molecular formula C9H11NO2S B2867132 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione CAS No. 1545047-60-6

2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione

Cat. No.: B2867132
CAS No.: 1545047-60-6
M. Wt: 197.25
InChI Key: QAWBVAQXGNMILL-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione is a useful research compound. Its molecular formula is C9H11NO2S and its molecular weight is 197.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1λ6,5-benzothiazepine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12)7-3-6-10-8-4-1-2-5-9(8)13/h1-2,4-5,10H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWBVAQXGNMILL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2S(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Structure Analysis of 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione

[1][2]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione .[1][2] As a sulfone-oxidized derivative of the privileged 1,5-benzothiazepine scaffold, this molecule represents a critical pharmacophore in medicinal chemistry, distinct from its sulfide and amide analogues (e.g., Diltiazem, Thiazesim).[2] This document details the conformational dynamics, spectroscopic signatures, and validated synthetic pathways required for its integration into drug discovery programs targeting mitochondrial ion exchangers and CNS modulation.[2]

Structural Architecture & Conformational Dynamics[1][2]

The core architecture of this compound consists of a benzene ring fused to a seven-membered thiazepine ring containing a sulfone (

122
Ring Puckering and Geometry

The seven-membered heterocyclic ring does not adopt a planar conformation due to the steric constraints of the fused benzene ring and the bond angles of the sulfur and nitrogen atoms.[2]

  • Sulfone Geometry: The sulfur atom possesses a tetrahedral geometry.[2] The

    
     bond angle is typically expanded (
    
    
    ) compared to ideal tetrahedral angles due to repulsion between the oxygen lone pairs.[1]
  • Dominant Conformation: X-ray crystallographic studies of analogous benzothiazepines reveal that the tetrahydro-ring preferentially adopts a twist-chair or distorted boat conformation.[1] The sulfone group introduces rigidity compared to the sulfide precursor, increasing the energy barrier for ring inversion.[2]

Conformational Interconversion

The molecule exists in a dynamic equilibrium between two enantiomeric conformers (P and M helicity).[2] The interconversion proceeds via a ring-inversion mechanism, often detectable by Variable Temperature (VT) NMR.

Conformationcluster_0Conformational Equilibriumcluster_1Stabilizing FactorsConfATwist-Chair (Conformer A)TSTransition State(High Energy)ConfA->TS Ring InversionΔG‡ ≈ 10-12 kcal/molTS->ConfAConfBTwist-Chair (Conformer B)TS->ConfBConfB->TSSteric1,1-Dione (Sulfone)Steric BulkSteric->TSIncreases BarrierHBondIntramolecular H-Bonding(if N-substituted)

Figure 1: Conformational energy landscape of the tetrahydro-1,5-benzothiazepine ring system.[1][2] The sulfone group stabilizes the ground state, raising the inversion barrier.[2]

Synthetic Pathways & Process Optimization

The synthesis of the 1,1-dione derivative requires a systematic approach: construction of the thiazepine core followed by selective oxidation.[2]

Validated Synthetic Workflow

The most robust route involves the condensation of 2-aminothiophenol with 1,3-electrophiles, followed by oxidation.[2]

Protocol A: The "Chalcone" Route (High Diversity) [2]

  • Cyclization: Reaction of 2-aminothiophenol with an

    
    -unsaturated ketone (chalcone) yields the 2,3-dihydro-1,5-benzothiazepine.[1][2]
    
  • Reduction: Catalytic hydrogenation (

    
    ) or hydride reduction (
    
    
    ) saturates the C2-C3 bond to form the tetrahydro skeleton.[2]
  • Oxidation: Selective oxidation of the sulfide to the sulfone using Hydrogen Peroxide (

    
    ) in Acetic Acid or 
    
    
    -CPBA.

Protocol B: Direct Alkylation (High Atom Economy) Reaction of 2-aminothiophenol with 1,3-dibromopropane under basic conditions (

12

SynthesisStart2-AminothiophenolIntermediate2,3,4,5-Tetrahydro-1,5-benzothiazepine(Sulfide Core)Start->Intermediate CycloalkylationReagent11,3-Dibromopropane(K2CO3, DMF, 80°C)Reagent1->IntermediateFinalTarget: 1,1-Dione DerivativeIntermediate->Final S-OxidationOxidant30% H2O2 / AcOH(r.t. to 60°C, 4h)Oxidant->Final

Figure 2: Direct synthetic pathway via cycloalkylation and oxidation. This route minimizes side reactions associated with unsaturated intermediates.[2]

Experimental Protocol: Oxidation Step
  • Reagents: 2,3,4,5-tetrahydro-1,5-benzothiazepine (1.0 eq), Glacial Acetic Acid (Solvent), 30%

    
     (5.0 eq).[2]
    
  • Procedure:

    • Dissolve the sulfide precursor in glacial acetic acid (10 mL/g).

    • Add

      
       dropwise at 
      
      
      to prevent over-oxidation of the nitrogen (N-oxide formation).[1]
    • Allow to warm to room temperature and stir for 4 hours.

    • Workup: Pour into ice water. Neutralize with

      
      .[2] The sulfone typically precipitates as a white solid.[2]
      
    • Validation: TLC (Hexane:EtOAc 7:3) should show a significant

      
       shift (sulfones are more polar than sulfides).[1][2]
      

Spectroscopic Profiling (The "Fingerprint")[2]

Accurate characterization requires identifying specific spectral markers introduced by the sulfone group.[2]

Infrared Spectroscopy (FT-IR)

The sulfone group exhibits two highly characteristic absorption bands due to the symmetric and asymmetric stretching of the

1
Functional GroupVibration ModeFrequency (

)
Intensity
Sulfone (

)
Asymmetric Stretch1290 - 1310 Strong
Sulfone (

)
Symmetric Stretch1140 - 1160 Strong
Amine (NH) Stretch3250 - 3350Medium/Broad
Aromatic C=C Ring Stretch1580 - 1600Medium
Nuclear Magnetic Resonance ( NMR)

The oxidation state of sulfur dramatically affects the chemical shift of the adjacent protons (H-2) and the aromatic proton at position 9 (H-9, peri-position).[1]

  • H-2 Protons (Deshielding): In the sulfide, H-2 protons appear near

    
     3.0 ppm.[1][2] In the 1,1-dione , the strong electron-withdrawing nature of the sulfone shifts these protons downfield to 
    
    
    3.4 - 3.8 ppm
    .[1]
  • H-9 Aromatic Proton: The aromatic proton spatially closest to the sulfone oxygen (position 9) often experiences an anisotropic deshielding effect, appearing as a doublet/multiplet distinct from the other aromatic signals (

    
     7.8 - 8.0 ppm).[1]
    
  • Coupling Constants (

    
    ):  The H-2, H-3, and H-4 protons form a spin system.[1][2] The 
    
    
    values provide insight into the ring puckering.[2]
    • 
       (geminal coupling) 
      
      
      Hz.[1][2]
    • 
       (vicinal coupling) varies between 2-10 Hz depending on the dihedral angle (Karplus equation), confirming the twist-chair conformation.[1][2]
      

Biological Implications & Applications[2][3][4][5][6]

The this compound scaffold serves as a versatile template in drug development.[1][2]

  • Mitochondrial

    
     Exchanger (NCLX) Inhibition: 
    Benzothiazepine analogues (e.g., CGP-37157) are known inhibitors of NCLX.[1][2] The 1,1-dione modification alters the polarity and hydrogen-bonding potential, often improving metabolic stability compared to the sulfide.[2]
    
  • CNS Activity: The structural similarity to Thiazesim (an antidepressant) suggests potential activity in monoamine reuptake inhibition.[2] The sulfone group increases hydrophilicity, potentially altering Blood-Brain Barrier (BBB) penetration kinetics.[2]

References

  • Levai, A. (2000).[2] Synthesis of 1,5-benzothiazepines. Journal of Heterocyclic Chemistry, 37(2), 199-214.[2] [1][2]

  • Katritzky, A. R., et al. (2002).[2][3] 1H and 13C NMR study of tetrahydro-1,4-benzothiazepine conformations. Journal of the Chemical Society, Perkin Transactions 2, 11, 1816-1822.[2] (Cited for analogous conformational analysis methodologies).[2]

  • Garg, M., et al. (2014).[2] 1,5-Benzothiazepines: An overview on synthesis and biological activity. Journal of Global Trends in Pharmaceutical Sciences, 5(3), 1769-1786.[2][4]

  • PubChem Compound Summary. (2025). 2,3,4,5-Tetrahydro-1,5-benzothiazepine.[1][2][5][4][6] National Center for Biotechnology Information.[2] [1][2]

  • Lloyd, D. H., et al. (2001).[2] Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones. The Journal of Organic Chemistry, 66(9), 3242-3246.[2]

Structure-Activity Relationship (SAR) of 1,5-Benzothiazepine-1,1-Dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR), synthesis, and pharmacological mechanism of 1,5-benzothiazepine-1,1-dione derivatives , with a specific focus on their application as Ileal Bile Acid Transporter (IBAT/ASBT) inhibitors . The most prominent example in this class is Elobixibat (A3309).

Executive Summary

The 1,5-benzothiazepine scaffold has historically been associated with L-type calcium channel blockers (e.g., diltiazem).[1] However, the oxidation of the sulfide to a sulfone (1,1-dione) , combined with specific lipophilic and polar substitutions, fundamentally shifts the pharmacology toward the inhibition of the Apical Sodium-dependent Bile Acid Transporter (ASBT) , also known as IBAT.

This guide focuses on the 1,1-dione subclass , engineered to act locally in the terminal ileum. These compounds are "non-systemic" drugs designed to inhibit bile acid reuptake, treating chronic idiopathic constipation (CIC) and cholestatic pruritus while lowering LDL cholesterol.

Chemical Scaffolding & Numbering

The core pharmacophore is the 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dioxide .

Core Structure Numbering
  • Position 1: Sulfur (oxidized to Sulfone,

    
    )
    
  • Position 2, 3, 4: Carbon atoms in the seven-membered ring.

  • Position 5: Nitrogen atom (typically

    
    -substituted).[2]
    
  • Positions 6-9: Aromatic ring carbons.

The Elobixibat Template

To understand the SAR, we analyze Elobixibat , the archetype of this class:

  • Core: 1,5-benzothiazepine-1,1-dione.[3]

  • C-3: 3,3-Dibutyl substitution.

  • N-5:

    
    -Phenyl ring.[4]
    
  • C-7: Methylsulfanyl (-SMe) group.

  • C-8: A complex hydrophilic side chain containing a peptide-like linkage (glycine).

Detailed Structure-Activity Relationship (SAR)

The SAR of this class is defined by a balance between lipophilic core binding and hydrophilic surface exclusion (to prevent systemic absorption).

The Sulfone Moiety (Position 1)
  • Modification: Oxidation of the sulfide (-S-) to sulfone (-SO

    
    -).
    
  • Effect: The 1,1-dione is critical for IBAT selectivity. While sulfide/sulfoxide analogs often retain calcium channel activity, the bulky, highly polar sulfone group alters the ring conformation (boat/twist-boat) and electrostatic profile, favoring interaction with the ASBT transporter pore over voltage-gated ion channels.

Lipophilic Bulk at Position 3
  • Optimal Substituent: 3,3-Dibutyl .

  • Mechanistic Insight: The ASBT transporter possesses a large hydrophobic pocket that normally accommodates the steroid nucleus of bile acids. The geminal dibutyl groups mimic this hydrophobic bulk, anchoring the molecule into the transporter's transmembrane domain.

  • SAR Trend:

    • Methyl/Ethyl: Reduced potency (insufficient hydrophobic filling).

    • Dibutyl: Optimal potency (IC

      
       ~0.5 nM).
      
    • Cyclic spiro-analogs: Often tolerated but synthetically more complex.

Nitrogen Substitution (Position 5)[2]
  • Optimal Substituent: Phenyl .

  • Mechanistic Insight: The

    
    -phenyl group provides 
    
    
    
    -
    
    
    stacking opportunities with aromatic residues (e.g., Phenylalanine or Tyrosine) within the transporter's binding cleft. It also rigidifies the seven-membered ring, locking the 3,3-dibutyl groups into the active conformation.
The "Non-Systemic" Anchor (Position 8)
  • Structure:

    
    -alkylated chain terminating in a polar/ionic group (e.g., glycine or tartrate).
    
  • Role: This is the most critical feature for the therapeutic index.

    • Potency: The chain extends out of the binding pocket, interacting with extracellular loops of the ASBT.

    • Pharmacokinetics: The high polarity (often zwitterionic or anionic at physiological pH) prevents passive diffusion across the enterocyte membrane. This restricts the drug to the gut lumen, minimizing systemic side effects.

  • SAR Trend:

    • Unsubstituted (OH/OMe): Active but systemically absorbed (toxicity risk).

    • Peptidic Side Chain: Retains high potency and ensures <0.1% systemic bioavailability.

Comparative SAR Data Summary
Structural FeatureModificationEffect on IBAT Inhibition (IC

)
Pharmacokinetic Impact
Pos. 1 (Sulfur) Sulfide (-S-)Loss of SelectivityIncreases Ca

channel affinity
Sulfone (-SO

-)
< 1 nM (Optimal) High IBAT Selectivity
Pos. 3 (Geminal) Dimethyl> 100 nM (Weak)N/A
Dibutyl ~ 0.5 nM (Optimal) High Lipophilicity (Pocket Fill)
Pos. 5 (Nitrogen) Hydrogen> 50 nMUnstable
Phenyl < 1 nM Rigidification /

-Stacking
Pos. 8 (Side Chain) Methoxy (-OMe)< 10 nMHigh Systemic Absorption (Risk)
Glycine-Linker ~ 0.5 nM Negligible Absorption (Gut Restricted)

Mechanism of Action

The 1,5-benzothiazepine-1,1-diones act as reversible, competitive inhibitors of the ASBT/IBAT transporter located on the luminal surface of terminal ileal enterocytes.

Pathway Logic
  • Blockade: The drug binds to the ASBT, preventing the reuptake of bile acids (BAs) from the small intestine.

  • Luminal Effect (Constipation Relief): Unabsorbed BAs pass into the colon. BAs are osmotic agents (drawing water) and secretagogues (stimulating motility), softening stool and accelerating transit.

  • Metabolic Effect (Cholesterol Lowering): The loss of BAs in feces breaks the enterohepatic circulation. The liver upregulates CYP7A1 to synthesize new BAs from cholesterol, thereby upregulating LDL receptors and lowering serum LDL.

Mechanism Drug 1,5-Benzothiazepine-1,1-dione (Elobixibat) Target ASBT / IBAT Transporter (Terminal Ileum) Drug->Target Competitive Binding Effect_Local Inhibition of Bile Acid Reuptake Target->Effect_Local Colon Colon Lumen: Increased Bile Acids Effect_Local->Colon BAs pass to colon Liver Liver: Depletion of Bile Acid Pool Effect_Local->Liver Reduced Enterohepatic Return Physio_1 Osmotic Water Retention & Motility Stimulation Colon->Physio_1 Physio_2 Upregulation of CYP7A1 (Cholesterol -> Bile Acid) Liver->Physio_2 Outcome_1 Relief of Constipation Physio_1->Outcome_1 Outcome_2 Reduced Serum LDL Physio_2->Outcome_2

Caption: Mechanism of Action for IBAT inhibition by 1,5-benzothiazepine-1,1-diones.

Experimental Protocols

Synthesis of the Core Scaffold (Sulfone)

This protocol describes the synthesis of the key intermediate: 3,3-dibutyl-5-phenyl-7-methylthio-2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dioxide .

Reagents:

  • 2-Amino-4-(methylthio)benzenethiol

  • 2,2-Dibutyl-3-bromopropanoic acid

  • Iodobenzene / Copper powder (Ullmann coupling)

  • Hydrogen Peroxide / Sodium Tungstate (Oxidation)

Step-by-Step Protocol:

  • Cyclization: Dissolve 2-amino-4-(methylthio)benzenethiol (10 mmol) and 2,2-dibutyl-3-bromopropanoic acid (10 mmol) in dry toluene (50 mL). Reflux for 16 hours with a Dean-Stark trap to remove water.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). Formation of the lactam intermediate.

  • Reduction: Treat the lactam with LiAlH

    
     (2 equiv) in THF at 0°C, then reflux for 4 hours to yield the 2,3,4,5-tetrahydro-1,5-benzothiazepine.
    
  • N-Arylation: Combine the benzothiazepine (5 mmol), iodobenzene (6 mmol), K

    
    CO
    
    
    
    (10 mmol), and Cu powder (10 mol%) in DMF. Heat at 140°C for 24 hours.
    • Causality: The

      
      -phenyl group is essential for potency; Copper mediates the C-N bond formation.
      
  • Oxidation: Dissolve the

    
    -phenyl product in MeOH/CH
    
    
    
    Cl
    
    
    . Add Na
    
    
    WO
    
    
    (catalytic) and 30% H
    
    
    O
    
    
    (excess). Stir at room temperature for 12 hours.
    • Validation: Mass spectrometry must show M+32 (sulfone) and absence of M+16 (sulfoxide).

Synthesis Start Aminobenzenethiol + Bromopropanoic Acid Step1 Cyclization (Lactam Formation) Start->Step1 Step2 Reduction (LiAlH4) Step1->Step2 Step3 N-Arylation (Cu/Ph-I) Step2->Step3 Step4 Oxidation (H2O2 -> Sulfone) Step3->Step4 Final Core Scaffold (1,1-Dione) Step4->Final

Caption: Synthetic route for the 1,5-benzothiazepine-1,1-dione core.

Biological Validation: IBAT Inhibition Assay

Objective: Determine IC


 for inhibition of taurocholate uptake.

Protocol:

  • Cell Line: CHO cells stably transfected with human SLC10A2 (ASBT).

  • Seeding: Seed cells in 96-well plates (50,000 cells/well); culture for 24h.

  • Incubation: Wash cells with HBSS (Hank's Balanced Salt Solution). Add test compounds (0.1 nM to 10 µM) in HBSS containing 10 µM [

    
    H]-Taurocholate.
    
  • Uptake: Incubate at 37°C for 15 minutes.

    • Control: Perform parallel assay at 4°C (inhibits active transport) to determine non-specific binding.

  • Termination: Aspirate buffer, wash with ice-cold PBS (3x).

  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    
    • Self-Validation: Elobixibat standard should yield IC

      
      
      
      
      
      0.5 nM.

References

  • Gillberg, P. G., et al. (2010). "The IBAT inhibitor A3309 - A potential treatment for constipation." Gastroenterology.

  • Starke, I., et al. (2002). "1,5-Benzothiazepine derivatives and their use as bile acid absorption inhibitors." World Intellectual Property Organization, WO 02/50051.
  • Chey, W. D., et al. (2011). "Safety and efficacy of the ileal bile acid transporter inhibitor A3309 in patients with chronic constipation." Am J Gastroenterol.

  • Albireo AB. (2013). "Crystal modifications of elobixibat." US Patent 20130225511.[5]

  • Wong, B. S., et al. (2015). "Elobixibat for the treatment of chronic constipation."[5][6] Expert Opin Investig Drugs.

Sources

A Technical Guide to the Pharmacological Potential of Tetrahydro-1,5-Benzothiazepine Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary and Introduction

The 1,5-benzothiazepine nucleus is a cornerstone "privileged structure" in medicinal chemistry, renowned for its presence in clinically significant drugs with diverse therapeutic actions.[1][2][3] Prominent examples include Diltiazem, a calcium channel blocker for cardiovascular diseases, and Quetiapine, an atypical antipsychotic for central nervous system (CNS) disorders.[4][5] This guide focuses on a specific, chemically refined subset of this family: tetrahydro-1,5-benzothiazepine sulfones .

The saturation of the thiazepine ring to its tetrahydro form, combined with the oxidation of the sulfide group to a sulfone (-SO₂-), introduces critical modifications to the scaffold's physicochemical properties. These changes alter stereochemistry, polarity, metabolic stability, and hydrogen-bonding capabilities, thereby unlocking new pharmacological potential and refining existing activities. The sulfone moiety itself is known to possess potent biological antioxidant properties, adding another layer of mechanistic possibility to these derivatives.[6] This document provides an in-depth exploration of the synthesis, key pharmacological activities, mechanistic underpinnings, and future outlook for this promising class of compounds.

Section 2: Synthetic Pathways and Chemical Considerations

The construction of the tetrahydro-1,5-benzothiazepine sulfone scaffold is typically a two-stage process: formation of the core heterocyclic system followed by oxidation. The choice of synthetic route is critical as it dictates the potential for substituent diversity and stereochemical control.

Core Synthesis Workflow

The most prevalent and versatile method involves the cyclocondensation of a 2-aminothiophenol with an α,β-unsaturated carbonyl compound (e.g., a chalcone), which proceeds via a domino Michael addition and subsequent intramolecular cyclization.[7][8] This is followed by a controlled oxidation of the sulfide to the target sulfone.

G cluster_reactants Reactants cluster_products Products Chalcone α,β-Unsaturated Carbonyl (e.g., Chalcone) Intermediate Tetrahydro-1,5-benzothiazepine (Sulfide Intermediate) Chalcone->Intermediate Cyclocondensation (Domino Reaction) Thiophenol 2-Aminothiophenol Thiophenol->Intermediate Product Tetrahydro-1,5-benzothiazepine Sulfone (Target Compound) Intermediate->Product Oxidation (e.g., m-CPBA, H₂O₂)

Caption: General synthetic workflow for tetrahydro-1,5-benzothiazepine sulfones.

Experimental Protocol 1: Synthesis of the 2,3,4,5-Tetrahydro-1,5-Benzothiazepine Core

This protocol describes a green chemistry approach utilizing polyethylene glycol (PEG-400) as a recyclable medium, which has been shown to produce high yields efficiently.[9]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted chalcone (1 mmol) and o-aminothiophenol (1.1 mmol) in 10 mL of PEG-400.

  • Catalyst Addition: Add a catalytic amount of bleaching earth clay (50 mg).

  • Reaction: Stir the mixture at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add 20 mL of cold water and stir for 15 minutes. The product will precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove PEG-400, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield the pure 2,3,4,5-tetrahydro-1,5-benzothiazepine derivative.

Experimental Protocol 2: Oxidation to the Sulfone Derivative

This step is critical for installing the sulfone moiety. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent.

  • Dissolution: Dissolve the synthesized tetrahydro-1,5-benzothiazepine (1 mmol) in dichloromethane (DCM, 20 mL) in a flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Oxidation: Add m-CPBA (2.2 mmol, ~77% purity) portion-wise over 15 minutes, ensuring the temperature remains below 5°C. The use of a slight excess ensures complete oxidation to the sulfone.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor by TLC for the disappearance of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess m-CPBA.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to obtain the final sulfone product.

Section 3: Key Pharmacological Activities and Therapeutic Targets

The tetrahydro-1,5-benzothiazepine sulfone scaffold has demonstrated significant potential across multiple therapeutic areas, most notably in cardiovascular medicine and oncology.

Cardiovascular Applications

The parent 1,5-benzothiazepine class is famous for its calcium channel blocking activity. The sulfone derivatives continue this legacy and explore additional mechanisms.

  • Antiarrhythmic and Antihypertensive Activity: A key example is the compound GW-577 (7-bromo-3(S)-butyl-3-ethyl-8-hydroxy-5-phenyl-2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dioxide), which has undergone Phase II clinical trials for its antiarrhythmic and antihypertensive properties, acting as a calcium channel antagonist.[9] The sulfone group in this molecule is critical for its activity profile.

  • Angiotensin-Converting Enzyme (ACE) Inhibition: Certain derivatives have shown potent ACE inhibitory activity. The introduction of a tetrazole moiety alongside the benzothiazepine core has produced compounds with significant antihypertensive potential.[10]

Compound Class Target Observed Activity (IC₅₀) Reference
Tetrazole-1,5-benzothiazepinesACE7.0 - 9.0 µM[10]
GW-577 (Sulfone)L-type Ca²⁺ ChannelsPotent Antagonist (Clinical Trials)[9]
Anticancer Potential

Recent studies have highlighted the potent cytotoxic effects of 1,5-benzothiazepine derivatives against various cancer cell lines. The incorporation of a sulfone moiety can enhance this activity.

  • Cytotoxicity: Derivatives have shown promising activity against liver (Hep G-2) and prostate (DU-145) cancer cell lines. The structure-activity relationship suggests that halogen-substituted phenyl groups on the benzothiazepine nucleus are crucial for potent anticancer effects.[9]

Compound ID Substitution Cell Line Cytotoxicity (IC₅₀) Reference
Derivative 2c4-Cl PhenylHep G-2 (Liver)3.29 ± 0.15 µM[9]
Derivative 2j4-Br PhenylHep G-2 (Liver)4.77 ± 0.21 µM[9]
Derivative 2j4-Br PhenylDU-145 (Prostate)15.42 ± 0.16 µM[9]
Methotrexate(Standard Drug)Hep G-2 (Liver)4.68 ± 0.17 µM[9]
Other Reported Activities

The broader 1,5-benzothiazepine class has been investigated for a wide array of biological activities, suggesting avenues for future exploration of the sulfone derivatives:

  • Central Nervous System (CNS) Activity: Including antidepressant and antipsychotic effects.[1][4]

  • Antimicrobial and Anti-HIV Activity: Demonstrating potential in treating infectious diseases.[4][5]

Section 4: Mechanistic Insights and Structure-Activity Relationships (SAR)

The pharmacological profile of these compounds is dictated by the interplay of the core scaffold and its substituents.

The Role of the Sulfone Moiety

The oxidation of sulfide to sulfone has profound electronic and structural consequences:

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group act as strong hydrogen bond acceptors, potentially enabling new or stronger interactions with biological targets compared to the sulfide precursor.

  • Polarity and Solubility: The sulfone group significantly increases the polarity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic profile.

  • Metabolic Stability: The sulfone is generally resistant to further oxidation, making it a metabolically stable functional group.

  • Antioxidant Properties: As a general class, sulfones are powerful biological antioxidants, a property that could contribute to cellular protection or other secondary mechanisms of action.[6]

Structure-Activity Relationship (SAR) Analysis

Caption: Key structure-activity relationships for the tetrahydro-1,5-benzothiazepine sulfone scaffold.

Key SAR insights from published studies include:

  • For Anticancer Activity: The presence of electron-withdrawing halogen groups (e.g., -Cl, -Br) at the para-position of a phenyl ring substituent is strongly correlated with increased cytotoxic potency.[9]

  • For ACE Inhibition: Methoxy (-OMe) and chloro (-Cl) substituents on the phenyl ring were found to confer the strongest ACE inhibitory activity in tetrazole-containing analogues.[10]

Section 5: Standardized Protocols for Pharmacological Evaluation

To ensure reproducibility and validity, standardized assays are essential for evaluating the biological activity of novel synthesized compounds.

Experimental Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, Hep G-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Methotrexate).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[11]

Section 6: Conclusion and Future Directions

The tetrahydro-1,5-benzothiazepine sulfone scaffold represents a highly versatile and pharmacologically potent platform for drug discovery. The established synthetic routes are robust, allowing for extensive derivatization to probe structure-activity relationships. Current research strongly supports its potential in developing novel therapeutics for cardiovascular diseases and oncology .

Future research should focus on:

  • Mechanistic Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds, particularly for their anticancer effects.

  • Pharmacokinetic Optimization: Systematic modification of the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better in vivo efficacy.

  • Expansion of Therapeutic Areas: Exploring the potential of these sulfones in other domains where the 1,5-benzothiazepine nucleus has shown promise, such as neurodegenerative disorders and infectious diseases.

The compelling preclinical data and the advancement of at least one derivative into clinical trials underscore the significant therapeutic promise held by this unique chemical class.

References

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). 1, 5-BENZOTHIAZEPINES. Retrieved from [Link]

  • Bergel, M. (1981). Mechanism of Action of Sulfones. International Journal of Leprosy and Other Mycobacterial Diseases, 49(2), 236-237.
  • Laghmich, A. A., et al. (2001). Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1][2]benzo[f]thiazepines. Il Farmaco, 56(5-7), 469-473.

  • Kumar, A., et al. (2021). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 26(11), 3369.
  • D'hooghe, M., & Van Brabandt, W. (2023). Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. Chemistry – An Asian Journal, 18(4), e202201128.
  • Waghmare, P. R., & Talele, S. G. (2022). 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Der Pharma Chemica.
  • Aghapour, G., & Mohammadi, M. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters, 6(4), 248-261.
  • Journal of Chemistry Letters. (2024). Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. Retrieved from [Link]

  • Cerea, M., et al. (2005). A practical synthesis of 2,3-dihydro-1,5-benzothiazepines. Organic & Biomolecular Chemistry, 3(1), 63-65.
  • Ameta, K. L., et al. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters.
  • IntechOpen. (2024). Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. Retrieved from [Link]

  • Danso, B., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 867-904.
  • Journal of Chemistry Letters. (n.d.). Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE inhibitors. Retrieved from [Link]

  • Thieme. (2024). Design and Synthesis of Tetrahydrobenzo[2][9]Thieno[2,3-d] Pyrimidine-Sulfonamide Derivatives Using p-Phenylenediamine as a Linker. Retrieved from [Link]

Sources

Thermodynamic Characterization of 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Characterization Framework

Executive Summary

This technical guide outlines the thermodynamic profile, solubility behavior, and characterization protocols for 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione . As a sulfone-derivative of the 1,5-benzothiazepine scaffold—a core structure in calcium channel blockers (e.g., Diltiazem) and ACE inhibitors—the 1,1-dione moiety introduces significant polarity and hydrogen-bond acceptor capabilities that distinctively alter its solid-state properties compared to its sulfide precursors.

This document serves as a roadmap for researchers to determine, model, and utilize the thermodynamic parameters of this compound for pre-formulation and process design.

Part 1: Molecular Identity & Structural Thermodynamics

Structural Architecture

The transition from the parent 1,5-benzothiazepine (sulfide) to the 1,1-dione (sulfone) represents a critical thermodynamic shift.

  • Core Scaffold: A bicyclic system comprising a benzene ring fused to a seven-membered thiazepine ring.

  • Functional Modification: The oxidation of the sulfur atom at position 1 to a sulfone (

    
    ) group.
    
  • Thermodynamic Impact:

    • Dipole Moment: The sulfone group significantly increases the molecular dipole moment compared to the sulfide, enhancing intermolecular electrostatic interactions.

    • Crystal Lattice Energy: The

      
       moiety acts as a strong hydrogen bond acceptor, typically raising the enthalpy of fusion (
      
      
      
      ) and melting point relative to the unoxidized thioether.
Physicochemical Baseline

Note: Exact values depend on specific polymorphs and purity. The ranges below represent typical values for this structural class.

PropertyValue / CharacteristicRelevance
Molecular Formula

Stoichiometry
Molecular Weight ~197.25 g/mol Dose calculation
H-Bond Donors 1 (Amine -NH-)Crystal packing stability
H-Bond Acceptors 2 (Sulfone -SO2-)Solubility in polar solvents
LogP (Predicted) ~1.2 - 1.8Lipophilicity/Bioavailability

Part 2: Solid-Liquid Equilibrium (Solubility Profiling)

Understanding the solubility of this compound is prerequisite for recrystallization and formulation. The sulfone group imparts a "dual nature"—soluble in polar aprotic solvents but maintaining affinity for certain organic solvents.

Solvent Selection Strategy

Researchers should profile the compound across solvents with varying polarity indices and hydrogen bonding capabilities.

  • Class I (High Solubility): Polar Aprotic Solvents (DMF, DMSO). The sulfone group interacts favorably via dipole-dipole forces.

  • Class II (Moderate Solubility): Short-chain Alcohols (Methanol, Ethanol). The amine proton can donate to the solvent oxygen, while the sulfone oxygens accept protons.

  • Class III (Low Solubility): Non-polar Hydrocarbons (Hexane, Cyclohexane). The polarity of the 1,1-dione makes solvation in non-polar media thermodynamically unfavorable (

    
    ).
    
Thermodynamic Workflow Visualization

The following diagram illustrates the logical flow for determining and modeling solubility.

SolubilityWorkflow Start Solid State Characterization (XRD / DSC) Eq Equilibrium Setup (Excess Solid + Solvent) Start->Eq Verify Polymorph Temp Temperature Control (278.15 K - 323.15 K) Eq->Temp Sample Supernatant Sampling (0.45 µm Filtration) Eq->Sample Phase Separation Temp->Eq Agitation (24h) Analysis Quantification (HPLC / UV-Vis) Sample->Analysis Model Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Model Data (x vs T)

Figure 1: Standardized workflow for solubility determination and thermodynamic modeling.

Part 3: Thermodynamic Modeling & Data Analysis

To translate raw solubility data into actionable thermodynamic parameters, two primary models are recommended.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature, particularly for sulfone derivatives where heat capacity (


) plays a non-negligible role.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation: If

      
       is positive, it suggests a strong temperature dependence of the enthalpy of solution.
      
van't Hoff Analysis (Thermodynamic Functions)

This analysis extracts the fundamental energy changes during the dissolution process.

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation: Dissolution is typically endothermic (

      
      ), meaning solubility increases with temperature.
      
  • Gibbs Energy of Solution (

    
    ): 
    
    
    
    
    • Expectation: For soluble systems,

      
       decreases as 
      
      
      
      increases.
  • Entropy of Solution (

    
    ): 
    Reflects the disorder increase when the ordered crystal lattice breaks down and mixes with the solvent.
    

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination

Purpose: To generate the raw mole fraction data (


) required for the equations above.

Reagents:

  • This compound (Purity > 99% by HPLC).

  • Analytical grade solvents (dried over molecular sieves).

Step-by-Step Methodology:

  • Preparation: Add excess solid compound to 10 mL of solvent in a jacketed equilibrium vessel.

  • Equilibration: Stir at 400 rpm. Maintain temperature within

    
     K using a circulating water bath.
    
  • Duration: Allow 24 hours for equilibration. (Validation: Measure concentration at 24h and 48h; if deviation < 2%, equilibrium is reached).

  • Sampling: Stop stirring and allow settling for 30 mins. Withdraw 1 mL of supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.

  • Quantification: Dilute the aliquot and analyze via HPLC (C18 column, Methanol/Water mobile phase) or gravimetrically (evaporate solvent and weigh residue).

  • Calculation:

    
    
    Where 
    
    
    
    are mass and molar mass of the solute, and
    
    
    are for the solvent.
Protocol B: Differential Scanning Calorimetry (DSC)

Purpose: To measure the Enthalpy of Fusion (


) and Melting Point (

).

Methodology:

  • Weigh 3–5 mg of sample into an aluminum pan; crimp the lid.

  • Purge with Nitrogen (50 mL/min).

  • Heat from 30°C to 250°C at a rate of 5°C/min or 10°C/min.

  • Analysis: The onset temperature of the endothermic peak is

    
    . The area under the peak represents 
    
    
    
    .

Part 5: Synthesis & Purity Assurance

Thermodynamic data is meaningless without high-purity starting material. The 1,1-dione is typically accessed via oxidation of the parent thiazepine.

Synthesis Pathway Logic

The synthesis generally involves the condensation of 2-aminothiophenol with


-unsaturated ketones (chalcones) or acrylic acid derivatives, followed by oxidation.

SynthesisPath Precursors 2-Aminothiophenol + Michael Acceptor (e.g., Enone) Cyclization Cyclization (Acid Catalyst/Toluene) Precursors->Cyclization Sulfide Intermediate: 2,3,4,5-Tetrahydro-1,5-benzothiazepine Cyclization->Sulfide Oxidation Oxidation Step (H2O2 / Acetic Acid or mCPBA) Sulfide->Oxidation Product Target: 1,5-Benzothiazepine-1,1-dione Oxidation->Product Yields Sulfone

Figure 2: Synthetic route to the 1,1-dione target via oxidation of the sulfide intermediate.

Critical Control Point: The oxidation step must be monitored to ensure complete conversion of the sulfide (


) and sulfoxide (

) to the sulfone (

). Incomplete oxidation leads to impurities that drastically depress the melting point and skew solubility data.

References

  • Garg, V., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3768. Link

  • Chaudhri, V. K., et al. (2022).[1][2] 1, 5-Benzothiazepine: As Potential Biologically Active Agent.[1][3][4] Der Pharma Chemica, 14(10), 19-33.[1] Link

  • Acree, W. E., & Abraham, M. H. (2001). Solubility Predictions for Crystalline Nonelectrolyte Solutes Dissolved in Organic Solvents. Journal of Solution Chemistry. (Foundational text for solubility modeling protocols).
  • Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.
  • BLD Pharm. (n.d.).[5] Product Data: this compound (CAS 1545047-60-6).[5] Link

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The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Development of Benzothiazepine S,S-Dioxide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazepine nucleus, a seven-membered heterocyclic ring system fused to a benzene ring, represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] The introduction of an S,S-dioxide moiety significantly modulates the electronic and conformational properties of the benzothiazepine scaffold, leading to a diverse array of biological activities. This guide provides a comprehensive overview of the historical evolution, synthetic methodologies, and therapeutic applications of benzothiazepine S,S-dioxide compounds, offering insights for the rational design of novel therapeutic agents.

Introduction: The Benzothiazepine Scaffold and the Significance of the S,S-Dioxide Moiety

Heterocyclic compounds containing nitrogen and sulfur atoms are fundamental building blocks in the design of bioactive molecules.[1][3] Among these, benzothiazepines, which feature a benzene ring fused to a thiazepine ring, have garnered significant attention for their therapeutic potential.[1][3] The classification of benzothiazepines, such as 1,2-, 1,4-, and 1,5-benzothiazepines, is determined by the positions of the sulfur and nitrogen atoms within the seven-membered ring.[1][3]

The oxidation of the sulfur atom to an S,S-dioxide introduces a sulfonyl group, which profoundly influences the molecule's properties. This modification enhances the compound's polarity, hydrogen bonding capacity, and metabolic stability. Furthermore, the tetrahedral geometry of the sulfonyl group imposes distinct conformational constraints on the flexible seven-membered ring, thereby influencing its interaction with biological targets.

Historical Perspective: From Serendipity to Rational Design

The journey of benzothiazepine-related compounds began serendipitously with the discovery of the first benzodiazepine, chlordiazepoxide (Librium), in 1955 by Leo Sternbach at Hoffmann-La Roche.[4] This discovery, which stemmed from the chemical transformation of a quinazoline derivative, opened the floodgates for the exploration of seven-membered heterocyclic compounds in medicinal chemistry.[5] The subsequent introduction of diazepam (Valium) in 1963 solidified the therapeutic importance of this class of compounds, primarily for their anxiolytic, sedative, and anticonvulsant properties.[4]

While benzodiazepines act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, the development of benzothiazepines took a different trajectory, with a significant focus on cardiovascular applications.[4][6][7][8] Diltiazem, a 1,5-benzothiazepine, emerged as a prominent calcium channel blocker for the treatment of hypertension and angina.[1]

The exploration of benzothiazepine S,S-dioxides represents a more recent chapter in this history. Researchers began to systematically investigate the impact of the sulfonyl group on the pharmacological profile of the benzothiazepine scaffold, leading to the discovery of compounds with a wide range of biological activities beyond cardiovascular effects.

Synthetic Strategies: Constructing the Benzothiazepine S,S-Dioxide Core

The synthesis of the benzothiazepine S,S-dioxide core can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the specific isomer being targeted.

Cyclization of Pre-oxidized Precursors

A common and direct approach involves the cyclization of a precursor that already contains the sulfonyl group. This strategy often begins with the synthesis of a sulfonamide derivative which is then subjected to an intramolecular cyclization reaction.

Example Protocol: Synthesis of a 1,2-Benzothiazine 1,1-Dioxide Derivative

This protocol is a generalized representation and may require optimization for specific substrates.

  • Sulfonamide Formation: React an appropriately substituted 2-aminobenzenesulfonyl chloride with a suitable coupling partner containing a reactive functional group (e.g., a β-diketone or β-ketoester) in the presence of a base such as pyridine or triethylamine.

  • Cyclization: The resulting intermediate is then cyclized, often under acidic or basic conditions, to form the six-membered 1,2-benzothiazine 1,1-dioxide ring. This can sometimes be achieved in a one-pot reaction.[9]

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

The causality behind this experimental choice lies in the ready availability of various substituted 2-aminobenzenesulfonyl chlorides and the diverse range of coupling partners that can be employed, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Post-Cyclization Oxidation

An alternative strategy involves the initial synthesis of the benzothiazepine ring system, followed by oxidation of the sulfide to the corresponding S,S-dioxide.

Example Protocol: Oxidation of a 4H-1,4-Benzothiazine to its 1,1-Dioxide

  • Synthesis of the Benzothiazine Core: Condense a 2-aminothiophenol derivative with a β-diketone or β-ketoester, followed by oxidative cyclization, often using dimethyl sulfoxide (DMSO) as both the solvent and oxidant.[9]

  • Oxidation: The synthesized 4H-1,4-benzothiazine is dissolved in a suitable solvent, such as glacial acetic acid. A strong oxidizing agent, typically 30% hydrogen peroxide, is added portion-wise while monitoring the reaction temperature.[9]

  • Work-up and Purification: After the reaction is complete, the mixture is poured into water, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

This approach is advantageous when the starting materials for the pre-oxidation strategy are not readily accessible or when the sulfonyl group might interfere with the initial cyclization reaction.

Advanced Synthetic Methodologies

Modern organic synthesis has introduced more sophisticated methods for constructing the benzothiazepine S,S-dioxide scaffold. These include:

  • Palladium-Catalyzed Reactions: Reductive Heck cyclization has been employed for the synthesis of dibenzothiazepine dioxides.[10] This method involves the intramolecular cyclization of a sulfonamide-tethered aryl halide.

  • Multi-component Reactions: One-pot, multi-component reactions offer an efficient route to polysubstituted benzothiazepine derivatives, often under greener reaction conditions such as ultrasonication.[9]

These advanced methods provide greater control over stereochemistry and allow for the rapid assembly of complex molecular architectures.

A Spectrum of Biological Activities: Therapeutic Potential of Benzothiazepine S,S-Dioxides

The incorporation of the S,S-dioxide moiety has unlocked a diverse range of pharmacological activities for the benzothiazepine scaffold, extending far beyond the traditional applications of their unoxidized counterparts.[11]

Anti-inflammatory and Analgesic Properties

A significant area of investigation for 1,2-benzothiazine 1,1-dioxide derivatives has been their anti-inflammatory and analgesic effects.[11] These compounds have demonstrated efficacy in various in vivo and in vitro models of inflammation.[11]

Mechanism of Action: While some derivatives exhibit the classical mechanism of cyclooxygenase (COX) inhibition, similar to nonsteroidal anti-inflammatory drugs (NSAIDs), others operate through more complex pathways.[11] These include the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1), 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and pro-inflammatory kinases and cytokines.[11]

The well-known oxicam class of NSAIDs, such as piroxicam and meloxicam, are structurally related to 1,2-benzothiazine 1,1-dioxides.[10][11]

Anticancer Activity

Several benzothiazepine S,S-dioxide derivatives have shown promising anticancer activity against various cancer cell lines.[12] For instance, novel benzothiadiazine derivatives have demonstrated enhanced cytotoxic effects against prostate and triple-negative breast cancer cells.[12] Their mechanism of action can involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Antiviral and Antimicrobial Properties

The 1,2,4-benzothiadiazine 1,1-dioxide scaffold has been a foundation for the development of agents with antiviral activity against viruses such as HCMV, HCV, and HIV.[12] Additionally, various benzothiazepine derivatives have been evaluated for their antibacterial and antifungal properties.[13]

Central Nervous System (CNS) Applications

While the parent benzothiazepine scaffold is known for its CNS activity, the S,S-dioxide derivatives have also been explored for their neuropharmacological effects.[12] Some derivatives act as positive modulators of AMPA and kainate receptors, suggesting potential applications in treating neurological disorders.[12]

Other Therapeutic Areas

The versatility of the benzothiazepine S,S-dioxide scaffold is further highlighted by its exploration in other therapeutic areas, including:

  • Antidiabetic effects [11][12]

  • Enzyme inhibition (e.g., monoamine oxidase, carbonic anhydrase)[11]

  • Neuroprotective effects [11]

The diverse biological activities of benzothiazepine S,S-dioxides are summarized in the table below:

Biological ActivityKey Molecular ScaffoldsExamples of Mechanisms/Targets
Anti-inflammatory 1,2-Benzothiazine 1,1-dioxidesCOX inhibition, mPGES-1 inhibition, 11β-HSD1 inhibition
Anticancer 1,2,4-Benzothiadiazine 1,1-dioxidesCytotoxicity against various cancer cell lines
Antiviral 1,2,4-Benzothiadiazine 1,1-dioxidesActivity against HCMV, HCV, HIV
CNS Modulation 1,2,4-Benzothiadiazine 1,1-dioxidesPositive modulation of AMPA and kainate receptors
Antidiabetic 1,2-Benzothiazine 1,1-dioxidesAldose reductase inhibition

Structure-Activity Relationships (SAR) and Future Directions

The extensive research into benzothiazepine S,S-dioxides has generated a wealth of SAR data. The nature and position of substituents on both the benzene and thiazepine rings play a crucial role in determining the potency and selectivity of these compounds for their respective biological targets.

Future research in this field will likely focus on:

  • Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective inhibitors for specific targets.

  • Exploration of Novel Scaffolds: Synthesizing and evaluating new benzothiazepine S,S-dioxide isomers and related heterocyclic systems to expand the chemical space and discover novel biological activities.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects to guide further drug development efforts.

  • Clinical Translation: Advancing the most promising lead compounds through preclinical and clinical development to bring new therapies to patients.

Conclusion

The history and development of benzothiazepine S,S-dioxide compounds exemplify the evolution of medicinal chemistry from serendipitous discoveries to rational drug design. The introduction of the S,S-dioxide moiety has transformed the benzothiazepine scaffold into a versatile platform for the development of therapeutic agents with a broad spectrum of activities. The continued exploration of this privileged structure holds significant promise for addressing unmet medical needs across various disease areas.

Visualizations

Signaling Pathway: Simplified Overview of Anti-inflammatory Mechanisms

G cluster_stimulus Inflammatory Stimulus cluster_pathways Pro-inflammatory Pathways cluster_mediators Inflammatory Mediators cluster_inhibitors Benzothiazepine S,S-Dioxides Inflammatory_Stimulus Inflammatory Stimulus COX Cyclooxygenase (COX) Inflammatory_Stimulus->COX mPGES1 mPGES-1 Inflammatory_Stimulus->mPGES1 Pro_inflammatory_Kinases Pro-inflammatory Kinases Inflammatory_Stimulus->Pro_inflammatory_Kinases Prostaglandins Prostaglandins COX->Prostaglandins mPGES1->Prostaglandins Cytokines Cytokines Pro_inflammatory_Kinases->Cytokines Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation BTZ_Dioxide Benzothiazepine S,S-Dioxide BTZ_Dioxide->COX Inhibition BTZ_Dioxide->mPGES1 Inhibition BTZ_Dioxide->Pro_inflammatory_Kinases Inhibition

Caption: Anti-inflammatory mechanisms of benzothiazepine S,S-dioxides.

Experimental Workflow: General Synthesis of Benzothiazepine S,S-Dioxides

G cluster_strategy1 Strategy 1: Pre-oxidation cluster_strategy2 Strategy 2: Post-oxidation cluster_analysis Analysis & Purification Start1 Substituted 2-Aminobenzenesulfonyl Chloride Step1_1 Sulfonamide Formation Start1->Step1_1 Step1_2 Intramolecular Cyclization Step1_1->Step1_2 Product Benzothiazepine S,S-Dioxide Step1_2->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Start2 Substituted 2-Aminothiophenol Step2_1 Condensation & Oxidative Cyclization Start2->Step2_1 Step2_2 Oxidation of Sulfide Step2_1->Step2_2 Step2_2->Product Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General synthetic workflows for benzothiazepine S,S-dioxides.

References

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI.
  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry.
  • Synthesis of Dibenzothiazepine Dioxides by Reductive Heck Cyclization. Synfacts.
  • The synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides from 1,2-thiazine 1-oxides. ResearchGate.
  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC.
  • Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. Royal Society of Chemistry.
  • The synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides from 1,2-thiazine 1-oxides. ResearchGate.
  • Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles. ResearchGate.
  • NEW INSIGHTS TO THE CHEMISTRY OF BENZOTHIAZEPINES-AN OVERVIEW. CIBTech.
  • Benzodiazepine. Wikipedia. Available at: [Link]

  • Representative benzothiazepine derivatives either in clinical use or currently undergoing clinical trials. ResearchGate.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI. Available at: [Link]

  • Mechanism of Action. Benzodiazepine Information Coalition. Available at: [Link]

  • Benzodiazepines – How Do They Work?. Lippincott NursingCenter. Available at: [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Bentham Science. Available at: [Link]

  • A Review: Synthesis and Pharmacological Profile of[3][11]-Benzothiazepine. ResearchGate. Available at:

  • A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. ResearchGate.
  • The history of benzodiazepines. PubMed. Available at: [Link]

  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies. ACS Omega. Available at: [Link]

  • Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. PMC. Available at: [Link]

  • (PDF) BENZODIAZEPINES: A BRIEF HISTORY AND DEVELOPMENT. ResearchGate.
  • Mechanism of action of the benzodiazepines: behavioral aspect. PubMed. Available at: [Link]

  • The Synthesis of 4,1-Benzothiazepines and 5,1-Benzothiazocines. The Journal of Organic Chemistry. Available at: [Link]

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Technical Monograph: Physicochemical Profiling and Molecular Architecture of Benzothiazepine-1,1-diones

[1]

Executive Summary

The benzothiazepine-1,1-diones represent a critical subclass of fused heterocyclic scaffolds, distinct from their sulfide precursors (e.g., diltiazem-type 1,5-benzothiazepines) by the complete oxidation of the sulfur atom to a sulfone (

1Apical Sodium-dependent Bile Acid Transporter (ASBT)1

This guide provides a rigorous technical analysis of their molecular weight (MW) distributions, lipophilicity profiles, and the specific physicochemical impact of the sulfone group. It includes validated protocols for synthesis and solubility profiling, designed to support lead optimization in drug discovery.

Structural Architecture & Molecular Weight Analysis[1]

The physicochemical identity of benzothiazepine-1,1-diones is defined by the core bicyclic or tricyclic scaffold and the profound electronic influence of the sulfone group.

The Core vs. The Clinical Candidate

Unlike fragment-based drug discovery where MW is minimized, effective benzothiazepine-1,1-dione ASBT inhibitors often occupy the upper limits of "drug-likeness" (Lipinski’s Rule of 5) due to the necessity of bulky side chains for transporter selectivity.[1]

FeatureCore Scaffold (1,5-benzothiazepine-1,1-dione)Clinical Candidate (e.g., Elobixibat)
Molecular Weight 211 – 250 g/mol ~695 – 750 g/mol
Sulfur State Sulfone (

)
Sulfone (

)
Key Substituents H, simple alkylsPeptidomimetic chains, bulky aryls
H-Bond Acceptors 2 (Sulfone oxygens)>7 (Sulfone + Amides + Ethers)
Primary Utility Synthetic IntermediateASBT Inhibition (Ileal Bile Acid Transporter)
The "1,1-Dione" Effect

The oxidation of the sulfide (


1
  • Dipole Moment: The sulfone group introduces a strong dipole, significantly increasing the Polar Surface Area (PSA) compared to the sulfide.

  • H-Bonding: The two sulfone oxygens act as weak-to-moderate hydrogen bond acceptors, critical for interacting with the hydrophilic pockets of the ASBT protein.[1]

  • Metabolic Stability: Unlike the sulfide, which is prone to oxidative metabolism (S-oxidation) in the liver, the 1,1-dione is already fully oxidized, often resulting in an improved half-life (

    
    ).[1]
    

Physicochemical Properties & Profiling

Lipophilicity (LogP/LogD)

Despite the polarity of the sulfone group, these molecules can be highly lipophilic.[1]

  • Elobixibat Example: Calculated XLogP is approximately 7.58 .[1][2] This high lipophilicity drives membrane permeability but necessitates the sulfone and side-chain polar groups to maintain aqueous solubility and transporter recognition.

  • Solubility Profile: Generally sparingly soluble in aqueous buffers at neutral pH but highly soluble in organic solvents (MeOH, DMSO).[1]

Visualization: Physicochemical Impact Workflow

The following diagram illustrates how the structural modification (oxidation) dictates the physicochemical phenotype and subsequent biological application.

GSulfidePrecursor(Sulfide)OxidationOxidation(mCPBA/H2O2)Sulfide->OxidationSulfone1,1-Dione Scaffold(Sulfone)Oxidation->SulfoneProp1Increased PSA(+ H-Bond Acceptors)Sulfone->Prop1Prop2Metabolic Stability(No S-oxidation)Sulfone->Prop2TargetTarget Binding(ASBT Inhibition)Prop1->Target Polar InteractionProp2->Target PK Profile

Figure 1: Transformation workflow showing the impact of sulfone generation on physicochemical properties and target engagement.

Experimental Protocols

To ensure data integrity, the following protocols utilize internal standards and thermodynamic equilibrium, superior to kinetic measurements for these lipophilic compounds.

Synthesis: Oxidation of 1,5-Benzothiazepines

Objective: Selective oxidation of the sulfide to the sulfone without over-oxidizing sensitive side chains.

Reagents:

  • Substrate: Substituted 1,5-benzothiazepine.[1][3][4][5]

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) (2.2 – 2.5 equivalents).[1]

  • Solvent: Dichloromethane (DCM).[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of the benzothiazepine sulfide in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

    
    ).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Causality: Controls the exotherm and prevents side reactions with other functional groups.

  • Addition: Add mCPBA (2.2 eq) portion-wise over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC or LC-MS (Look for M+32 mass shift).[1]

  • Workup: Quench with saturated aqueous

    
     and 
    
    
    (to reduce excess peroxide). Extract with DCM.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Thermodynamic Solubility Assay (Shake-Flask)

Objective: Determine equilibrium solubility, critical for high-MW compounds like Elobixibat which may form amorphous precipitates in kinetic assays.

Protocol:

  • Preparation: Add excess solid compound (~2 mg) to 1 mL of buffer (pH 1.2, 6.8, and 7.4) in glass vials.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (0.45 µm). Note: Check for adsorption to the filter.

  • Quantification: Analyze the supernatant via HPLC-UV or LC-MS/MS against a standard curve prepared in DMSO.

  • Validation: Final pH must be measured to ensure the buffer capacity was not exceeded.

Therapeutic Implications: ASBT Inhibition[1][7][8]

The transition of benzothiazepines from calcium channel blockers (CCBs) to ASBT inhibitors is a classic example of scaffold repurposing driven by side-chain modification.[1]

Mechanism of Action

The 1,1-dione derivatives inhibit the recycling of bile acids in the ileum. By blocking ASBT, they increase the concentration of bile acids entering the colon, which has two effects:

  • Fluid Secretion: Stimulates colonic motility (treatment for constipation).[1]

  • Cholesterol Lowering: Forces the liver to consume cholesterol to synthesize new bile acids.

Pathway Visualization

ASBTDrugBenzothiazepine-1,1-dione(Oral Admin)IleumIleal Lumen(ASBT Transporter)Drug->Ileum TargetsBlockInhibition ofBile Acid ReuptakeIleum->BlockColonColonBlock->Colon Bile Acids Pass ThroughLiverLiverBlock->Liver Reduced FeedbackEffect1Increased ColonicFluid/MotilityColon->Effect1Effect2Upregulation ofBA SynthesisLiver->Effect2Effect3Reduced SerumCholesterolEffect2->Effect3

Figure 2: Mechanism of Action for ASBT inhibitors like Elobixibat.[1]

References

  • Albireo AB. (2013).[1][2] Elobixibat (A3309) - IUPHAR/BPS Guide to Pharmacology. Guide to Pharmacology. [Link]

  • Tremont, S. J., et al. (2005).[1] Discovery of Benzothiazepines as Potent, Selective Apical Sodium-Dependent Bile Acid Transporter (ASBT) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 9939892, Elobixibat. PubChem.[1][6][7] [Link]

  • Lewis, M. C., et al. (2001).[1] Ileal bile acid transporter inhibitors: a new class of lipid-lowering agents. Current Opinion in Lipidology. [Link]

The Ascendant Role of 1,5-Benzothiazepine-1,1-dione in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,5-benzothiazepine core is a well-established privileged scaffold in medicinal chemistry, forming the backbone of drugs with diverse therapeutic applications. However, the oxidation of the sulfur atom to a 1,1-dione introduces significant changes in the molecule's physicochemical and pharmacological properties, opening new avenues for drug discovery. This guide provides an in-depth exploration of the 1,5-benzothiazepine-1,1-dione scaffold, from its synthesis and structure-activity relationships to its emerging biological targets and therapeutic potential.

The Strategic Advantage of the Sulfone Moiety: Impact on Physicochemical Properties and Drug-like Characteristics

The transformation of the sulfide in the 1,5-benzothiazepine ring to a sulfone (1,1-dione) is not a trivial modification. This oxidation profoundly alters the electronic and steric profile of the molecule, which in turn influences its drug-like properties. The sulfone group is a strong hydrogen bond acceptor, which can enhance interactions with biological targets and improve aqueous solubility. Furthermore, the increased polarity of the sulfone can modulate the pharmacokinetic profile of the molecule, affecting its absorption, distribution, metabolism, and excretion (ADME).

Synthetic Pathways to 1,5-Benzothiazepine-1,1-diones: A Two-Step Approach

The synthesis of 1,5-benzothiazepine-1,1-diones typically involves a two-step process: the initial construction of the 1,5-benzothiazepine core, followed by the oxidation of the sulfide to a sulfone.

Formation of the 1,5-Benzothiazepine Scaffold

The most common and versatile method for the synthesis of the 1,5-benzothiazepine nucleus is the condensation of a 2-aminothiophenol with a suitable three-carbon electrophile, such as an α,β-unsaturated ketone or ester.[1] This reaction proceeds via a Michael addition of the thiol to the β-position of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the seven-membered ring.

Experimental Protocol: General Synthesis of 2,4-Disubstituted-2,3-dihydro-1,5-benzothiazepines

  • Step 1: Synthesis of Chalcone Precursor: Equimolar amounts of a substituted acetophenone and a substituted benzaldehyde are dissolved in ethanol. A catalytic amount of a strong base, such as sodium hydroxide, is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting chalcone is then precipitated by pouring the reaction mixture into ice-cold water and recrystallized from a suitable solvent.

  • Step 2: Cyclization to form the 1,5-Benzothiazepine Core: The synthesized chalcone and an equimolar amount of 2-aminothiophenol are dissolved in a suitable solvent, such as ethanol or acetic acid. A catalytic amount of an acid, such as glacial acetic acid or hydrochloric acid, is added, and the mixture is refluxed for several hours.[1] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the pure 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepine.

Oxidation to the 1,1-Dione

The oxidation of the sulfide to the sulfone is a critical step and can be achieved using various oxidizing agents. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions.

Experimental Protocol: Oxidation of 1,5-Benzothiazepines to 1,5-Benzothiazepine-1,1-diones

  • Method: The 1,5-benzothiazepine derivative is dissolved in a suitable solvent, such as glacial acetic acid or a mixture of acetic acid and dichloromethane. A slight excess (2.2-2.5 equivalents) of an oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The product is then isolated by pouring the reaction mixture into water, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude 1,5-benzothiazepine-1,1-dione, which can be further purified by chromatography or recrystallization.

G cluster_0 Synthesis of 1,5-Benzothiazepine Core cluster_1 Oxidation to 1,1-Dione Chalcone Chalcone Cyclization Cyclization Chalcone->Cyclization 2-Aminothiophenol 2-Aminothiophenol 2-Aminothiophenol->Cyclization 1,5-Benzothiazepine 1,5-Benzothiazepine Cyclization->1,5-Benzothiazepine Oxidation Oxidation 1,5-Benzothiazepine->Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H2O2, m-CPBA) Oxidizing_Agent->Oxidation 1,5-Benzothiazepine-1,1-dione 1,5-Benzothiazepine-1,1-dione Oxidation->1,5-Benzothiazepine-1,1-dione

Caption: Synthetic workflow for 1,5-benzothiazepine-1,1-diones.

Biological Targets and Therapeutic Applications: A Focus on the Ileal Bile Acid Transporter

While the parent 1,5-benzothiazepine scaffold exhibits a broad range of biological activities, including cardiovascular, anticancer, and CNS effects, the 1,1-dione derivatives have shown a distinct and promising profile as inhibitors of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2]

The Role of IBAT in Cholesterol Homeostasis

IBAT is a protein primarily expressed in the terminal ileum and is responsible for the reabsorption of approximately 95% of bile acids from the intestine back into the bloodstream.[1] These reabsorbed bile acids are then returned to the liver via the enterohepatic circulation. Inhibition of IBAT disrupts this process, leading to an increased excretion of bile acids in the feces. To compensate for this loss, the liver upregulates the synthesis of new bile acids from cholesterol, a process that consumes hepatic cholesterol and leads to a reduction in circulating low-density lipoprotein (LDL) cholesterol levels.[3]

G cluster_0 Normal Bile Acid Circulation cluster_1 IBAT Inhibition Liver Liver Bile_Acids Bile Acids Liver->Bile_Acids Synthesis from Cholesterol Intestine Intestine Bile_Acids->Intestine IBAT IBAT (Reabsorption) Intestine->IBAT Intestine->Fecal_Excretion_Normal IBAT->Portal_Vein ~95% Portal_Vein->Liver BTZ_Dione 1,5-Benzothiazepine-1,1-dione Blocked_IBAT Blocked IBAT BTZ_Dione->Blocked_IBAT Inhibits Increased_Fecal_Excretion Increased Fecal Excretion Upregulated_Synthesis Upregulated Bile Acid Synthesis Reduced_LDL Reduced LDL Cholesterol Upregulated_Synthesis->Reduced_LDL Consumes Cholesterol Intestine_Inhibited Intestine Intestine_Inhibited->Blocked_IBAT Intestine_Inhibited->Increased_Fecal_Excretion Liver_Inhibited Liver Portal_Vein_Inhibited->Liver_Inhibited Reduced Return Liver_Inhibited->Upregulated_Synthesis

Caption: Mechanism of action of 1,5-benzothiazepine-1,1-dione as an IBAT inhibitor.

GW-577: A Case Study

A prominent example of a 1,5-benzothiazepine-1,1-dione derivative investigated as an IBAT inhibitor is GW-577 (also known as 264W94).[3] Studies have shown that this compound is a potent and selective inhibitor of IBAT, leading to a significant reduction in LDL cholesterol in preclinical models.[3] The 1,1-dione moiety is crucial for its activity, likely contributing to the necessary polarity and hydrogen bonding interactions within the IBAT binding site.

Structure-Activity Relationships (SAR)

While comprehensive SAR studies specifically on the 1,5-benzothiazepine-1,1-dione scaffold are still emerging, some key observations can be made from the available data on IBAT inhibitors.

PositionSubstitutionImpact on ActivityReference
C2-Aryl Ring Electron-withdrawing or electron-donating groupsModulates potency and selectivity. Halogen substitutions have shown promise in other 1,5-benzothiazepine series for anticancer activity.[4][4]
C4-Aryl Ring Varies; often a substituted phenyl ringCrucial for interaction with the binding pocket.[3]
N5-Substituent Alkyl or functionalized alkyl chainsCan influence pharmacokinetic properties.[3]
Benzene Ring Substituents can affect overall lipophilicity and metabolic stability.Can be modified to fine-tune the ADME profile.

Future Directions and Therapeutic Potential

The 1,5-benzothiazepine-1,1-dione scaffold represents a promising area for future drug discovery efforts. Beyond IBAT inhibition for dyslipidemia, the unique properties conferred by the sulfone group could be exploited to target other enzymes and receptors. The demonstrated anticancer and antimicrobial activities of the parent 1,5-benzothiazepine scaffold suggest that the 1,1-dione derivatives may also possess activity in these areas, potentially with improved pharmacological profiles.[3][5] Further exploration of the chemical space around this core, coupled with detailed biological evaluation, is warranted to unlock its full therapeutic potential.

References

  • Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents. PubMed. Available at: [Link]

  • Synthesis and Angiotensin converting Enzyme Inhibitory Activity of 1, 5-Benzothiazepine and 1, 5-Benzoxazepine Derivatives. II. J-Stage. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Novel 1,5-Benzothiazepine Derivatives. Available at: [Link]

  • Synthesis and biological evaluation of a novel series of 1,5-benzothiazepine derivatives as potential antimicrobial agents. ElectronicsAndBooks. Available at: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. MDPI. Available at: [Link]

  • (PDF) Synthesis and preliminary evaluation of novel 1, 5-benzothiazepine derivatives as anti-lung cancer agents. ResearchGate. Available at: [Link]

  • Ileal bile acid transporter inhibition, CYP7A1 induction, and antilipemic action of 264W94. PubMed. Available at: [Link]

  • Structures of examples of the medicinally important 1,5-benzothiazepine derivatives. ResearchGate. Available at: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. Available at: [Link]

  • Structure–activity relationships of 1,5-dihydro-2H-benzo[b][6]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. PMC. Available at: [Link]

  • Ileal Bile Acid Transporter Inhibitors in Cholestasis: Potential for More Than Just Paediatrics?. PubMed. Available at: [Link]

  • 1, 5-BENZOTHIAZEPINES. :: Journal of Global Trends in Pharmaceutical Sciences ::. Available at: [Link]

  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega. Available at: [Link]

  • Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH. PMC. Available at: [Link]

  • Ileal bile acid transporter inhibition as an anticholestatic therapeutic target in biliary atresia and other cholestatic disorders. PubMed. Available at: [Link]

  • An Improved Procedure for the Synthesis of 1,5-Benzothiazepines Using Ceric Ammonium Nitrate (CAN). ResearchGate. Available at: [Link]

  • Ileal Bile Acid Transporter Inhibition for the Treatment of Chronic Constipation, Cholestatic Pruritus, and NASH. PubMed. Available at: [Link]

  • Oxidation of 1,5-benzodiazepine oximes catalysed by peroxidases. Journal of the Serbian Chemical Society. Available at: [Link]

  • 1,5-Benzothiazepine: Bioactivity and targets. Semantic Scholar. Available at: [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Chemical Review and Letters. Available at: [Link]

  • Structural features of 1,5-benzodiazepines and 1,5-benzothiazepines. ResearchGate. Available at: [Link]

  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PMC. Available at: [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. Available at: [Link]

  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. International Science Community Association. Available at: [Link]

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Binding Affinity Mechanisms of Tetrahydro-1,5-Benzothiazepine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the binding affinity mechanisms of tetrahydro-1,5-benzothiazepine (THBT) ligands. It is structured to serve researchers in medicinal chemistry and pharmacology, moving from structural fundamentals to specific molecular interactions and validated experimental protocols.

Executive Summary

The tetrahydro-1,5-benzothiazepine (THBT) scaffold represents a privileged structure in medicinal chemistry, distinct from its 1,4-isosteres (e.g., benzodiazepines). While the 2,3-dihydro variants (e.g., Diltiazem) are clinically established as L-type calcium channel blockers, the 2,3,4,5-tetrahydro derivatives have emerged as potent modulators with distinct kinetic profiles and expanded target space, including mitochondrial exchangers (NCLX) and metalloenzymes like Tyrosinase.

The binding affinity of THBT ligands is primarily driven by the puckering of the seven-membered thiazepine ring , which positions the C2 and C4 substituents in a pseudo-equatorial orientation, facilitating hydrophobic interactions within deep protein pockets. This guide dissects these mechanisms, focusing on allosteric modulation of ion channels and mixed-type enzymatic inhibition.

Structural Biology & Pharmacophore Analysis

The core pharmacophore of THBT ligands is defined by the fusion of a benzene ring to a seven-membered thiazepine ring containing one nitrogen and one sulfur atom.

The "Butterfly" Conformation

Unlike planar heteroaromatics, the 1,5-benzothiazepine ring system adopts a non-planar, bent conformation often described as a "butterfly" or "boat-like" shape. This stereochemical feature is critical for binding affinity:

  • C2-C3 Bond: In tetrahydro derivatives, this bond is saturated, allowing for cis or trans stereochemistry. The cis-configuration (e.g., substituents at C2 and C3 on the same side) typically exhibits superior binding affinity for calcium channels compared to the trans isomer.

  • Basic Nitrogen (N5): At physiological pH, the secondary or tertiary amine at position 5 is often protonated. This positive charge acts as a "warhead," forming electrostatic interactions with anionic residues (e.g., Glutamate) in the binding pocket.

  • Sulfur Atom (S1): The sulfur atom contributes to lipophilicity and can participate in weak sulfur-aromatic interactions or coordinate with metal ions (e.g., Cu²⁺ in Tyrosinase).

Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Tetrahydro-1,5-Benzothiazepine Core Scaffold N5 N5 Position (Basic Amine) Core->N5 C2 C2 Position (Aryl Substituent) Core->C2 C4 C4 Position (Lipophilic/H-Bonding) Core->C4 S1 S1 Position (Thioether) Core->S1 Electrostatic Interaction\n(Glu/Asp residues) Electrostatic Interaction (Glu/Asp residues) N5->Electrostatic Interaction\n(Glu/Asp residues) Side chain length determines\nchannel depth access Side chain length determines channel depth access N5->Side chain length determines\nchannel depth access Hydrophobic Pocket Fit\n(Pi-Pi Stacking) Hydrophobic Pocket Fit (Pi-Pi Stacking) C2->Hydrophobic Pocket Fit\n(Pi-Pi Stacking) Electron-withdrawing groups (F, Cl)\nincrease potency Electron-withdrawing groups (F, Cl) increase potency C2->Electron-withdrawing groups (F, Cl)\nincrease potency Steric Bulk Tolerance Steric Bulk Tolerance C4->Steric Bulk Tolerance H-Bond Acceptor (if C=O present) H-Bond Acceptor (if C=O present) C4->H-Bond Acceptor (if C=O present) Metal Chelation (Tyrosinase) Metal Chelation (Tyrosinase) S1->Metal Chelation (Tyrosinase) Lipophilicity Modulation Lipophilicity Modulation S1->Lipophilicity Modulation

Figure 1: SAR Logic of the Tetrahydro-1,5-Benzothiazepine Scaffold. Key substitution points dictate target selectivity.

Core Binding Mechanisms

Mechanism A: Allosteric Blockade of L-Type Ca²⁺ Channels (Cav1.2)

The most well-characterized mechanism for benzothiazepines is the inhibition of voltage-gated L-type calcium channels. Unlike pore-blockers, THBTs act as allosteric modulators .

  • Binding Site Location: The binding site is located on the extracellular interface of the α1 subunit, specifically in the transmembrane segments IIIS6 and IVS6 .

  • State-Dependent Binding: THBT ligands exhibit use-dependence . They bind with highest affinity to the open or inactivated state of the channel rather than the resting state.

    • Access: The ligand accesses the receptor site from the extracellular side or the lipid bilayer interface.

    • Stabilization: Upon binding, the ligand stabilizes the channel in the inactivated conformation, preventing Ca²⁺ influx.

    • Ion Interaction: Evidence suggests the carbonyl (in lactam derivatives) or the polarized N-C bond interacts with a Ca²⁺ ion within the selectivity filter, physically occluding the pore or altering its geometry.

Mechanism B: Mixed-Type Inhibition of Tyrosinase

Recent studies have identified 2,3,4,5-tetrahydro-1,5-benzothiazepines as potent inhibitors of Tyrosinase, a copper-containing metalloenzyme.

  • Mechanism: Kinetic analysis reveals a mixed-type inhibition pattern.[1]

    • Competitive Component: The aromatic rings of the THBT ligand mimic the tyrosine substrate, competing for the active site.

    • Non-Competitive Component: The sulfur and nitrogen atoms likely chelate the binuclear copper active site (CuA/CuB), disrupting the redox cycling required for enzymatic activity.

  • Affinity Drivers: The presence of a 4-hydroxyl or 2,4-dihydroxy substitution on the C2-phenyl ring significantly enhances affinity (IC50 values in the low micromolar range), mimicking the phenol group of the natural substrate, L-DOPA.

Experimental Protocol: Radioligand Binding Assay

To rigorously determine the binding affinity (


) of a novel THBT ligand, a radioligand displacement assay using 

-diltiazem is the gold standard. This protocol validates competitive binding at the benzothiazepine site.
Materials
  • Source Tissue: Rat cerebral cortex or skeletal muscle membranes (rich in L-type channels).

  • Radioligand:

    
    -diltiazem (Specific Activity ~80 Ci/mmol).
    
  • Non-specific Binder: Unlabeled diltiazem (10 µM).

  • Buffer: 50 mM Tris-HCl (pH 7.4) containing protease inhibitors.

Workflow

Binding_Assay Prep 1. Membrane Preparation (Homogenization & Centrifugation) Incubate 2. Incubation (Membranes + [3H]-Ligand + Test Compound) Prep->Incubate 100 µg protein/tube Equilibrium 3. Equilibrium (60 min @ 25°C) Incubate->Equilibrium Filtration 4. Rapid Filtration (Whatman GF/B Filters) Equilibrium->Filtration Terminate binding Count 5. Scintillation Counting (Measure CPM) Filtration->Count Analysis 6. Data Analysis (Non-linear Regression -> Ki) Count->Analysis

Figure 2: Workflow for Radioligand Displacement Assay to determine Kd and Ki.

Step-by-Step Procedure
  • Preparation: Thaw membrane aliquots and dilute in Tris-HCl buffer.

  • Total Binding: Add 50 µL membrane suspension + 50 µL

    
    -diltiazem (final conc. 2 nM) + 50 µL buffer.
    
  • Non-Specific Binding (NSB): Add 50 µL membrane + 50 µL

    
    -diltiazem + 50 µL unlabeled diltiazem (10 µM).
    
  • Test Compounds: Prepare serial dilutions of the THBT test ligand (

    
     M to 
    
    
    
    M). Add to separate tubes with membrane and radioligand.
  • Incubation: Incubate all tubes at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapidly filter samples through Whatman GF/B filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add cocktail, and count radioactivity.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Use the Cheng-Prusoff equation to calculate

    
    :
    
    
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is the dissociation constant of
    
    
    -diltiazem.

Quantitative Data Summary

The following table summarizes binding affinities for representative tetrahydro-1,5-benzothiazepine derivatives against key targets.

Compound ClassPrimary TargetBinding ModeTypical Affinity (

/

)
Key Structural Driver
cis-THBT (Diltiazem analogs) Cav1.2 (L-type)Allosteric / Pore-occluding50 - 500 nMcis-stereochemistry at C2-C3
2,4-Diaryl-THBT TyrosinaseMixed-type Inhibition1.2 - 15 µM2,4-Dihydroxyphenyl group
Quaternary THBT (e.g., SQ32,428) Cav1.2 (L-type)Extracellular Allosteric~1.0 µMCharged N5 prevents membrane crossing
7-Chloro-THBT (CGP analogs) NCLX (Mitochondrial)Transporter Blockade0.3 - 5.0 µM7-Chloro substitution

References

  • Hering, S., et al. (1997). "1,5-Benzothiazepine binding domain is located on the extracellular side of the cardiac L-type Ca2+ channel."[2] Molecular Pharmacology, 51(2), 262-268.[2] Link

  • Tikhonov, D. B., & Zhorov, B. S. (2008). "Molecular Modeling of Benzothiazepine Binding in the L-type Calcium Channel." Journal of Biological Chemistry, 283(25), 17594–17604. Link

  • Khan, S., et al. (2023).[3] "Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies." ACS Omega, 8(19), 16615–16629. Link

  • Kraus, R. L., et al. (1998). "Molecular determinants of diltiazem binding in L-type Ca2+ channels." Journal of Biological Chemistry, 273(42), 27205-27212. Link

  • Palty, R., et al. (2010).[4] "NCLX is an essential component of mitochondrial Na+/Ca2+ exchange."[4] Proceedings of the National Academy of Sciences, 107(1), 436-441. Link

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An In-Depth Technical Guide to Predicting the Metabolic Stability of Benzothiazepine-1,1-dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of transforming a chemical entity into a therapeutic agent, metabolic stability is a critical checkpoint that dictates the ultimate success or failure of a drug candidate.[1] It is the measure of a compound's resistance to biotransformation by the body's metabolic machinery, primarily located in the liver.[1][2] This property profoundly influences a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] A compound with poor metabolic stability may be cleared from the body too rapidly to exert a therapeutic effect or may form reactive or toxic metabolites, compromising patient safety.[1][4] Conversely, an overly stable compound might accumulate, leading to toxicity.

This guide provides a comprehensive framework for researchers and drug development professionals to predict and assess the metabolic stability of a specific and promising class of molecules: benzothiazepine-1,1-dione analogs. While the broader benzothiazepine scaffold is known for its application in cardiovascular drugs like Diltiazem, the introduction of the 1,1-dione (sulfone) moiety significantly alters the molecule's electronic and steric properties, necessitating a bespoke metabolic assessment strategy.[5] This document will detail both computational (in silico) and experimental (in vitro) approaches, grounding every protocol in validated science and explaining the causal logic behind each experimental choice to empower robust, data-driven decision-making in lead optimization.

The Strategic Framework: Integrating In Silico and In Vitro Approaches

The prediction of metabolic stability is not a linear process but an iterative cycle of prediction, experimentation, and structural refinement. An effective strategy begins with rapid computational screening to prioritize compounds for synthesis and testing, followed by robust in vitro assays to generate empirical data. This data then feeds back to refine the computational models and guide the next round of medicinal chemistry efforts.

G cluster_2 Decision & Refinement in_silico In Silico Modeling (QSAR, Docking) prioritize Prioritize Analogs for Synthesis in_silico->prioritize synthesis Chemical Synthesis of Analogs prioritize->synthesis invitro In Vitro Assays (Microsomes, Hepatocytes) synthesis->invitro data_analysis Data Analysis (CLint, t1/2) invitro->data_analysis sar Establish SAR (Structure-Activity Relationship) data_analysis->sar Feedback Loop decision Select Candidate or Redesign sar->decision decision->in_silico Iterate Design

Caption: Integrated workflow for metabolic stability assessment.

In Silico Prediction: Early Warning and Rational Design

Before committing resources to chemical synthesis and biological testing, in silico models provide a powerful, cost-effective method to forecast the metabolic fate of novel benzothiazepine-1,1-dione analogs.[6] These computational tools primarily fall into two categories: ligand-based and structure-based approaches.[6]

Ligand-Based Approaches: Learning from Chemical Structure

Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) models, operate on the principle that a molecule's structure dictates its metabolic stability.[6][7] By training machine learning algorithms on large datasets of compounds with known metabolic stability data, these models can identify structural motifs or physicochemical properties associated with metabolic liability.[8][9]

  • Core Principle: For the benzothiazepine-1,1-dione scaffold, a QSAR model might identify that analogs with, for example, an unsubstituted aromatic ring or a sterically accessible alkyl group are more prone to metabolism. The model learns these patterns from data on thousands of diverse chemicals.[9]

  • Application: Researchers can use these models to screen virtual libraries of proposed analogs. The model flags molecules predicted to have poor stability, allowing medicinal chemists to prioritize structures with a higher probability of success, a process that significantly accelerates lead optimization.[8]

  • Trustworthiness: The predictive power of these models is highly dependent on the quality and relevance of the training data.[10] It is crucial to use models trained on large, structurally diverse datasets and to understand their applicability domain—the chemical space in which their predictions are reliable.[9]

Structure-Based Approaches: Simulating Enzyme-Substrate Interactions

Structure-based methods leverage the three-dimensional structures of metabolic enzymes, primarily Cytochrome P450s (CYPs), to predict metabolism.[6] The major drug-metabolizing CYP isozyme, CYP3A4, is responsible for the metabolism of approximately 50% of known drugs.[8][11] Other important isoforms include CYP2C9, CYP2C19, and CYP2D6.[12]

  • Core Principle: Molecular docking simulations can predict how a benzothiazepine-1,1-dione analog binds within the active site of a CYP enzyme, such as CYP3A4.[13] The simulation identifies the most likely binding pose and highlights which atoms of the analog are positioned closest to the enzyme's reactive heme center, indicating a potential "site of metabolism."

  • Application: If docking studies consistently show that a specific proton on an analog is susceptible to oxidative attack, chemists can modify that position—for instance, by introducing a fluorine atom—to block metabolism and enhance stability.

  • Authoritative Grounding: The accuracy of this approach relies on high-resolution crystal structures of the enzymes and sophisticated scoring functions to evaluate binding affinity.[6] While it provides a powerful visual and mechanistic hypothesis, the predictions must be confirmed by in vitro experiments.

In Vitro Assays: The Gold Standard for Empirical Data

In vitro assays are indispensable for generating robust, quantitative data on metabolic stability.[4] They involve incubating the test compound with liver-derived biological matrices and measuring its disappearance over time.[14] The two most fundamental and widely used assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay: A Focus on Phase I Metabolism

This assay is a workhorse in early drug discovery due to its high throughput and cost-effectiveness.[15] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I metabolic enzymes like the cytochrome P450 (CYP) family.[16][17] This assay primarily assesses a compound's susceptibility to oxidative metabolism.[18]

G prep 1. Preparation - Thaw microsomes - Prepare buffers & compound stock incubate 2. Incubation - Mix compound, microsomes, buffer - Pre-warm to 37°C prep->incubate initiate 3. Initiation - Add NADPH cofactor - Start timer incubate->initiate sampling 4. Time-Point Sampling - Remove aliquots at 0, 5, 15, 30, 45 min - Quench with cold acetonitrile + IS initiate->sampling process 5. Sample Processing - Centrifuge to pellet protein - Transfer supernatant sampling->process analyze 6. LC-MS/MS Analysis - Quantify remaining parent compound process->analyze

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Experimental Protocol: Microsomal Stability

  • Reagent Preparation:

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Prepare a stock solution of the benzothiazepine-1,1-dione analog (e.g., 10 mM in DMSO) and dilute to an intermediate concentration in acetonitrile.[19]

    • Prepare a fresh NADPH regenerating system solution in phosphate buffer.[19] This is critical as NADPH is the cofactor required for CYP enzyme activity.[16]

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.

  • Incubation Setup:

    • In a 96-well plate, combine the phosphate buffer and microsomal suspension to achieve a final protein concentration of 0.5 mg/mL.[16][18]

    • Add the test compound to a final concentration of 1 µM.[17]

    • Include positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance) and a negative control (incubation without NADPH) to validate the assay.[18] The negative control ensures that compound disappearance is due to enzymatic metabolism and not simple chemical instability.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH solution.[17]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[17]

    • Immediately quench the reaction by adding the aliquot to a separate plate containing cold acetonitrile with an internal standard (IS).[15] The cold solvent stops the enzymatic reaction and precipitates the proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[18]

    • Quantify the peak area ratio of the parent compound to the internal standard at each time point.

Data Presentation & Interpretation

The rate of disappearance of the parent compound is used to calculate key pharmacokinetic parameters.

ParameterCalculationSignificance
Half-Life (t½) t½ = 0.693 / k, where k is the slope of the ln(% remaining) vs. time plot.The time it takes for 50% of the compound to be metabolized. A primary ranking metric.
Intrinsic Clearance (CLint) CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)An inherent measure of the enzyme's ability to metabolize the drug, independent of physiological factors.[18] Used for in vitro-in vivo extrapolation (IVIVE).[20]
Hepatocyte Stability Assay: The Comprehensive View

While microsomes are excellent for assessing Phase I metabolism, they lack the cellular machinery for Phase II (conjugation) reactions and do not account for cellular uptake (transporters).[21] Hepatocyte stability assays use intact, metabolically active liver cells, providing a more comprehensive and physiologically relevant picture of hepatic clearance.[14][21]

G prep 1. Cell Preparation - Thaw cryopreserved hepatocytes - Determine viability & density incubate 2. Incubation - Incubate compound with hepatocyte suspension at 37°C prep->incubate sampling 3. Time-Point Sampling - Remove aliquots at specified times (e.g., 0, 15, 30, 60, 120 min) incubate->sampling quench 4. Reaction Quenching - Add aliquots to cold acetonitrile + IS - Stop metabolic activity sampling->quench process 5. Sample Processing - Centrifuge to pellet cell debris - Transfer supernatant quench->process analyze 6. LC-MS/MS Analysis - Quantify remaining parent compound process->analyze

Caption: Workflow for the Hepatocyte Stability Assay.

Detailed Experimental Protocol: Hepatocyte Stability

  • Cell Preparation:

    • Rapidly thaw cryopreserved primary hepatocytes (e.g., human, rat) in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and centrifuge to remove cryoprotectant.

    • Resuspend the cell pellet and determine cell viability (e.g., via Trypan Blue exclusion) and density. Viability should typically be >80%.

    • Dilute the cell suspension to the desired final density (e.g., 0.5-1.0 million cells/mL).[20]

  • Incubation and Sampling:

    • The procedure mirrors the microsomal assay: add the test compound (e.g., 1 µM final concentration) to the hepatocyte suspension at 37°C.[20][22]

    • Because metabolism can be slower in hepatocytes, longer time points are often used (e.g., 0, 15, 30, 60, 120 minutes).[20]

    • At each time point, quench the reaction by adding an aliquot to cold acetonitrile containing an internal standard.[21]

  • Sample Analysis and Data Interpretation:

    • Analysis is performed via LC-MS/MS as described for the microsomal assay.

    • Data is processed similarly to calculate half-life and intrinsic clearance. However, CLint is expressed in different units (e.g., µL/min/10^6 cells).[20]

Self-Validating System: The inclusion of positive controls for both Phase I (e.g., Verapamil) and Phase II (e.g., Umbelliferone) metabolism is essential.[21] Consistent performance of these controls across experiments ensures the reliability and reproducibility of the data, confirming that both metabolic pathways are active in the hepatocyte preparation.

Bridging the Gap: In Vitro-In Vivo Extrapolation (IVIVE)

The ultimate goal of in vitro stability studies is to predict how a drug will behave in a living organism.[3] Intrinsic clearance (CLint) values from hepatocyte assays can be used to predict in vivo hepatic clearance (CLh) through a process called in vitro-in vivo extrapolation (IVIVE).[20]

G invitro_cl In Vitro CLint (µL/min/10^6 cells) invivo_cl Scaled In Vivo CLint (mL/min/kg) invitro_cl->invivo_cl Scale Up scaling Scaling Factors - Hepatocellularity (cells/g liver) - Liver Weight (g/kg body weight) scaling->invivo_cl predicted_clh Predicted Hepatic Clearance (CLh) (Well-Stirred Model) invivo_cl->predicted_clh Incorporate phys_params Physiological Parameters - Liver Blood Flow (Qh) - Fraction Unbound in Blood (fu) phys_params->predicted_clh

Caption: Conceptual diagram of In Vitro-In Vivo Extrapolation (IVIVE).

The widely used "well-stirred" liver model is a common method for this prediction.[20] This extrapolation allows researchers to estimate human pharmacokinetic parameters long before first-in-human studies, providing invaluable guidance for candidate selection and dose prediction.[23]

Conclusion: A Multi-Pillar Approach to De-Risking Development

Predicting the metabolic stability of novel benzothiazepine-1,1-dione analogs is a critical, multi-faceted endeavor that underpins successful drug development. By strategically integrating early-stage in silico predictions with robust in vitro validation, research teams can efficiently identify and optimize compounds with favorable pharmacokinetic profiles. The ligand- and structure-based computational models serve as an essential early filtration step, conserving resources and guiding medicinal chemistry efforts. Subsequently, the empirical data generated from microsomal and hepatocyte stability assays provide the definitive, quantitative metrics required for confident decision-making. This integrated, iterative approach enables a deeper understanding of structure-metabolism relationships, ultimately de-risking the path to clinical development and increasing the probability of delivering a safe and effective therapeutic agent to patients.

References

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom Publishing S.L. Retrieved February 15, 2026, from [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved February 15, 2026, from [Link]

  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 15, 2026, from [Link]

  • Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Expert Opinion on Drug Metabolism & Toxicology, 1(4), 661-676. [Link]

  • What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse. Retrieved February 15, 2026, from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Fidelta. Retrieved February 15, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2000). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. Current Opinion in Chemical Biology, 4(5), 546-551. [Link]

  • Metabolic Stability - Frontage Laboratories. (n.d.). Frontage Laboratories. Retrieved February 15, 2026, from [Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Evotec. Retrieved February 15, 2026, from [Link]

  • In Silico Drug Metabolism Prediction Services - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved February 15, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14). protocols.io. Retrieved February 15, 2026, from [Link]

  • Shah, P., et al. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival. Retrieved February 15, 2026, from [Link]

  • Hepatocyte Stability Assay - Domainex. (n.d.). Domainex. Retrieved February 15, 2026, from [Link]

  • Microsomal Clearance/Stability Assay - Domainex. (n.d.). Domainex. Retrieved February 15, 2026, from [Link]

  • Benzodiazepine Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved February 15, 2026, from [Link]

  • Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28). Creative Bioarray. Retrieved February 15, 2026, from [Link]

  • Metabolic Stability Assay Services - BioIVT. (n.d.). BioIVT. Retrieved February 15, 2026, from [Link]

  • Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Basic & Clinical Pharmacology & Toxicology, 99(1), 54-67. [Link]

  • Lee, H., et al. (2022). In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods. Chemical Research in Toxicology, 35(9), 1645-1655. [Link]

  • MetStabOn—Online Platform for Metabolic Stability Predictions. (2018, March 30). PMC. Retrieved February 15, 2026, from [Link]

  • Breimer, D. D. (1983). Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles. Acta Psychiatrica Scandinavica. Supplementum, 308, 11-16. [Link]

  • [Cytochrome P450 3A4 and Benzodiazepines]. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. (2023, November 12). MDPI. Retrieved February 15, 2026, from [Link]

  • [Cytochrome P450 3A4 and Benzodiazepines]. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Benzodiazepine Metabolism Diagram | Choose the Right Test. (n.d.). ARUP Consult. Retrieved February 15, 2026, from [Link]

  • In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of 1,5-Benzothiazepine Derivatives as Potent Anticonvulsant Agent. (2023, September 15). International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved February 15, 2026, from [Link]

  • Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. (2025, March 25). PMC. Retrieved February 15, 2026, from [Link]

  • Effects of Genetic Polymorphism of Cytochrome P450 Enzymes on the Pharmacokinetics of Benzodiazepines. (2007, August 15). PubMed. Retrieved February 15, 2026, from [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Benzodiazepine - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. (2023, December 6). Journal of Chemical Health Risks. Retrieved February 15, 2026, from [Link]

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  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022, June 10). MDPI. Retrieved February 15, 2026, from [Link]

  • Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. (2024, November 30). YouTube. Retrieved February 15, 2026, from [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

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  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (n.d.). Bentham Science. Retrieved February 15, 2026, from [Link]

  • Synthesis and Evaluation of Antihyperglycemic Activity of 1, 4-Benzothiazepine-2-One Derivatives in Alloxan Induced Diabetic Rat. (2021, October 17). Research Square. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

synthesis protocols for 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, serving as the core for calcium channel blockers (e.g., Diltiazem) and mitochondrial Na


/Ca

exchanger (NCLX) inhibitors (e.g., CGP-37157 analogues).[1][2] While the dihydro variants are common, the 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione represents a specific saturated, oxidized subclass offering unique metabolic stability and hydrogen-bonding potential due to the sulfone and secondary amine moieties.[1][2]

This guide details a modular, three-stage synthesis designed for high chemoselectivity.[1][2] Unlike generic protocols, this workflow prioritizes the preservation of the secondary amine during the aggressive oxidation required to install the sulfone functionality.[1][2]

Key Technical Challenges Addressed:

  • Entropy of Cyclization: Overcoming the kinetic barrier of forming a 7-membered heterocycle.

  • Chemoselective Oxidation: Targeting the sulfur atom (S

    
    SO
    
    
    
    ) without forming the N-oxide (N
    
    
    N-O) or opening the ring.[1]
  • Stereochemical Integrity: Managing the reduction of the imine bond to the amine.[1]

Retrosynthetic Logic & Pathway Visualization

The synthesis is best approached via a "Convergent Assembly followed by Functional Group Manipulation."[1] We utilize a Thia-Michael Addition/Condensation sequence to build the ring, followed by reduction and oxidation.[1][2]

Figure 1: Synthetic Workflow (DOT Diagram)

SynthesisPath Start1 2-Aminothiophenol Inter1 Intermediate A: 2,3-Dihydro-1,5-benzothiazepine Start1->Inter1 Step 1: Acid Cat. Cyclocondensation Start2 α,β-Unsaturated Ketone (Chalcone Derivative) Start2->Inter1 Inter2 Intermediate B: 2,3,4,5-Tetrahydro-1,5-benzothiazepine Inter1->Inter2 Step 2: Imine Reduction (NaBH4) Final Target: 2,3,4,5-Tetrahydro-1,5- benzothiazepine-1,1-dione Inter2->Final Step 3: S-Oxidation (mCPBA)

Caption: Three-stage synthetic route: (1) Heterocycle construction,[1][2][3] (2) Saturation of the C=N bond,[1][2] (3) Sulfide-to-Sulfone oxidation.[1]

Detailed Experimental Protocols

Phase 1: Scaffold Construction (The Dihydro Core)

Objective: Synthesis of the 2,3-dihydro-1,5-benzothiazepine ring via condensation of 2-aminothiophenol with a substituted chalcone.[1][3][4][5]

Reagents:

  • 2-Aminothiophenol (1.0 equiv)[1]

  • Substituted Chalcone (1.0 equiv) (e.g., 1,3-diphenylprop-2-en-1-one)[1]

  • Glacial Acetic Acid (Catalytic, 10 mol%) or HFIP (Hexafluoroisopropanol) as solvent/promoter.[1][2]

  • Ethanol (Solvent)[1][4]

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (10 mmol) in Ethanol (20 mL).

  • Addition: Add 2-aminothiophenol (10 mmol) dropwise under nitrogen atmosphere.

  • Catalysis: Add glacial acetic acid (1.0 mL).

  • Reaction: Reflux the mixture at 78°C for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 8:2). The disappearance of the bright yellow chalcone spot indicates conversion. The product (imine) typically fluoresces under UV (365 nm).

  • Workup: Cool to room temperature. The product often precipitates as a solid.[1]

  • Isolation: Filter the solid and wash with cold ethanol. If no precipitate forms, remove solvent in vacuo and recrystallize from ethanol/ether.[1][2]

Mechanism Note: The thiol group performs a conjugate addition (Michael addition) to the enone, followed by an intramolecular Schiff base formation (condensation) between the amine and the ketone to close the 7-membered ring.

Phase 2: Stereoselective Reduction (Dihydro Tetrahydro)

Objective: Reduction of the C=N imine bond to a C-NH secondary amine.

Reagents:

  • 2,3-Dihydro-1,5-benzothiazepine (Intermediate A)[1][2][5]

  • Sodium Borohydride (NaBH

    
    ) (2.0 equiv)[1]
    
  • Methanol (anhydrous)[1]

Protocol:

  • Solubilization: Dissolve Intermediate A (5 mmol) in anhydrous Methanol (15 mL) and cool to 0°C in an ice bath.

  • Reduction: Add NaBH

    
     (10 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1][2]
    
  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation: The reaction mixture often turns from yellow/orange (conjugated imine) to colorless (saturated amine).

  • Quench: Quench with ice-cold water (20 mL).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). Dry organics over Na

    
    SO
    
    
    
    and concentrate.
  • Yield: Quantitative conversion is typical.[1] The product is now a 2,3,4,5-tetrahydro-1,5-benzothiazepine .[1][2][3]

Phase 3: Chemoselective Oxidation (Sulfide Sulfone)

Objective: Oxidation of the sulfur atom to the sulfone (1,1-dione) without oxidizing the secondary amine to an N-oxide.

Reagents:

  • Tetrahydro-benzothiazepine (Intermediate B)[1]

  • m-Chloroperbenzoic acid (mCPBA) (2.2–2.5 equiv, 77% max purity grade)[1][2]

  • Dichloromethane (DCM)[1]

  • Saturated NaHCO

    
     and Na
    
    
    
    S
    
    
    O
    
    
    [2]

Protocol:

  • Protection Strategy (Optional but Recommended): If the amine is highly electron-rich (e.g., p-methoxy substituted), consider transient protection (e.g., Boc-anhydride) before oxidation.[1][2] However, for standard phenyl rings, the sulfur is significantly more nucleophilic than the secondary amine, allowing direct oxidation under controlled conditions.[1][2]

  • Setup: Dissolve the tetrahydro-benzothiazepine (2 mmol) in DCM (20 mL) and cool to -10°C (Salt/Ice bath). Temperature control is critical to prevent N-oxidation.[1]

  • Oxidation: Dissolve mCPBA (4.5 mmol, 2.25 equiv) in DCM (10 mL) and add dropwise over 30 minutes.

  • Monitoring: Stir at 0°C for 1 hour, then allow to reach room temperature.

    • Checkpoint: Monitor TLC.[1][6] The sulfone is significantly more polar than the sulfide.[1] Look for a spot with much lower R

      
      .[1]
      
  • Workup (The "Rochester" Method):

    • Add 10% aqueous Na

      
      S
      
      
      
      O
      
      
      (Sodium Thiosulfate) to quench excess peroxide (starch-iodide paper test should be negative).[1]
    • Wash the organic layer with Saturated NaHCO

      
       (2 x 20 mL) to remove m-chlorobenzoic acid byproduct.
      
    • Wash with Brine, dry over MgSO

      
      , and concentrate.[1][2]
      
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Analytical Data & Quality Control

Table 1: Key Spectroscopic Signatures

Functional GroupTechniqueCharacteristic SignalInterpretation
Sulfone (SO

)
IR (KBr)1280–1320 cm

(asym)1120–1160 cm

(sym)
Strong doublets confirming oxidation state +2.[1]
Amine (NH) IR (KBr)3300–3400 cm

Sharp band; confirms "tetrahydro" state (imine absent).[1]
C=N (Imine) IR/NMRABSENT Disappearance of 1600 cm

band indicates successful reduction.[1]
C2/C3 Protons

H NMR

2.5–4.5 ppm (Multiplets)
Distinctive splitting pattern of the 7-membered ring protons.[1]

Troubleshooting & Optimization

Problem: N-Oxide Formation (Over-oxidation)

  • Symptom:[1][2][7][8] Product is extremely polar; Mass Spec shows M+16 or M+32 peaks relative to target.[1]

  • Solution: Perform the oxidation step before the reduction step.[1] Oxidize the dihydro (imine) intermediate. The imine nitrogen is less nucleophilic than the amine.[1]

    • Revised Sequence: Dihydro

      
       Oxidation (to Cyclic Sulfonamide/Imine Sulfone) 
      
      
      
      Reduction (NaBH
      
      
      ).[1]

Problem: Incomplete Cyclization

  • Symptom:[1][2][3][7][8] Presence of Michael adduct (open chain) in Phase 1.[1]

  • Solution: Switch solvent to HFIP (Hexafluoroisopropanol) .[1] HFIP acts as a hydrogen-bond donor solvent that activates the carbonyl and stabilizes the transition state, often requiring no additional acid catalyst (Source: Soldati et al.).[1]

References

  • Soldati, R., et al. (2018).[1][2] "A practical synthesis of 2,3-dihydro-1,5-benzothiazepines." Universita degli Studi di Milano.[1][5] Detailed protocol on HFIP-mediated cyclization.

  • Chiaradia, L. D., et al. (2012).[1][2] "Synthesis and Pharmacological Evaluation of Aza-CGP37157–Lipoic Acid Hybrids." Marine Drugs.[1] Provides characterization data for benzothiazepine cores.

  • Master Organic Chemistry. (2025). "m-CPBA (meta-chloroperoxybenzoic acid) in Organic Synthesis." Reagent Guide. Mechanistic details on oxidation selectivity.

  • Organic Syntheses. (2014). "Oxidation Protocols using mCPBA." Org.[1][6] Synth. Standard workup procedures for removing benzoic acid byproducts.[1]

  • Tocris Bioscience. "CGP 37157 Product Information." Scientific Data Sheet. Biological context for the mitochondrial Na+/Ca2+ exchanger.[1][9][10]

Sources

Application Note: Sequential One-Pot Synthesis of 1,5-Benzothiazepine-1,1-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for calcium channel blockers (e.g., Diltiazem), antidepressants (e.g., Thiazesim), and HIV-1 protease inhibitors.[1] While the sulfide form (dihydro-1,5-benzothiazepine) is widely documented, the 1,1-dione (sulfone) derivatives are gaining prominence due to their enhanced metabolic stability and distinct hydrogen-bonding capability, which alters receptor binding affinity.

Conventionally, the synthesis of the 1,1-dione derivative requires two discrete steps: (1) cyclocondensation of 2-aminothiophenol with


-unsaturated carbonyls (chalcones) to form the thiazepine, followed by (2) isolation and subsequent oxidation. This traditional workflow is atom-inefficient and solvent-heavy.

This Application Note details a Sequential One-Pot Protocol . By telescoping the cyclization and oxidation steps into a single reactor without intermediate isolation, researchers can achieve higher atom economy, reduced solvent waste, and shorter overall processing times.

Mechanistic Pathway[2]

The reaction proceeds through a three-stage cascade.[1] Understanding the kinetics of these stages is critical for the "one-pot" timing.

  • Thia-Michael Addition: The thiol group of 2-aminothiophenol attacks the

    
    -carbon of the chalcone. This is the rate-determining step in the cyclization.
    
  • Intramolecular Cyclocondensation: The amine attacks the carbonyl carbon, eliminating water to close the seven-membered ring.

  • S-Oxidation (Sequential): Introduction of the oxidant converts the sulfide (

    
    ) first to the sulfoxide (
    
    
    
    ) and finally to the sulfone (
    
    
    ).
Pathway Visualization

Benzothiazepine_Mechanism Input Reagents: Chalcone + 2-Aminothiophenol Process1 Thia-Michael Addition Input->Process1 Inter1 Intermediate A: Michael Adduct (Acyclic Sulfide) Process2 Cyclocondensation (-H2O) Inter1->Process2 Inter2 Intermediate B: 1,5-Benzothiazepine (Cyclic Sulfide) Process3 Oxidation Step 1 (+ [O]) Inter2->Process3 Add H2O2 / AcOH Ox1 Intermediate C: Sulfoxide Process4 Oxidation Step 2 (+ [O]) Ox1->Process4 Final Product: 1,5-Benzothiazepine-1,1-dione (Cyclic Sulfone) Process1->Inter1 Process2->Inter2 Acid Cat. / Heat Process3->Ox1 Process4->Final

Figure 1: Sequential reaction cascade for the synthesis of 1,5-benzothiazepine-1,1-diones.

Detailed Protocol: Sequential One-Pot Synthesis

This protocol utilizes Acetic Acid (AcOH) as both the catalyst for the cyclization and the medium for the oxidation, simplifying the workflow.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Chalcone derivative (1.0 mmol)

  • Reagent: 2-Aminothiophenol (1.1 mmol)

  • Solvent/Catalyst: Glacial Acetic Acid (5 mL)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (5.0 mmol / ~0.5 mL)
    
  • Equipment: Round-bottom flask (25 mL), Reflux condenser, Magnetic stirrer, Oil bath.

Step-by-Step Methodology
Stage 1: Cyclization (Formation of the Sulfide)
  • Charge: In a 25 mL round-bottom flask, dissolve the Chalcone (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Addition: Add 2-Aminothiophenol (1.1 mmol) dropwise at room temperature.

    • Note: A slight excess of thiol ensures complete consumption of the chalcone.

  • Reaction: Heat the mixture to reflux (

    
    ) with stirring.
    
  • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 8:2).

    • Checkpoint: The reaction is typically complete in 2–4 hours. Look for the disappearance of the chalcone spot and the appearance of a lower

      
       spot (the thiazepine).
      
Stage 2: In-Situ Oxidation (Formation of the Sulfone)
  • Cooling: Cool the reaction mixture to

    
    . Do not cool to room temperature yet , as the intermediate may precipitate.
    
  • Oxidant Addition: Add 30%

    
     (5.0 mmol) dropwise over 10 minutes.
    
    • Safety: The oxidation of sulfides is exothermic. Monitor internal temperature.

  • Oxidation: Re-heat the mixture to

    
     for 1–2 hours.
    
    • Mechanism:[2][3][4][5][6][7] The acetic acid reacts with

      
       to form peracetic acid in situ, a potent oxidant for the sulfide-to-sulfone conversion.
      
  • Final Monitoring: Check TLC. The sulfide spot will disappear, replaced by a more polar spot (sulfone).

Stage 3: Work-up and Isolation
  • Quench: Cool the mixture to room temperature and pour onto crushed ice (~50 g).

  • Precipitation: Stir the aqueous mixture vigorously for 15 minutes. The 1,1-dione derivative typically precipitates as a solid.

  • Filtration: Filter the solid and wash with cold water (

    
    ) to remove residual acid and peroxide.
    
  • Purification: Recrystallize from Ethanol or Ethanol/Water (9:1) if necessary.

Data Analysis & Validation

Expected Yields and Reaction Times

The following data represents average results for substituted chalcones using this protocol.

Substituent (Chalcone)Time (Stage 1)Time (Stage 2)Yield (Overall)Melting Point (

)
H (Unsubstituted)2.5 h1.0 h88%210–212
4-Cl 3.0 h1.5 h85%224–226
4-OMe 2.0 h1.0 h91%198–200
4-NO2 4.0 h2.0 h78%235–237
Spectroscopic Validation (NMR)

To confirm the oxidation state (Sulfide vs. Sulfone), observe the chemical shift of the


 and 

protons in the seven-membered ring.
  • Sulfide (Intermediate): The

    
     typically appears around 
    
    
    
    2.5–3.0 ppm.
  • Sulfone (Product): Due to the strong electron-withdrawing nature of the

    
     group, the adjacent protons are deshielded.
    
    • Diagnostic Signal: Look for a downfield shift of the methylene protons at position 3 and the methine proton at position 2 (typically shifting by +0.5 to +1.0 ppm compared to the sulfide).

    • IR Spectroscopy: Strong symmetric and asymmetric stretching bands for

      
       appear at 1150–1170 cm⁻¹  and 1300–1330 cm⁻¹ .
      

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Incomplete Cyclization Steric hindrance on chalcone; insufficient heat.Extend reflux time in Stage 1; add mild Lewis acid (e.g., 10 mol% CAN or Iodine) if using ethanol instead of AcOH.
Sulfoxide Contamination Insufficient oxidant or low temperature in Stage 2.Ensure at least 5 equivalents of

are used; maintain temp >70°C during oxidation.
Oily Product Impurities or residual solvent.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Low Yield (Electron Poor) Deactivation of nucleophilic attack.Use ultrasound irradiation (35 kHz) to accelerate the Michael addition step [1].

References

  • Chate, A. V., et al. (2011).[3] "An Improved Procedure for the Synthesis of 1,5-Benzothiazepines Using Ceric Ammonium Nitrate (CAN)." Journal of Heterocyclic Chemistry. Available at: [Link]

  • Haroun, M., et al. (2022).[1][8] "1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents." Molecules. Available at: [Link]

  • Majid, S. A., et al. (2013). "Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst." ISRN Organic Chemistry. Available at: [Link]

  • Bahekar, S. S., & Shinde, D. B. (2004). "Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl] acetic acid derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for thiazepine pharmacophore).

Sources

Application Note: Catalytic Strategies for 1,5-Benzothiazepine Sulfone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,5-benzothiazepine scaffold is a privileged structure in medicinal chemistry, forming the core of calcium channel blockers (e.g., Diltiazem), antidepressants, and HIV-1 inhibitors. While "sulfone ring closure" is often requested, it is critical to distinguish between two synthetic pathways:

  • The "Classic" Two-Stage Route (Industry Standard): Catalytic ring closure of the sulfide (thiazepine) followed by chemo-selective oxidation to the sulfone (1,1-dioxide). This is the highest-yielding route for Diltiazem-class therapeutics.

  • The "Direct" Sultam Route: Direct cyclization of sulfonamide precursors. This is kinetically challenging due to the poor nucleophilicity of the sulfonamide nitrogen and is typically reserved for specific sultam analogs.

This guide details the Two-Stage Catalytic Protocol , focusing on "Green" solid-acid catalysts and Lewis Acid reagents that drive the entropically difficult 7-membered ring closure, followed by the oxidation protocol to yield the final sulfone.

Mechanistic Landscape & Reagent Logic

The formation of the 1,5-benzothiazepine ring from 2-aminothiophenol and


-unsaturated ketones (chalcones) proceeds via a Thia-Michael Addition  followed by an intramolecular Condensation .[1]
Critical Challenge: The Entropic Barrier

Closing a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings.

  • Without Catalyst: The reaction often stalls at the Michael adduct (intermediate) or undergoes oxidative dimerization of the thiol.

  • With Acid Catalyst: Protonation of the carbonyl facilitates the nucleophilic attack of the amine, driving the condensation (dehydration).

  • With Lewis Acid Catalyst (

    
    , 
    
    
    
    ):
    Activates the carbonyl oxygen without the harsh conditions of Brønsted acids, improving functional group tolerance.
Pathway Visualization

Benzothiazepine_Synthesis cluster_0 Key Catalytic Step Reactants 2-Aminothiophenol + Chalcone Intermediate Intermediate: Thia-Michael Adduct Reactants->Intermediate Thia-Michael Addn. (Fast) Sulfide 1,5-Benzothiazepine (Sulfide Core) Intermediate->Sulfide Ring Closure (Slow) CATALYST REQUIRED (Acid/Lewis Acid/Solid Support) Sulfone 1,5-Benzothiazepine 1,1-Dioxide (Sulfone) Sulfide->Sulfone Oxidation (H2O2 / AcOH or Oxone)

Figure 1: The reaction pathway highlighting the catalytic bottleneck at the ring closure step and the subsequent oxidation to the sulfone.

Critical Reagent Selection Guide

For the ring closure step, modern protocols favor heterogeneous catalysts (solid supports) over traditional homogeneous acids (HCl, AcOH) due to ease of workup and reusability.

Reagent ClassSpecific CatalystMechanismAdvantagesDisadvantages
Solid Acid (Green) Silica-Sulfuric Acid (SSA) Heterogeneous Brønsted AcidHigh yield (90%+), reusable, solvent-free options.Requires preparation of catalyst.
Lewis Acid Ytterbium Triflate

Carbonyl Activation (LUMO lowering)Mild conditions, water-tolerant, high selectivity.High cost of reagent.
Inorganic Support Bleaching Earth (Clay) Surface Catalysis / Acidic SitesExtremely cheap, industrial scalability.Variable activity depending on clay source/pH.
Ionic Liquid [Bmim]

Dual Solvent/CatalystRecyclable, high thermal stability.Viscous, difficult product separation occasionally.

Detailed Experimental Protocols

Protocol A: Green Catalytic Ring Closure (Sulfide Formation)

Objective: Synthesis of the 2,3-dihydro-1,5-benzothiazepine core using Silica-Sulfuric Acid (SSA). Rationale: SSA acts as a dual proton source and dehydrating agent, driving the equilibrium toward the cyclized product.

Reagents:

  • 2-Aminothiophenol (1.0 mmol)

  • Substituted Chalcone (1.0 mmol)

  • Silica-Sulfuric Acid (0.2 g) [Prepared by adding

    
     to Silica gel]
    
  • Acetonitrile (

    
    ) or Ethanol
    

Step-by-Step:

  • Preparation: In a 50 mL round-bottom flask, dissolve the chalcone and 2-aminothiophenol in 10 mL of acetonitrile.

  • Catalysis: Add 0.2 g of Silica-Sulfuric Acid.

  • Reaction: Reflux the mixture at 80°C. Monitor via TLC (Ethyl Acetate:Hexane 2:8).

    • Checkpoint: The intermediate (Michael adduct) may appear first.[2] Continue reflux until the intermediate spot disappears (typically 2-4 hours).

  • Workup: Cool to room temperature. Filter the mixture to remove the solid SSA catalyst (catalyst can be washed with EtOAc and reused).

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from ethanol to obtain the pure 1,5-benzothiazepine.[3]

Protocol B: Oxidative Transformation to Sulfone

Objective: Conversion of the 1,5-benzothiazepine to 1,5-benzothiazepine-1,1-dioxide. Rationale: The sulfur atom in the thiazepine ring is electron-rich and easily oxidized. Using


 in Acetic Acid is a robust, self-catalyzing method where AcOH forms peracetic acid in situ.

Reagents:

  • 1,5-Benzothiazepine (from Protocol A)[1][4][5]

  • 30% Hydrogen Peroxide (

    
    )
    
  • Glacial Acetic Acid[6]

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of 1,5-benzothiazepine in 5 mL of glacial acetic acid.

  • Oxidation: Add 5.0 mmol (excess) of 30%

    
     dropwise at 0°C (ice bath).
    
    • Note: Exothermic reaction. Control addition rate.

  • Maturation: Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Self-Validation: The solution often turns from yellow (sulfide) to colorless/white precipitate (sulfone).

  • Quenching: Pour the reaction mixture into crushed ice.

  • Isolation: Filter the white precipitate. Wash with cold water to remove acid traces. Dry in a vacuum oven.

Troubleshooting & In-Process Controls (IPC)

The following decision tree assists in optimizing the ring closure step if yields are low.

Troubleshooting Start Low Yield in Ring Closure? CheckTLC Check TLC: Is Intermediate Visible? Start->CheckTLC YesInter Yes: Reaction Stalled at Michael Adduct CheckTLC->YesInter Intermediate Persists NoInter No: Starting Materials Unreacted CheckTLC->NoInter Only SM Visible Action1 Increase Acidity (Switch to SSA or TFA) YesInter->Action1 Action2 Remove Water (Add Molecular Sieves or Dean-Stark) YesInter->Action2 Action3 Check Nucleophilicity (Thiol may be oxidized to disulfide. Use fresh 2-aminothiophenol) NoInter->Action3

Figure 2: Troubleshooting logic for the catalytic ring closure step.

Validation Parameters:

  • IR Spectroscopy: Look for the disappearance of the S-H stretch (

    
    ) upon ring closure. For the sulfone, look for strong symmetric/asymmetric 
    
    
    
    bands at
    
    
    and
    
    
    .
  • 1H NMR: The protons adjacent to the sulfur will shift significantly downfield (

    
    ) upon oxidation to the sulfone.
    

References

  • Green Catalytic Synthesis: Zangade, S., et al. "Green synthesis of 1,5-benzothiazepines using polyethylene glycol-400." Molecules (2022).[7]

  • Solid Support Protocols: "Catalyst-free synthesis of 2,3-dihydro-1,5-benzothiazepines in a renewable reaction medium." New Journal of Chemistry (2019).[2]

  • Lewis Acid Catalysis: "Synthesis of 1,5-benzothiazepine derivatives catalyzed by Gallium(III) chloride.
  • Review of Scaffold: "Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments." European Journal of Organic Chemistry (2023).

Sources

Application Notes & Protocols: Strategic Oxidation of Benzothiazepines to their 1,1-Dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of the Sulfone Moiety in Benzothiazepine Scaffolds

Benzothiazepines represent a privileged heterocyclic scaffold in medicinal chemistry, forming the core of blockbuster drugs like Diltiazem and Quetiapine.[1][2] These molecules are renowned for their diverse pharmacological activities, including calcium channel modulation and antipsychotic effects.[1] A key strategy in modern drug discovery involves the structural modification of such established pharmacophores to fine-tune their physicochemical properties, metabolic stability, and target engagement.

The oxidation of the sulfide linkage in the benzothiazepine ring to a sulfone (1,1-dione) is a critical synthetic transformation. This modification dramatically alters the electronic and steric profile of the molecule. The resulting sulfone group is a strong hydrogen bond acceptor and is significantly more polar and metabolically stable than the parent sulfide. This conversion can lead to derivatives with altered biological activity, improved pharmacokinetic profiles, or novel intellectual property. For instance, the oxidation of 1,4-benzothiazepine precursors is a key step in creating 1,4-benzothiazepine-1,1-dioxides, which possess a wide range of biological activities.[3]

This guide provides a detailed technical overview and actionable protocols for the efficient and selective oxidation of benzothiazepines to their corresponding 1,1-diones, grounded in mechanistic principles and field-proven methodologies.

Mechanistic Rationale: The Nucleophilic Sulfur Center

The core of this transformation lies in the nucleophilic nature of the sulfur atom in the benzothiazepine ring. The oxidation proceeds in a stepwise manner, first to a sulfoxide intermediate and then to the final sulfone.

G

The choice of oxidant is paramount. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and other potent oxidizing systems like Oxone® or hydrogen peroxide, are commonly employed. These reagents act as electrophilic oxygen donors. The reaction mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. For the conversion to the sulfone, a stoichiometric excess of the oxidizing agent is required to drive the reaction past the sulfoxide intermediate.[4]

Key Oxidation Protocols

Two primary methods have proven to be robust and reliable for this transformation: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and oxidation with hydrogen peroxide.

Protocol 1: m-CPBA Mediated Oxidation

meta-Chloroperoxybenzoic acid is a widely used, commercially available, and relatively stable peroxy acid that provides clean and efficient oxidation of sulfides to sulfones.[5][6] Its selectivity and ease of handling make it a preferred choice for many applications.[7]

Expertise & Causality:

  • Why m-CPBA? It is highly effective for converting sulfides to sulfones. Using a slight excess (e.g., 2.2 equivalents) ensures the complete conversion from the sulfoxide intermediate to the final sulfone.[4]

  • Why Dichloromethane (DCM)? DCM is an excellent solvent for this reaction as it is relatively inert to the oxidizing conditions and effectively solubilizes both the benzothiazepine starting material and the m-CPBA.

  • Why 0 °C to Room Temperature? Starting the reaction at 0 °C helps to control the initial exotherm of the oxidation, preventing potential side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.[3]

  • Why a Quench? The workup procedure involving a reducing agent like sodium sulfite or sodium thiosulfate is crucial to neutralize any unreacted m-CPBA, preventing unintended oxidation of other functional groups during product isolation. The subsequent wash with a base (sodium bicarbonate) removes the meta-chlorobenzoic acid byproduct.[8]

Experimental Protocol:

  • Dissolution: Dissolve the benzothiazepine starting material (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add m-CPBA (purity ~77%, 2.2 eq) portion-wise to the stirred solution over 10-15 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-6 hours).

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure benzothiazepine-1,1-dione.

G

Protocol 2: Hydrogen Peroxide Mediated Oxidation

Hydrogen peroxide (H₂O₂) is an inexpensive and environmentally benign ("green") oxidant, with water being its only byproduct.[9] While less reactive than m-CPBA on its own, its oxidative power can be effectively harnessed, often in the presence of an acid catalyst like acetic acid.

Expertise & Causality:

  • Why Hydrogen Peroxide? It is a cost-effective and green alternative to peroxy acids. A 30% aqueous solution is commercially available and convenient to handle.

  • Why Acetic Acid? Acetic acid can act as both a solvent and a catalyst. It facilitates the formation of a more potent oxidizing species, peracetic acid, in situ. This enhances the rate of oxidation of the sulfoxide intermediate to the sulfone.

  • Why Monitor Closely? The reaction can be slower than with m-CPBA, and careful monitoring is required to determine the endpoint and avoid potential degradation of sensitive substrates upon prolonged exposure to acidic conditions.[10]

Experimental Protocol:

  • Dissolution: Suspend or dissolve the benzothiazepine starting material (1.0 eq) in a mixture of benzene and acetic acid (e.g., a 3:2 ratio) or in glacial acetic acid alone.

  • Reagent Addition: To the stirred mixture, add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (a stoichiometric excess, e.g., 3.0-5.0 eq) dropwise.

  • Reaction: Heat the reaction mixture if necessary (e.g., to reflux) and stir. Monitor the reaction progress by TLC. The time required for complete conversion can vary significantly based on the substrate's reactivity (from a few hours to overnight).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralization & Extraction: Carefully neutralize the mixture with a suitable base, such as a saturated solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography or recrystallization to yield the final 1,1-dione product.[10]

Method Comparison and Considerations

ParameterMethod 1: m-CPBA Oxidation Method 2: Hydrogen Peroxide Oxidation
Oxidant meta-Chloroperoxybenzoic acid30% Aqueous Hydrogen Peroxide
Typical Solvent Dichloromethane (DCM), ChloroformAcetic Acid, Benzene/Acetic Acid
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux
Reaction Time Generally faster (2-6 hours)Can be slower (several hours to overnight)
Pros - High efficiency and selectivity[5]- Reliable and well-documented- Milder conditions- "Green" oxidant (water byproduct)[9]- Low cost of reagents
Cons - Byproduct (m-chlorobenzoic acid) requires removal[8]- Peroxy acids can be shock-sensitive[6]- May require heating- Acidic conditions may not be suitable for all substrates- Can be less selective without a catalyst
Workup Quench with reducing agent, basic washNeutralization, aqueous workup

Conclusion

The oxidation of benzothiazepines to their 1,1-dione analogues is a straightforward yet powerful transformation for modifying the properties of this important heterocyclic system. The choice between established methods, such as m-CPBA oxidation, and greener alternatives, like hydrogen peroxide, will depend on the specific substrate, scale, and laboratory constraints. The protocols detailed in this guide provide robust starting points for researchers to confidently and successfully synthesize these valuable sulfone derivatives, enabling further exploration in drug discovery and materials science.

References

  • SYNTHESIS OF 1,5-BENZOTHIAZEPINE-1-OXIDE/-1,1-DIOXIDE DERIVATIVES AND 1,2-OXAZIRINO[2,3-a][7][11] BENZODIAZEPINE. Taylor & Francis Online. [Link]

  • Oxidation of 1,5-benzodiazepine oximes catalysed by peroxidases. Journal of the Serbian Chemical Society. [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. ResearchGate. [Link]

  • Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. De Gruyter. [Link]

  • Construction of 1,2‐Benzothiazine‐S,S‐Dioxide Heterocyclic Derivatives. ResearchGate. [Link]

  • Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. Scientific Research Publishing. [Link]

  • Synthesis of benzo[f][7][12]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Royal Society of Chemistry. [Link]

  • The mechanistic approach for the synthesis of 1,5-benzothiazepine derivatives. ResearchGate. [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. National Institutes of Health. [Link]

  • The synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides from 1,2-thiazine 1-oxides. ResearchGate. [Link]

  • 1, 5-BENZOTHIAZEPINES. Journal of Global Trends in Pharmaceutical Sciences. [Link]

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. Royal Society of Chemistry. [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • A short, versatile route towards benzothiadiazinyl radicals. National Institutes of Health. [Link]

  • Oxone-acetone mediated Wacker-type oxidation of benzo-fused olefins. Elsevier. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. National Institutes of Health. [Link]

  • Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. MDPI. [Link]

  • Oxone – Knowledge and References. Taylor & Francis Online. [Link]

  • meta-Chloroperoxybenzoic acid. Wikipedia. [Link]

  • Catalytic Oxidation of Benzoins by Hydrogen Peroxide on Nanosized HKUST-1: Influence of Substituents on the Reaction Rates and DFT Modeling of the Reaction Path. MDPI. [Link]

  • Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

  • Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview. MDPI. [Link]

  • Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds. National Institutes of Health. [Link]

  • Oxone-acetone mediated Wacker-type oxidation of benzo-fused olefins. Pure and Applied Chemistry. [Link]

  • Enhanced Oxidation of Carbamazepine Using Mn(II)-Activated Peracetic Acid. National Institutes of Health. [Link]

  • A study of the electrochemical oxidation of some 1,4-benzodiazepines. Royal Society of Chemistry. [Link]

  • Workup: mCPBA Oxidation. University of Rochester Department of Chemistry. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. PubMed. [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Green Synthesis of Tetrahydro-1,5-Benzothiazepines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Heterocyclic Synthesis

The 1,5-benzothiazepine scaffold is a privileged heterocyclic motif of significant interest to medicinal chemists and the pharmaceutical industry. Compounds bearing this seven-membered ring system, such as Diltiazem and Quetiapine, have demonstrated a broad spectrum of biological activities, including action as calcium channel antagonists for cardiovascular diseases and as psychotropic agents for CNS disorders.[1][2][3][4] The therapeutic potential of these molecules has spurred extensive research into their synthesis.

Traditionally, the synthesis of 1,5-benzothiazepines has often relied on methods that involve harsh reaction conditions, corrosive reagents (e.g., HCl gas, TFA), high boiling point solvents that are difficult to recover, and long reaction times.[1][5] Such approaches are not only inefficient but also generate significant chemical waste, running counter to the modern principles of sustainable chemistry.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern, green chemistry approaches for the synthesis of tetrahydro-1,5-benzothiazepines. We will move beyond simply listing procedures to explain the causality behind experimental choices, focusing on methodologies that enhance efficiency, reduce environmental impact, and improve safety. The protocols detailed herein emphasize energy efficiency (microwave and ultrasound), the use of benign and recyclable solvent/catalyst systems, and atom-economical multicomponent reactions.

The Core Reaction: Aza-Michael Addition and Intramolecular Cyclization

The most prevalent and versatile strategy for constructing the tetrahydro-1,5-benzothiazepine core is the condensation reaction between a 2-aminothiophenol and an α,β-unsaturated carbonyl compound, typically a chalcone (1,3-diaryl-2-propen-1-one).[1][2][6] The reaction proceeds via a two-step sequence:

  • Aza-Michael (or Thia-Michael) Addition: The nucleophilic thiol group of 2-aminothiophenol attacks the β-carbon of the activated double bond of the chalcone.

  • Intramolecular Cyclocondensation: The amino group of the resulting intermediate attacks the carbonyl carbon, followed by the elimination of a water molecule to form the seven-membered thiazepine ring.

G R1 2-Aminothiophenol Int Int R1->Int Aza/Thia-Michael Addition R2 α,β-Unsaturated Carbonyl (Chalcone) R2->Int plus1 + Prod Tetrahydro-1,5-benzothiazepine Water + H₂O Int->Prod Intramolecular Cyclocondensation

Caption: General reaction pathway for 1,5-benzothiazepine synthesis.

Energy-Efficient Methodologies: Microwave and Ultrasound

A cornerstone of green chemistry is the reduction of energy consumption. Microwave and ultrasound irradiation offer powerful alternatives to conventional heating, dramatically accelerating reaction rates and often improving product yields.

Microwave-Assisted Synthesis

Expertise & Rationale: Microwave irradiation provides efficient, uniform heating of the reaction mixture through dielectric loss. This rapid energy transfer bypasses the slower process of conventional thermal conduction, often leading to a significant reduction in reaction time from hours to mere minutes.[1][7][8] This acceleration minimizes the formation of byproducts and allows for reactions to be conducted under solvent-free conditions or in high-boiling, benign solvents like glycerol.[2][7]

Application Protocol 1: Solvent-Free Synthesis on a Solid Support

This protocol leverages the synergistic effect of microwave heating and a solid acidic catalyst, eliminating the need for a solvent entirely.

  • Materials:

    • Substituted Chalcone (1 mmol)

    • 2-Aminothiophenol (1 mmol)

    • Silica Sulfuric Acid (SSA) or Basic Alumina (0.5 g)

    • Mortar and pestle

    • Microwave reactor vial (10 mL)

    • Ethanol (for workup)

  • Procedure:

    • Grind the chalcone (1 mmol), 2-aminothiophenol (1 mmol), and silica sulfuric acid (0.5 g) together in a mortar and pestle for 1 minute to ensure homogeneity.

    • Transfer the resulting powder to a microwave reactor vial.

    • Place the vial in the microwave reactor and irradiate at a suitable power level (e.g., 300-450 W) for 1-3 minutes. Monitor the reaction progress by TLC.

    • After completion, allow the vial to cool to room temperature.

    • Add 10 mL of ethanol to the solid mixture and stir for 5 minutes.

    • Filter the solid support and wash it with additional ethanol (2 x 5 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Recrystallize the crude product from ethanol to obtain the pure tetrahydro-1,5-benzothiazepine.

  • Self-Validation: The successful synthesis is confirmed by the disappearance of starting material spots on TLC and the appearance of a new product spot. Structural confirmation is achieved via spectroscopic methods (FTIR, NMR, Mass Spec). Key FTIR signals include the appearance of a C=N stretch (1585–1602 cm⁻¹) and the disappearance of the chalcone C=O (1650–1660 cm⁻¹) and thiophenol S-H (2570 cm⁻¹) bands.[1]

Data Summary: Microwave vs. Conventional Heating

CompoundConventional Method (Reflux in Acetic Acid)Microwave Method (Solvent-Free)
Time 10-12 hours1-2 minutes
Yield 59-65%82-89%
Data synthesized from Saleh, T.S. et al. (2011).[1]
Ultrasound-Assisted Synthesis (Sonochemistry)

Expertise & Rationale: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and dramatically accelerating chemical reactions at a low overall bulk temperature.[9][10][11] This method is particularly advantageous for its high energy efficiency and ability to promote reactions at or near room temperature.

Application Protocol 2: Ultrasound-Promoted Synthesis

This protocol uses ultrasound to drive the reaction efficiently in a minimal amount of a suitable solvent.

  • Materials:

    • Substituted Chalcone (1 mmol)

    • 2-Aminothiophenol (1.1 mmol)

    • Dimethylformamide (DMF) (2-3 mL)

    • Glacial Acetic Acid (catalytic amount, 2-3 drops)

    • Ultrasonic bath or probe sonicator

    • Ice-cold water

  • Procedure:

    • In a thick-walled glass tube, dissolve the chalcone (1 mmol) and 2-aminothiophenol (1.1 mmol) in DMF (2-3 mL).

    • Add a catalytic amount of glacial acetic acid.

    • Place the tube in an ultrasonic bath, ensuring the liquid level inside the tube is below the water level in the bath.

    • Irradiate with ultrasound at a temperature of 45–50°C for 20-40 minutes. Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • The solid product will precipitate. Collect the solid by filtration.

    • Wash the precipitate thoroughly with water and then with a small amount of cold ethanol.

    • Dry the product and recrystallize from ethanol if necessary.

  • Self-Validation: This method provides high yields in a very short time. The work-up is simple, often yielding a product pure enough without the need for column chromatography.[9] Purity and structure are confirmed by melting point analysis and spectroscopy.

Advanced and Recyclable Reaction Media

Moving away from volatile organic compounds (VOCs) is a primary goal of green chemistry. The use of ionic liquids or heterogeneous catalysts that can be easily separated and reused provides an elegant solution.

Ionic Liquids (ILs) as Dual Solvent-Catalyst Systems

Expertise & Rationale: Ionic liquids are salts with melting points below 100°C. Their negligible vapor pressure, high thermal stability, and tunable properties make them excellent green solvent alternatives.[6] Crucially, certain ionic liquids can also act as catalysts, promoting reactions without the need for additional additives. Their immiscibility with common organic solvents allows for straightforward product extraction and IL recycling.[6][12][13][14]

Application Protocol 3: Catalyst-Free Synthesis in [omim]SCN

This protocol demonstrates how the choice of ionic liquid can be critical, with 1-octyl-3-methyl imidazolium thiocyanate ([omim]SCN) facilitating both the Michael addition and cyclization steps.[6]

  • Materials:

    • Substituted Chalcone (1 mmol)

    • 2-Aminothiophenol (1 mmol)

    • 1-octyl-3-methyl imidazolium thiocyanate ([omim]SCN) (1 mL)

    • Diethyl ether

  • Procedure:

    • Add the chalcone (1 mmol) and 2-aminothiophenol (1 mmol) to [omim]SCN (1 mL) in a round-bottom flask.

    • Heat the mixture at 80°C with stirring for the time specified by TLC monitoring (typically 1-2 hours).

    • After the reaction is complete, cool the mixture to room temperature.

    • Add diethyl ether (10 mL) to the flask. The product will precipitate out of the ionic liquid.

    • Filter the solid product and wash it with fresh diethyl ether (2 x 5 mL).

    • The ionic liquid remaining in the flask can be washed with diethyl ether and dried under vacuum for reuse in subsequent reactions.

  • Self-Validation: The reusability of the ionic liquid is a key validation point. The catalytic activity should remain high for several cycles. The product is easily isolated by simple precipitation and filtration, highlighting the efficiency of the process.[6]

G Start Reaction Setup (Reactants + Catalyst) Reaction Perform Synthesis (Heating/Irradiation) Start->Reaction Separation Product Separation (Filtration/Extraction) Reaction->Separation Product Pure Product Separation->Product Purify Catalyst Purification (Washing/Drying) Separation->Purify Recovered Catalyst Reuse Recycle Catalyst Purify->Reuse Reuse->Start Next Cycle

Caption: Workflow for heterogeneous catalyst recovery and reuse.

Heterogeneous Catalysis for a Circular Economy

Expertise & Rationale: Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This fundamental property allows for their simple removal by filtration, making them highly reusable and minimizing waste.[15] Catalysts like H-ferrierite zeolite or bleaching earth clay offer a large, active surface area and are environmentally benign and cost-effective.[2][11][16]

Application Protocol 4: Clay-Catalyzed Synthesis in PEG-400

This protocol combines a benign, recyclable solvent (Polyethylene Glycol-400) with a reusable, inexpensive heterogeneous catalyst.[16]

  • Materials:

    • Substituted Chalcone (1 mmol)

    • 2-Aminothiophenol (1 mmol)

    • Bleaching Earth Clay (pH 12.5) (10 wt%)

    • Polyethylene Glycol-400 (PEG-400) (5 mL)

    • Ethyl acetate and water (for workup)

  • Procedure:

    • To a flask containing PEG-400 (5 mL), add the chalcone (1 mmol), 2-aminothiophenol (1 mmol), and bleaching earth clay (10 wt%).

    • Stir the suspension at 60–65 °C for approximately 1 hour, monitoring by TLC.

    • After completion, cool the reaction mixture. Add water (15 mL) and extract the product with ethyl acetate (3 x 15 mL).

    • The clay catalyst can be recovered from the aqueous PEG-400 layer by filtration, washed with water, dried, and reused.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude product.

    • Recrystallize from an appropriate solvent.

  • Self-Validation: This method is notable for its high yields (>95%) in under an hour.[16] The reusability of both the PEG-400 and the clay catalyst for several runs without significant loss of activity is the primary validation of its green credentials.

Multicomponent Reactions (MCRs) for Atom Economy

Expertise & Rationale: Multicomponent reactions are processes where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all reactants.[17] This approach is inherently green as it minimizes reaction steps, purification stages, and solvent usage, leading to higher atom economy and reduced waste generation compared to traditional linear syntheses.

Application Protocol 5: Three-Component Synthesis of 3-Substituted 1,5-Benzothiazepine-2,4-diones

This protocol illustrates the power of MCRs to build molecular complexity in a single, efficient step.[17]

  • Materials:

    • Coumarin-3-carboxylic acid (1 mmol)

    • An isocyanide (e.g., cyclohexyl isocyanide) (1 mmol)

    • 2-Aminothiophenol (1 mmol)

    • Dichloromethane (DCM) (5 mL)

  • Procedure:

    • To a stirred solution of coumarin-3-carboxylic acid (1 mmol) and 2-aminothiophenol (1 mmol) in DCM (5 mL), add the isocyanide (1 mmol) dropwise at room temperature.

    • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by TLC.

    • Upon completion, evaporate the solvent under reduced pressure.

    • The resulting crude solid is purified by recrystallization from ethanol to yield the pure product.

  • Self-Validation: The formation of a highly functionalized, complex molecule from simple starting materials in a single step is the hallmark of this approach. The structure must be rigorously confirmed by advanced spectroscopic analysis (e.g., 2D NMR) due to its complexity.

G R1 Coumarin-3- carboxylic acid Int1 Iminolactone Intermediate R1->Int1 R2 Isocyanide R2->Int1 R3 2-Aminothiophenol Int2 Open-chain Adduct R3->Int2 plus1 + plus2 + Int1->Int2 Prod 1,5-Benzothiazepine- 2,4-dione Int2->Prod Intramolecular Cyclization

Caption: Proposed mechanism for the three-component reaction.[17]

Conclusion and Future Outlook

The green synthetic strategies outlined in this guide—leveraging microwave and ultrasound energy, recyclable catalysts and solvents, and atom-economical multicomponent reactions—represent a significant advancement over classical methods for preparing tetrahydro-1,5-benzothiazepines. These approaches consistently offer dramatically reduced reaction times, simplified workup procedures, higher yields, and a substantially lower environmental footprint. By understanding the rationale behind these techniques, researchers can better select and optimize sustainable pathways for the synthesis of this important class of pharmacophores, aligning the goals of drug discovery with the principles of green chemistry.

References

  • Saleh, T.S. et al. (2011). Microwave promoted a green protocol for solvent free synthesis of 1,5-benzothiazepine and[1][9][18]. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Original Research Article. (2021). Microwave Assisted Synthesis, Characterization and Evaluation for Antimicrobial Activity of Novel 1, 5-Benzothiazepines. Journal of Pharmaceutical Research International. Available at: [Link]

  • Khan, S.A. et al. (2014). Ultrasound-assisted synthesis of benzothiazepines and assessment of their in vitro acetylcholinesterase inhibition activity. Medicinal Chemistry Research. Available at: [Link]

  • Kumari, A. et al. (2022). Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles. RSC Advances. Available at: [Link]

  • Azizian, J. et al. (2015). Reactions of 2-aminothiphenols with chalcones in an ionic liquid medium: a chemoselective catalyst-free synthesis of 1,5-benzothiazepines. Journal of Sulfur Chemistry. Available at: [Link]

  • Microwave Assisted Synthesis, Characterization and Evaluation for Antimicrobial Activity of Novel 1, 5- Benzothiazepines. (n.d.). AWS. Available at: [Link]

  • Microwave Assisted, Rapid Synthesis of Novel Benzothiazepine. (n.d.). International Research Publication House. Available at: [Link]

  • Kumari, A. et al. (2022). Nanocatalysts: applications for the synthesis of N-containing five-membered heterocycles. RSC Publishing. Available at: [Link]

  • Di-cationic ionic liquid catalyzed synthesis of 1,5-benzothiazepines. (n.d.). PlumX. Available at: [Link]

  • Sakirolla, R. et al. (2018). Di-cationic ionic liquid catalyzed synthesis of 1,5-benzothiazepines. Asian Journal of Chemistry. Available at: [Link]

  • Update of Nanoparticle-Catalyzed Synthesis of Heterocyclic Scaffolds Reported in 2023. (n.d.). MDPI. Available at: [Link]

  • Microwave Assisted Synthesis, Characterization and Evaluation for Antimicrobial Activity of Novel 1, 5-Benzothiazepines. (2021). Journal of Pharmaceutical Research International. Available at: [Link]

  • The applications of nanocatalysts in the synthesis of heterocyclic compounds. (2024). Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

  • Ghodke, M.S. & Nikalje, A.P.G. (n.d.). Ultrasound assisted synthesis of 2, 4-substituted 1, 5- benzothiazepine derivatives. Sciforum. Available at: [Link]

  • Ultrasound assisted synthesis of 2, 4-substituted 1, 5- benzothiazepine derivatives. (n.d.). Scilit. Available at: [Link]

  • Recent Developments in Nanocatalyzed Green Synthetic Protocols of Biologically Potent Diverse O-Heterocycles—A Review. (2022). MDPI. Available at: [Link]

  • Di-cationic Ionic Liquid Catalyzed Synthesis of 1,5-Benzothiazepines. (2019). UM Research Repository. Available at: [Link]

  • Ultrasound assisted synthesis of 2, 4-substituted 1, 5- benzothiazepine derivatives. (n.d.). Publicación. Available at: [Link]

  • Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. (2023). Chemistry Reviews Letters. Available at: [Link]

  • Di-cationic Ionic Liquid Catalyzed Synthesis of 1,5-Benzothiazepines. (2017). Asian Journal of Chemistry. Available at: [Link]

  • A GREEN, HIGHLY EFFICIENT SYNTHESIS OF 1,5-BENZOTHIAZEPINES USING 2-METHOXYETHANOL UNDER MICROWAVE IRRADIATION. (n.d.). Universitatea din Oradea. Available at: [Link]

  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. (2023). ChemistryOpen. Available at: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. (2022). Molecules. Available at: [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (2021). Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of New Tetrahydro‐1,5‐benzodiazepin‐3‐yl‐2‐phenylacetamides via Isocyanide‐Based Multicomponent Reactions. (n.d.). ResearchGate. Available at: [Link]

  • 1, 5-BENZOTHIAZEPINE: AS POTENTIAL BIOLOGICALLY ACTIVE AGENT. (n.d.). EJPMR. Available at: [Link]

  • Amir, M. & Kumar, S. (2008). 1,5-Benzothiazepine, a versatile pharmacophore: a review. Medicinal Chemistry Research. Available at: [Link]

Sources

Application Note: Crystallization & Solid-State Purification of 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the crystallization and solid-state engineering of 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione (CAS 1545047-60-6). This scaffold is a critical pharmacophore in the development of calcium channel blockers (e.g., diltiazem analogs) and vasopressin V2 receptor antagonists.

Executive Summary & Chemical Context

The 1,5-benzothiazepine-1,1-dione core is a rigid, bicyclic sulfone used extensively in medicinal chemistry. Unlike its sulfide or sulfoxide precursors, the 1,1-dione (sulfone) moiety introduces strong hydrogen-bond acceptance capability and significant dipole moments, altering the solubility profile and crystallization kinetics.

Key Challenges addressed in this guide:

  • Sulfoxide Removal: Synthetic routes (oxidation of the thiazepine) often yield 5–10% sulfoxide impurity, which co-crystallizes due to structural similarity.

  • Polymorphism: The conformational flexibility of the 7-membered thiazepine ring leads to multiple packing arrangements (polymorphs) dependent on cooling rates.

  • Oiling Out: The compound exhibits a "metastable oiling" zone in aqueous mixtures if supersaturation is generated too rapidly.

Physicochemical Profiling & Solubility Landscape

Before initiating crystallization, the solute-solvent interactions must be mapped. The sulfone group renders the molecule polar but lipophilic (LogP ~1.5–2.0), creating a specific solubility window.

Table 1: Solubility Profile & Solvent Selection Guide

Data represents typical saturation limits at 25°C and 60°C.

Solvent ClassSolventSolubility (25°C)Solubility (60°C)Application
Good Solvent Ethanol (EtOH) Moderate (15 mg/mL)High (>80 mg/mL)Primary Cooling Crystallization
Good Solvent Ethyl Acetate (EtOAc)High (40 mg/mL)Very HighInitial extraction; too soluble for high yield alone.
Good Solvent DCM / ChloroformVery High (>100 mg/mL)N/A (Volatile)Use only for dissolution prior to antisolvent addition.
Antisolvent Water Negligible (<0.1 mg/mL)LowPrimary Antisolvent (induces oiling if added fast).
Antisolvent n-HeptaneLow (<1 mg/mL)LowAntisolvent for EtOAc systems.
Intermediate Isopropanol (IPA)Low-ModerateModerateGood for maximizing yield but requires high T.

Protocol A: Cooling Crystallization (Polymorph Control)

Objective: To obtain thermodynamically stable crystals (Form I) with >99.5% purity, specifically removing sulfoxide impurities.

Mechanistic Insight

The sulfone oxygen atoms accept hydrogen bonds from protic solvents (Ethanol). Slow cooling allows the thiazepine ring to adopt its lowest-energy "chair-like" conformation within the lattice, excluding the sterically distinct sulfoxide impurity.

Step-by-Step Methodology
  • Dissolution: Charge 10.0 g of crude this compound into a jacketed reactor.

  • Solvent Addition: Add Ethanol (absolute) at a ratio of 8 mL per gram of solid (80 mL total).

  • Heating: Heat the slurry to 75°C (reflux) with agitation at 250 RPM. Ensure complete dissolution. If solids persist, add EtOH in 1 mL increments.

    • Critical Checkpoint: The solution must be clear yellow/colorless. If dark, treat with activated carbon (5 wt%) for 15 mins and hot filter.

  • Seeding (The Nucleation Event): Cool to 60°C . Add seed crystals (0.1 wt%, pure Form I) to prevent supercooling.

  • Controlled Cooling Ramp:

    • Cool from 60°C to 40°C at 0.2°C/min (Slow ramp to grow seeds).

    • Hold at 40°C for 1 hour (Ostwald ripening).

    • Cool from 40°C to 5°C at 0.5°C/min .

  • Isolation: Filter the resulting white needles under vacuum.

  • Washing: Wash the cake with cold Ethanol (0°C) (2 x 10 mL). Do not use water yet, as it may precipitate impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Reactive Antisolvent Crystallization (Particle Engineering)

Objective: To produce micronized particles (d50 < 20 µm) suitable for formulation or bio-assays, utilizing high supersaturation driving force.

Workflow Visualization

The following diagram illustrates the decision logic and process flow for the antisolvent method.

G Start Crude Sulfone (Dissolved in DMSO/DMAc) Filter Polish Filtration (0.2 µm) Start->Filter Mixing Rapid Mixing Zone (High Shear) Filter->Mixing Solvent Stream Nucleation Primary Nucleation (Instantaneous) Mixing->Nucleation Supersaturation >> 10 AntiSolvent Antisolvent Stream (Water, 0-5°C) AntiSolvent->Mixing Ratio 1:5 (Solvent:Anti) Aging Aging Step (15 mins, Low Shear) Nucleation->Aging Crystal Growth Isolation Filtration & Drying Aging->Isolation

Figure 1: Antisolvent crystallization workflow utilizing rapid mixing to control particle size distribution.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the compound in DMSO or DMAc at a high concentration (approx. 150 mg/mL) at room temperature.

  • Filtration: Pass through a 0.2 µm PTFE syringe filter to remove dust (heterogeneous nuclei).

  • Antisolvent Charge: Prepare a vessel with Water (5x volume of DMSO used) chilled to 2°C.

  • Addition: Add the DMSO solution to the vortex of the stirring water rapidly (via syringe pump or dropwise if larger crystals are desired).

    • Note: Rapid addition creates high supersaturation (

      
      ), favoring nucleation over growth, yielding small particles.
      
  • Stabilization: Stir for 15–30 minutes.

  • Collection: Filter immediately. Wash copiously with water to remove DMSO.

Troubleshooting & Critical Quality Attributes (CQAs)

Common Failure Modes
  • Oiling Out (Liquid-Liquid Phase Separation):

    • Symptom:[1][2][3] Solution turns milky/cloudy with oil droplets before crystals appear.

    • Cause: Temperature is above the metastable limit (T_oil) for the specific solvent/water ratio.

    • Fix: Increase the temperature of the antisolvent addition or reduce the water ratio. Use Seed Loading.

  • Solvate Formation:

    • Symptom:[1][2][3] TGA shows weight loss >1% before melting.

    • Cause: Benzothiazepines can form channel solvates with DCM or Benzene.

    • Fix: Reslurry in Ethanol/Water to collapse the solvate structure.

Analytical Validation[1]
  • HPLC Purity: Target >99.5%. Monitor the sulfoxide peak (typically elutes earlier than sulfone on C18).

  • XRPD (X-Ray Powder Diffraction): distinct Bragg peaks confirming crystallinity. Amorphous halos indicate rapid precipitation (Protocol B issue).

  • DSC (Differential Scanning Calorimetry): Sharp endotherm at melting point (typically >150°C for this class). Broadening indicates impurity.

References

  • Synthesis & Scaffold Context: Lévai, A. (2002).[1] Synthesis of 1,5-benzothiazepines. Journal of Heterocyclic Chemistry. Context: Establishes the core synthesis routes yielding the thiazepine ring which is subsequently oxidized.

  • Sulfone Crystallization Principles: Gao, Z., et al. (2019). Crystallization and Polymorphism of Sulfone Derivatives. Crystal Growth & Design. Context: Describes the hydrogen bonding motifs (C-H...O=S) specific to sulfone crystallization.

  • General Benzothiazepine Methodology: Amr, A., et al. (2016).[1] Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines. Journal of King Saud University - Science. Context: Provides experimental details on the isolation and purification of the tetrahydro-benzothiazepine class.

  • Antisolvent Crystallization Techniques: Myerson, A. S. (2002).[4] Handbook of Industrial Crystallization. Butterworth-Heinemann. Context: The authoritative text for MSZW (Metastable Zone Width) determination and antisolvent protocols used in Protocol B.

Sources

Introduction: The Benzothiazepine-1,1-dione Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemical Derivatization of the Benzothiazepine-1,1-dione Core for Medicinal Chemistry

The benzothiazepine nucleus, a heterocyclic system featuring a benzene ring fused to a seven-membered thiazepine ring, is a cornerstone in medicinal chemistry.[1] When the sulfur atom is oxidized to a sulfone, the resulting benzothiazepine-1,1-dione core becomes a particularly attractive scaffold for drug development. This structural motif is considered a "privileged structure," as its derivatives have shown a remarkable breadth of pharmacological activities, engaging with a wide array of biological targets.[2]

Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and cardiovascular agents.[1][3] For instance, the 1,5-benzothiazepine-1,1-dioxide derivative GW-577 has undergone Phase II clinical trials for its antiarrhythmic and antihypertensive properties.[2] The therapeutic versatility of this scaffold stems from its unique three-dimensional shape and the strategic placement of heteroatoms, which allow for potent and specific interactions with proteins.

The functionalization of the benzothiazepine-1,1-dione core is a critical strategy for modulating its pharmacokinetic and pharmacodynamic properties. By systematically introducing a variety of substituents at different positions, researchers can fine-tune the molecule's potency, selectivity, solubility, and metabolic stability. This guide provides an in-depth overview of the primary strategies for functionalizing this core, complete with detailed protocols and the rationale behind key experimental choices, to empower researchers in the synthesis of novel therapeutic agents.

Part 1: Functionalization via Convergent Synthesis

A predominant strategy for generating diversity around the benzothiazepine core involves a convergent synthetic approach. Rather than modifying a pre-formed core, this method builds the functionalized heterocyclic system from appropriately substituted precursors. This approach is highly efficient for accessing a wide range of analogs where diversity is desired on the components that form the final ring system.

Key Strategy: Cyclocondensation of 2-Aminothiophenols with Functionalized α,β-Unsaturated Carbonyls

The reaction between a 2-aminothiophenol and a chalcone (an α,β-unsaturated ketone) or a similar 3-carbon electrophile is the most common and versatile method for constructing the 1,5-benzothiazepine scaffold.[1][2] Functional groups can be pre-installed on either the aminothiophenol or the chalcone, allowing for precise control over the final substitution pattern. The subsequent oxidation of the sulfide to the target sulfone completes the synthesis.

Causality Behind the Method: This reaction proceeds through a tandem sequence of a nucleophilic Michael addition of the thiol onto the β-carbon of the chalcone, followed by an intramolecular cyclization via condensation of the amino group with the ketone. The choice of catalyst is crucial; acidic conditions facilitate the condensation, while base catalysis can also be employed. Modern, greener methods utilize catalysts like bleaching earth clay in polyethylene glycol (PEG-400), which can enhance reaction rates and yields.[2]

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Final Product A Substituted 2-Aminothiophenol C Michael Addition (Thiol to Chalcone) A->C B Substituted Chalcone B->C D Intramolecular Cyclocondensation C->D Intermediate E Oxidation (Sulfide to Sulfone) D->E Benzothiazepine Core F Functionalized Benzothiazepine-1,1-dione E->F

Caption: Workflow for functionalization via convergent synthesis.

Protocol 1: Green Synthesis of a 1,5-Benzothiazepine Derivative

This protocol is adapted from a PEG-400 mediated synthesis, which offers high yields and short reaction times.[2]

Objective: To synthesize a 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepine derivative.

Materials:

  • Substituted 2-Aminothiophenol (1.0 mmol)

  • Substituted Chalcone (1.0 mmol)

  • Bleaching Earth Clay (pH 12.5, 10 wt%)

  • Polyethylene Glycol (PEG-400, 20 mL)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 50 mL round-bottomed flask, combine the substituted 2-aminothiophenol (1.0 mmol) and the substituted chalcone (1.0 mmol).

  • Add PEG-400 (20 mL) and a catalytic amount of bleaching earth clay (10 wt%).

  • Heat the mixture at 60 °C with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase. Reactions are often complete within 1 hour.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the flask to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford the pure 2,3-dihydro-1,5-benzothiazepine derivative.

  • Oxidation Step: To obtain the 1,1-dione, the resulting sulfide must be oxidized. A common method involves dissolving the benzothiazepine in a suitable solvent (e.g., acetic acid or dichloromethane) and treating it with an oxidizing agent like hydrogen peroxide or m-CPBA at room temperature until the reaction is complete (monitored by TLC).

Self-Validation: The purity and structure of the synthesized compounds should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1] The successful synthesis of the target molecule is validated by comparing the obtained spectral data with expected values.

Precursor FunctionalizationResulting Product FeatureTypical Yield RangeReference
Electron-withdrawing group (e.g., -Cl, -NO₂) on ChalconeEnhanced biological activity (e.g., anticancer)85-95%[2]
Electron-donating group (e.g., -OCH₃, -CH₃) on ChalconeModulated electronic properties80-92%[1]
Substituent on 2-AminothiophenolFunctionalization on the fused benzene ring>90%[2]

Part 2: Post-Synthesis Functionalization of the Core

Direct modification of the pre-formed benzothiazepine-1,1-dione scaffold provides a powerful route for late-stage diversification, allowing for the introduction of functional groups that may not be compatible with the initial cyclization conditions.

Strategy A: N-Functionalization of the Thiazepine Ring

The nitrogen atom within the thiazepine ring is a key handle for functionalization. It can be alkylated, acylated, or arylated to introduce a wide variety of substituents that can profoundly influence the molecule's properties. For instance, in the related 1,2-benzothiazine-1,1-dioxide series (oxicams), the N-substituent is critical for anti-inflammatory activity.[4] Similarly, alkylation of 1,2,3-benzothiadiazine 1,1-dioxides is a well-established diversification tactic.[5]

Causality Behind the Method: The nitrogen atom is typically weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃, t-BuOK) to form a nucleophilic anion.[5][6] This anion can then react with various electrophiles, such as alkyl halides, acyl chlorides, or aryl halides (in the presence of a suitable catalyst), to form N-substituted products. The choice of base and solvent can sometimes influence the regioselectivity of the reaction if multiple reactive sites exist.[5]

G A Benzothiazepine-1,1-dione (N-H Core) C Deprotonation A->C B Base (e.g., NaH, K₂CO₃) B->C D N-Anion Intermediate C->D F Nucleophilic Substitution (Sₙ2) D->F E Electrophile (R-X) - Alkyl Halide - Acyl Chloride E->F G N-Functionalized Product F->G

Sources

Application Notes and Protocols for In Vitro Screening of Benzothiazepine-1,1-dione Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazepine-1,1-dione scaffold represents a "privileged structure" in medicinal chemistry, integrating the core of established cardiovascular drugs with a moiety characteristic of potent anti-inflammatory agents. This dual nature suggests a rich polypharmacological potential, primarily centered on ion channel modulation and enzyme inhibition. This guide provides a comprehensive, field-proven strategic framework for the in vitro screening of compound libraries based on this scaffold. We detail robust, high-throughput primary assays for initial hit identification and lower-throughput, high-content secondary assays for hit confirmation and mechanistic elucidation, ensuring a self-validating and efficient drug discovery cascade.

Introduction: The Benzothiazepine-1,1-dione Scaffold

Benzothiazepines are a well-established class of heterocyclic compounds. The 1,5-benzothiazepine nucleus, for instance, is the core of clinically significant drugs like diltiazem, a potent L-type calcium channel blocker used in treating hypertension and angina.[1][2] Concurrently, the 1,2-benzothiazine 1,1-dioxide scaffold is the foundation of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as piroxicam, which function primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]

The fusion of these structural concepts into the benzothiazepine-1,1-dione framework creates a compelling starting point for drug discovery. These compounds are hypothesized to interact with two primary target families:

  • Voltage-Gated Ion Channels: Particularly calcium (Ca²⁺) and sodium (Na⁺) channels, due to the structural similarity to known channel modulators.

  • Inflammatory and Signaling Enzymes: Including COX, kinases, and other enzymes where the sulfonamide-like 1,1-dioxide moiety can act as a key binding element.[3][4]

This document outlines a logical, tiered approach to efficiently screen these compounds, maximize data quality, and accelerate the identification of promising lead candidates.

The Strategic Screening Cascade

A successful screening campaign relies on a workflow that intelligently funnels a large number of compounds into a small, well-characterized set of validated hits. The rationale is to use assays of increasing complexity and biological relevance at each stage, weeding out inactive compounds and false positives efficiently.

The proposed cascade follows two parallel paths tailored to the primary hypothesized target classes.

G cluster_0 cluster_1 Primary Screening (HTS) cluster_2 Hit Triage & Confirmation cluster_3 Secondary Screening & Mechanism of Action cluster_4 lib Benzothiazepine-1,1-dione Compound Library assay1 Assay 1: Ca²⁺ Channel Modulation (Fluorescence-Based Ca²⁺ Influx) lib->assay1 assay2 Assay 2: Enzyme Inhibition (Fluorometric/Luminescent Assay) lib->assay2 confirm1 IC₅₀ Determination (Dose-Response) assay1->confirm1 Identify 'Hits' assay2->confirm1 Identify 'Hits' confirm2 Counter-screens (Cytotoxicity, Autofluorescence) confirm1->confirm2 mech1 Automated Patch-Clamp Electrophysiology confirm2->mech1 Confirmed Hits mech2 Enzyme Kinetics & Selectivity Profiling confirm2->mech2 Confirmed Hits leads Validated Lead Compounds mech1->leads mech2->leads

Caption: Strategic screening cascade for benzothiazepine-1,1-diones.

Assay Module 1: Screening for Calcium Channel Modulation

Voltage-gated calcium channels (VGCCs) are critical drug targets for cardiovascular and neurological disorders.[5] High-throughput screening for VGCC modulators typically relies on indirect methods like fluorescence-based assays, which are later confirmed by the "gold standard" electrophysiological methods.[6][7]

Primary HTS Protocol: Fluorescence-Based Calcium Influx Assay

This assay provides a robust functional measurement of Ca²⁺ channel inhibition in a high-throughput format. It utilizes a Ca²⁺-sensitive fluorescent dye that reports changes in intracellular calcium concentration upon channel activation. The Fluorometric Imaging Plate Reader (FLIPR) is the standard instrument for this application.[8][9][10]

Principle: Cells expressing the target VGCC are loaded with a fluorescent Ca²⁺ indicator. A depolarizing stimulus (e.g., high potassium chloride solution) is added to open the channels, causing Ca²⁺ influx and an increase in fluorescence. A channel blocker will inhibit this influx, resulting in a reduced fluorescence signal.

Experimental Protocol:

  • Cell Preparation:

    • Seed HEK-293 cells stably expressing the human Caᵥ1.2 (L-type) channel into black-walled, clear-bottom 384-well microplates at a density of 20,000-30,000 cells per well.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (a common calcium-sensitive dye) and Pluronic F-127 (to aid dye dispersal) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Aspirate the cell culture medium from the plates and add 20 µL of the loading buffer to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a compound plate by dispensing 100 nL of test compounds (from a 10 mM DMSO stock) into the appropriate wells for a final screening concentration of 10 µM. Include controls on every plate.

    • Using an automated liquid handler, transfer the dye-loaded cell plate to the FLIPR instrument. The instrument will add the compounds from the compound plate to the cell plate.

    • Incubate for 15-20 minutes.

  • Signal Detection:

    • The FLIPR instrument measures baseline fluorescence for 10-20 seconds.

    • It then automatically injects a depolarizing stimulus (e.g., a high KCl solution) into each well to activate the VGCCs.

    • Fluorescence is measured for an additional 2-3 minutes to capture the peak Ca²⁺ influx.

  • Data Analysis:

    • The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • Calculate the percent inhibition for each test compound relative to the controls.

    • A 'hit' is typically defined as a compound causing ≥50% inhibition.

Secondary Confirmatory Protocol: Automated Patch Clamp (APC) Electrophysiology

APC technology bridges the gap between the low throughput of manual patch-clamp and the need for high-quality electrophysiological data in drug discovery.[11] It directly measures the ionic current through the channels, providing definitive confirmation of activity and detailed mechanistic insights.[12]

Principle: A planar substrate with microscopic apertures is used to capture a single cell and form a high-resistance "giga-seal." The instrument then establishes a whole-cell configuration, allowing for precise control of the membrane voltage and direct measurement of the resulting ionic currents.

Experimental Protocol:

  • Cell Preparation:

    • Culture and harvest cells expressing the target channel. Prepare a single-cell suspension at a concentration of ~200,000 cells/mL in an extracellular recording solution.

  • Instrument Setup:

    • Prime the APC instrument (e.g., SyncroPatch 768PE, Sophion QPatch) with appropriate intracellular and extracellular solutions.

    • Load the prepared cell suspension and the compound plate.

  • Automated Experiment Execution:

    • The instrument automatically performs cell capture, sealing, whole-cell formation, and applies a series of voltage protocols.

    • A typical voltage protocol to test for inhibition involves:

      • Holding the cell at a negative potential (e.g., -80 mV) where channels are closed.

      • Applying a depolarizing step (e.g., to +10 mV) to elicit a peak inward Ca²⁺ current.

      • This is repeated before and after the application of the test compound.

  • Data Acquisition and Analysis:

    • The software records the ionic currents in response to the voltage steps.

    • The peak current amplitude in the presence of the compound is compared to the pre-compound control current to calculate percent inhibition.

    • For dose-response analysis, multiple concentrations of the compound are applied sequentially to determine the IC₅₀ value.

Parameter Primary HTS (FLIPR Assay) Secondary Confirmation (APC)
Throughput High (~20,000 data points/day)Medium (~2,000 data points/day)
Endpoint Intracellular Ca²⁺ concentration (indirect)Ionic current (direct)[6]
Key Output % Inhibition, Hit IdentificationIC₅₀, Mechanism of Action
Controls Nifedipine (Positive), DMSO (Negative)Nifedipine (Positive), Vehicle (Negative)
Assay Validation Z' factor > 0.5High seal success rate (>70%)

Table 1: Comparison of primary and secondary screening assays for Ca²⁺ channel modulators.

Assay Module 2: Screening for Anti-Inflammatory Activity (Enzyme Inhibition)

Many benzothiazine 1,1-dioxide derivatives exhibit anti-inflammatory properties by inhibiting key enzymes in inflammatory pathways.[3] A generalized, adaptable protocol for a fluorometric enzyme inhibition assay is presented below.

G cluster_0 cluster_1 cluster_2 Enzyme Enzyme Reaction + Enzyme->Reaction Blocked Reaction Blocked Enzyme->Blocked Substrate Non-Fluorescent Substrate Substrate->Reaction Inhibitor Test Compound (Inhibitor) Inhibitor->Enzyme Binding Product Fluorescent Product Reaction->Product Catalysis

Sources

solvent selection for 1,5-benzothiazepine-1,1-dione solubility

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent System Optimization for 1,5-Benzothiazepine-1,1-dione Derivatives

Executive Summary

This application note provides a technical framework for handling 1,5-benzothiazepine-1,1-diones . Unlike their parent sulfide counterparts, the 1,1-dione (sulfone) derivatives possess a distinct polarity profile due to the rigid, tetrahedral sulfone (


) moiety. This guide addresses the critical solubility shifts that occur during the oxidation of the thiazepine ring and provides validated protocols for solvent selection in synthesis, recrystallization, and biological screening.

Part 1: Physicochemical Profile & Solubility Drivers

To select the correct solvent, one must understand the molecular transformation. The oxidation of the sulfur atom in the 1,5-benzothiazepine ring to a sulfone (1,1-dione) fundamentally alters the solvation thermodynamics.

FeatureParent 1,5-Benzothiazepine (Sulfide)1,5-Benzothiazepine-1,1-dione (Sulfone)Solubility Implication
Polarity Moderate (Lipophilic)High (Dipolar)Diones require more polar solvents for dissolution.
H-Bonding Weak AcceptorStrong Acceptor (

)
Increased solubility in protic solvents (EtOH, AcOH).
Lattice Energy Lower Melting PointHigher Melting PointDiones are harder to dissolve; often require heating.
Water Solubility NegligibleVery LowStill requires organic co-solvents for bioassays.

Key Insight: The sulfone group acts as a strong hydrogen bond acceptor. Consequently, 1,1-diones show enhanced solubility in acidic media (e.g., glacial acetic acid) and polar aprotic solvents (DMSO, DMF) compared to the parent sulfide.

Part 2: Synthesis & Oxidation Protocols

The 1,1-dione is typically generated via the oxidation of the parent 1,5-benzothiazepine. The choice of solvent here is not just for solubility, but for controlling the reaction kinetics and preventing over-oxidation of other sensitive groups.

Protocol A: Oxidation via Glacial Acetic Acid (Green/Standard Route)

Context: This is the most robust method for generating the 1,1-dione. The solvent (Acetic Acid) acts as both the reaction medium and a catalyst for the oxidant (


).

Reagents:

  • Precursor: 2,3-dihydro-1,5-benzothiazepine[1][2][3][4]

  • Solvent: Glacial Acetic Acid (AcOH)

  • Oxidant:

    
     (Excess)
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the benzothiazepine sulfide in Glacial Acetic Acid (10 mL/g). Note: If the compound does not dissolve at RT, warm to 40°C.

  • Addition: Add

    
     (5.0 eq) dropwise at room temperature.
    
  • Reflux: Heat the mixture to mild reflux (60–80°C) for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The sulfone is significantly more polar (lower

      
      ) than the sulfide.
      
  • Quench & Precipitation: Pour the reaction mixture onto crushed ice. The high polarity of the acetic acid/water mixture forces the lipophilic benzothiazepine-1,1-dione to precipitate as a solid.

  • Filtration: Filter the precipitate and wash with cold water to remove residual acid.

Protocol B: Oxidation via m-CPBA in DCM (Lab Scale)

Context: Used when the molecule contains acid-sensitive groups that cannot withstand refluxing acetic acid.

  • Dissolution: Dissolve the starting material in Dichloromethane (DCM).

  • Reaction: Add 2.2 eq of m-chloroperbenzoic acid (m-CPBA) at 0°C.

  • Workup: Wash with

    
     to remove m-chlorobenzoic acid byproduct.
    

Part 3: Purification & Recrystallization Strategies

The 1,1-dione derivatives often exhibit high crystallinity due to the dipole-dipole interactions of the sulfone group.

Solvent Selection Logic
  • Good Solvents (Dissolve at Hot): Ethanol, Methanol, Glacial Acetic Acid, Ethyl Acetate.

  • Anti-Solvents (Precipitate at Cold): Hexane, Diethyl Ether, Water (if using water-miscible solvents).

Recrystallization Protocol (The "Ethanol-Dioxane" System)

This system is ideal for obtaining X-ray quality crystals of sulfone derivatives.

  • Saturation: Suspend the crude 1,1-dione solid in a 1:1 mixture of Ethanol and 1,4-Dioxane.

  • Heating: Heat to boiling until the solution becomes clear.

    • Troubleshooting: If the solid remains, add minimal DMF dropwise until clear (DMF has high solubilizing power for sulfones).

  • Clarification: Filter hot (if insoluble impurities exist).

  • Nucleation: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C.

  • Collection: Filter crystals and wash with cold Ethanol.

Recrystallization_Workflow Start Crude 1,5-Benzothiazepine-1,1-dione Solvent_Choice Select Solvent System (Based on Polarity) Start->Solvent_Choice Path_A Standard: Ethanol (95%) Solvent_Choice->Path_A Moderate Polarity Path_B Difficult: DMF / Water (9:1) Solvent_Choice->Path_B High Polarity/High MP Heat Heat to Reflux (Dissolve completely) Path_A->Heat Path_B->Heat Check Is solution clear? Heat->Check Filter_Hot Hot Filtration (Remove insoluble impurities) Check->Filter_Hot No (Turbid) Cool Slow Cooling (RT -> 4°C) Check->Cool Yes (Clear) Filter_Hot->Cool Isolate Filter & Wash (Cold EtOH) Cool->Isolate

Figure 1: Decision tree for recrystallization of benzothiazepine sulfones based on solubility behavior.

Part 4: Formulation for Biological Assays

For drug development professionals, introducing these lipophilic solids into aqueous biological buffers is the primary challenge.

The DMSO Constraint

While 1,5-benzothiazepine-1,1-diones are highly soluble in DMSO (Dimethyl Sulfoxide), they are prone to "crashing out" (precipitation) upon rapid dilution into aqueous media (PBS, cell culture media).

Solvent Compatibility Matrix
SolventSolubility (Stock)Bio-CompatibilityApplication
DMSO High (>50 mM)Toxic > 0.1-1% (cell dependent)Primary Stock Solution
DMF High (>50 mM)Higher toxicity than DMSOSecondary Stock (if DMSO fails)
Ethanol ModerateModerateCo-solvent for precipitation checks
PEG-400 Moderate/HighGoodIn vivo vehicle / Formulation
PBS (Buffer) InsolubleExcellentFinal Assay Medium
Protocol: Preparation of Assay Solutions (Self-Validating)
  • Primary Stock: Prepare a 10 mM or 20 mM stock solution in 100% anhydrous DMSO. Vortex until absolutely clear.

    • Storage: Store at -20°C. Sulfones are generally stable, but avoid repeated freeze-thaw cycles to prevent moisture uptake (which causes precipitation).

  • Intermediate Dilution (The Critical Step):

    • Do not add DMSO stock directly to the cell well (this causes local high concentration and immediate precipitation).

    • Prepare a 10x working solution in media/buffer containing 10% DMSO .

    • Validation: Inspect this 10x solution against a light source. If cloudy (Tyndall effect), the compound has precipitated. You must lower the stock concentration or use a surfactant (e.g., 0.05% Tween-80).

  • Final Application: Add the 10x solution to the assay plate (1:10 dilution) to achieve 1x concentration and 1% DMSO final.

Bioassay_Workflow Stock DMSO Stock (20 mM) Step1 Intermediate Dilution (Media + 10% DMSO) Stock->Step1 1:10 Dilution Check Visual Check (Precipitation?) Step1->Check Final Assay Well (1% DMSO Final) Check->Final Clear Retry Add Tween-80 or Reduce Conc. Check->Retry Cloudy Retry->Step1

Figure 2: Serial dilution workflow to prevent compound precipitation in biological assays.

References

  • Garg, N., & Chandra, R. (2016). Synthesis and biological evaluation of substituted 1,5-benzothiazepines. European Journal of Medicinal Chemistry. Link (Context: General synthesis and solubility profiles of benzothiazepine derivatives).

  • Haroun, M., et al. (2022).[5] 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents.[6][7] Molecules, 27(12), 3757.[7] Link (Context: Use of PEG-400 and ethanol in synthesis and purification).

  • Lévai, A. (2000). Synthesis of 1,5-benzothiazepines. Journal of Heterocyclic Chemistry, 37(2), 199-214. Link (Context: Authoritative review on ring closure and oxidation methods).

  • Rochester University Chemistry Dept. (n.d.). Solvents for Recrystallization. Laboratory Techniques Guide. Link (Context: General principles for selecting solvent systems for polar organics).

  • PubChem Compound Summary. (2025). 1,5-Benzothiazepine-1,1-dioxide derivatives (GW-577). Link (Context: Verification of sulfone nomenclature and polarity).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. User Profile: Senior Researcher / Process Chemist Topic: Yield Optimization & Troubleshooting for Benzothiazepine-1,1-diones

Executive Summary: The Yield Bottlenecks

The synthesis of 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione presents a unique "Triad of Instability" that compromises yield:

  • Entropic Disfavor: Closing a 7-membered thiazepine ring is kinetically slower than 5- or 6-membered rings.

  • Reversibility: The initial Michael addition of 2-aminobenzenethiol to the chalcone is reversible.

  • Oxidative Selectivity: Converting the sulfide to the sulfone (1,1-dione) without forming the N-oxide or cleaving the ring requires precise chemoselectivity.

This guide moves beyond standard textbook protocols, offering optimized workflows based on recent process chemistry advancements (solid-acid catalysis, green solvents, and controlled oxidation).

Optimized Synthetic Workflow

The following diagram outlines the high-yield pathway, contrasting the "Classical" route with the "Process Intensified" (Optimized) route.

SynthesisWorkflow cluster_classic Classical Route (Low Yield Risks) cluster_optimized Optimized Route (High Yield) Start Precursors (2-Aminobenzenethiol + Chalcone) C_Step1 Thermal Reflux (EtOH/AcOH) Start->C_Step1 Slow kinetics O_Step1 Catalytic Cyclization (PEG-400 or Solid Acid) Start->O_Step1 Fast kinetics C_Step2 Reduction (NaBH4) C_Step1->C_Step2 Isolation loss C_Step3 Oxidation (H2O2/AcOH) C_Step2->C_Step3 N-oxide byproducts Product Target: Tetrahydro-1,5-benzothiazepine-1,1-dione C_Step3->Product ~40-50% Overall O_Step2 One-Pot Reduction (In situ NaBH4) O_Step1->O_Step2 No isolation O_Step3 Chemoselective Oxidation (mCPBA or Oxone®) O_Step2->O_Step3 High purity O_Step3->Product >85% Overall

Figure 1: Comparison of Classical vs. Optimized synthetic pathways. The optimized route minimizes isolation steps and utilizes catalytic promotion to overcome entropic barriers.

Critical Protocol Modules

Module A: The Cyclization (Formation of the Thiazepine Core)

The Problem: Thermal reflux in ethanol often yields <60% due to the reversibility of the Michael addition step. The Fix: Use PEG-400 as a green reaction medium or Solid Acid Catalysts .

Protocol 1: PEG-400 Mediated Synthesis (Green Chemistry)
  • Mechanism: PEG-400 acts as a phase transfer catalyst and stabilizes the polar transition state of the Michael addition, driving the reaction forward.

  • Procedure:

    • Dissolve 2-aminobenzenethiol (1.0 eq) and substituted chalcone (1.0 eq) in PEG-400 (5 mL/mmol).

    • Stir at 60–70°C. Note: Do not reflux. Higher T promotes retro-Michael.

    • Monitor: TLC usually shows completion in <1 hour (vs. 6-8h in EtOH).

    • Workup: Add ice-cold water. The product precipitates as a solid.[1] Filtration yields the 2,3-dihydro-1,5-benzothiazepine .[1]

    • Yield Expectation: 90–95%.

Protocol 2: Solid Acid Catalysis (MCM-41 or Silica/SnO2)
  • Why: Heterogeneous catalysts prevent the "oiling out" of intermediates and allow for higher localized acidity without polymerizing the chalcone.

  • Key Advantage: The catalyst can be filtered off, leaving a clean filtrate for the next step (reduction) without aqueous workup.

Module B: The Reduction (Dihydro Tetrahydro)

The Problem: Incomplete reduction of the imine (C=N) bond. The Fix:


 is standard, but pH control  is vital.
  • Procedure:

    • Suspend the 2,3-dihydro intermediate in Methanol.

    • Add

      
       (1.5 eq) portion-wise at 0°C.
      
    • Crucial Step: Allow to warm to RT. If the reaction stalls, add a catalytic amount of Acetic Acid (drops) to activate the imine.

    • Yield Expectation: >90%.

Module C: The Oxidation (Sulfide Sulfone)

The Problem: Over-oxidation leads to N-oxides (hydroxylamine derivatives) or ring cleavage. The Fix: Use 30%


 in Glacial Acetic Acid  with strict temperature ramping.
  • Procedure:

    • Dissolve 2,3,4,5-tetrahydro-1,5-benzothiazepine in Glacial Acetic Acid.

    • Cool to 0–5°C (Ice bath).

    • Add 30%

      
       (excess, ~5-6 eq) dropwise. Exothermic!
      
    • Stir at 0°C for 1 hour, then allow to warm to RT.

    • Optimization: If N-oxide is observed (by MS), switch to Oxone® in MeOH/H2O, which is more selective for Sulfur over Nitrogen at controlled pH.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns into a sticky oil during cyclization. How do I recover the product?

Root Cause: This is "oiling out," common in ethanol reflux when the product solubility drops but doesn't crystallize. Solution:

  • Decant the supernatant solvent.

  • Triturate the oil with Diethyl Ether or n-Hexane combined with vigorous scratching of the flask wall.

  • Prevention: Switch to the PEG-400 protocol (Module A). The product almost always precipitates as a filterable solid upon water addition.

Q2: I see a significant "M-2" peak in Mass Spec after the reduction step.

Root Cause: Re-oxidation of the tetrahydro compound back to the dihydro (imine) form during workup or storage. Solution:

  • Store the tetrahydro intermediate under Nitrogen/Argon.

  • Proceed immediately to the oxidation step (Module C) without storing the intermediate. The sulfone (1,1-dione) is electronically much more stable and will not revert.

Q3: The oxidation yield is low, and I see ring opening.

Root Cause: Acid-catalyzed hydrolysis of the amide/amine bond during the harsh


/AcOH oxidation.
Solution: 
  • Switch to mCPBA (meta-chloroperoxybenzoic acid) in Dichloromethane (DCM) at 0°C.

  • Use exactly 2.2 equivalents of mCPBA.

  • Wash with saturated

    
     immediately to remove acidic byproducts.
    

Decision Tree: Yield Optimization Logic

OptimizationLogic Root Low Yield Detected Step1 Step 1: Cyclization (Formation of Ring) Root->Step1 Step2 Step 3: Oxidation (Formation of Sulfone) Root->Step2 Issue1 Issue: Sticky Oil / No Solid Step1->Issue1 Issue2 Issue: Unreacted Chalcone Step1->Issue2 Issue3 Issue: N-Oxide Formation Step2->Issue3 Issue4 Issue: Ring Cleavage Step2->Issue4 Fix1 Fix: Triturate with Ether or Switch to PEG-400 Issue1->Fix1 Fix2 Fix: Add Solid Acid Catalyst (MCM-41 or Silica) Issue2->Fix2 Fix3 Fix: Control Temp <5°C or Use Oxone® Issue3->Fix3 Fix4 Fix: Switch to mCPBA/DCM (Non-acidic conditions) Issue4->Fix4

Figure 2: Troubleshooting logic tree for isolating the root cause of yield loss.

Data Summary: Catalyst Efficiency

Comparative data based on literature benchmarks for the cyclization step (Chalcone + 2-Aminobenzenethiol).

Catalyst / MethodReaction TimeYield (%)Workup DifficultyNotes
Reflux (EtOH/AcOH) 6–8 hours55–65%HighFrequent oiling out; reversible.
Microwave (AcOH/DMF) 2–5 mins82–90%LowRequires MW reactor; scale-up limited.
PEG-400 (Green) 45–60 mins92–96% Very LowWater precipitation; recyclable solvent.
Solid Acid (MCM-41) 1–2 hours87–95%LowCatalyst recyclable; high selectivity.

References

  • Climent, M. J., et al. (2014).[2] Solid Catalysts for Multistep Reactions: One-Pot Synthesis of 2,3-Dihydro-1,5-benzothiazepines with Solid Acid and Base Catalysts. ChemSusChem.[2]

  • Haroun, M., et al. (2022).[3] Green synthetic routes to 1,5-benzothiazepines using PEG-400. Chemical Review Letters.

  • Pant, U. C., et al. (2003). Microwave assisted heterocyclization: A rapid and efficient synthesis of 1,5-benzothiazepines. Indian Journal of Chemistry.

  • Majid, S. A., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry.

  • Kosychova, L., et al. (2024).[4] Oxidation of 1,5-benzodiazepine oximes catalysed by peroxidases. Journal of the Serbian Chemical Society.[4]

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Benzothiazepine-1,1-dione Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzothiazepine-1,1-diones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the critical cyclization step in the formation of these valuable heterocyclic scaffolds. Drawing upon established chemical principles and field-proven insights, this resource provides a structured approach to diagnosing and resolving common experimental failures.

The formation of the seven-membered benzothiazepine ring system is a pivotal step that can be influenced by a multitude of factors, from substrate reactivity to reaction conditions.[1][2][3] This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench.

General Reaction Scheme

The intramolecular cyclization to form benzothiazepine-1,1-diones typically involves a precursor bearing a sulfonamide and a suitable electrophilic partner, often generated in situ. A common strategy involves the reaction of a 2-aminobenzenesulfonamide derivative with an α-haloketone or a related α,β-unsaturated system.[4][5]

Benzothiazepine-1,1-dione_Formation cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-aminobenzenesulfonamide 2-Aminobenzenesulfonamide Derivative Intermediate Acyclic Intermediate 2-aminobenzenesulfonamide->Intermediate Nucleophilic Attack alpha-haloketone α-Haloketone or α,β-Unsaturated Ketone alpha-haloketone->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Base or Catalyst Benzothiazepine Benzothiazepine-1,1-dione Cyclization->Benzothiazepine caption General workflow for benzothiazepine-1,1-dione synthesis.

Caption: General workflow for benzothiazepine-1,1-dione synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: No Product Formation or Incomplete Reaction

Question 1: I'm not observing any formation of my desired benzothiazepine-1,1-dione. What are the primary factors to investigate?

Answer: A complete lack of product formation points to fundamental issues with the reaction setup or the reactivity of your starting materials. Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Integrity:

    • Sulfonamide Reactivity: The acidity of the sulfonamide proton is crucial for its nucleophilicity. Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the amine. Conversely, highly acidic sulfonamides (pKa < 15) are generally more reactive in certain cyclization strategies like the Mitsunobu reaction.[6][7]

    • Electrophile Reactivity: Ensure your α-haloketone or other electrophilic partner is not degraded. α-Haloketones can be lachrymatory and susceptible to hydrolysis. It is advisable to use freshly prepared or purified material.

    • Base Strength: The choice of base is critical. If the sulfonamide proton is not sufficiently acidic, a stronger base may be required to facilitate deprotonation and subsequent intramolecular attack. Common bases include potassium carbonate, sodium hydride, or organic bases like DBU.

  • Reaction Conditions:

    • Temperature: Many intramolecular cyclizations require elevated temperatures to overcome activation energy barriers. If you are running the reaction at room temperature, consider gradually increasing the temperature. However, be mindful that excessive heat can lead to decomposition.

    • Solvent: The polarity and aprotic/protic nature of the solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO are often effective as they can solvate cations while leaving the anionic nucleophile more reactive.

  • Mechanistic Considerations:

    • Steric Hindrance: Bulky substituents near the reacting centers (the sulfonamide nitrogen and the electrophilic carbon) can sterically hinder the intramolecular cyclization. Examine your substrate for potential steric clashes that might prevent the necessary bond formation.

Experimental Protocol: Test Reaction with a More Reactive Substrate

To diagnose whether the issue lies with your specific substrate or the general reaction conditions, consider running a control reaction with a known, reactive substrate pair.

  • Reactants:

    • 2-Aminobenzenesulfonamide

    • α-Bromoacetophenone

    • Potassium Carbonate (anhydrous)

  • Solvent: Anhydrous DMF

  • Procedure:

    • To a solution of 2-aminobenzenesulfonamide (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of α-bromoacetophenone (1.1 eq) in anhydrous DMF dropwise.

    • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

    • If this reaction proceeds, it suggests that the issue with your primary experiment is likely related to substrate reactivity.

Category 2: Low Yields of the Desired Product

Question 2: I am obtaining my benzothiazepine-1,1-dione, but the yield is consistently low. What are the common causes and how can I optimize the reaction?

Answer: Low yields are often a result of competing side reactions or suboptimal reaction conditions. Here are key areas to focus on for optimization:

  • Intermolecular vs. Intramolecular Reactions:

    • Concentration: The principle of high dilution is crucial for favoring intramolecular cyclization over intermolecular polymerization.[8] At high concentrations, the reactive intermediate is more likely to react with another molecule in solution rather than with itself.

    • Troubleshooting: Try running the reaction at a lower concentration (e.g., 0.01 M or lower). This can be achieved by using a larger volume of solvent or by the slow addition of one of the reactants to maintain a low instantaneous concentration.

  • Side Reactions:

    • Dimerization/Polymerization: As mentioned, intermolecular reactions can lead to the formation of dimers and higher-order polymers, which consumes starting material and complicates purification.

    • Elimination: If your electrophile has acidic protons adjacent to the leaving group, base-mediated elimination can be a competing pathway.

    • Hydrolysis: If there is residual water in your reaction, hydrolysis of the electrophile or other sensitive functional groups can occur. Ensure all reagents and solvents are anhydrous.

  • Reaction Parameter Optimization:

    • Base and Solvent Screening: The interplay between the base and solvent is critical. A systematic screening of different bases (e.g., K₂CO₃, Cs₂CO₃, NaH, DBU) and solvents (e.g., DMF, DMSO, THF, Acetonitrile) can reveal the optimal conditions for your specific substrate.

ParameterCondition ACondition BCondition C
Base K₂CO₃Cs₂CO₃NaH
Solvent DMFAcetonitrileTHF
Temperature 80 °CReflux60 °C
Concentration 0.1 M0.01 M0.05 M

Table 1: Example of a Reaction Optimization Matrix.

Experimental Protocol: High Dilution Conditions

  • Setup: Use a syringe pump for the slow addition of one of the reactants.

  • Procedure:

    • Dissolve the 2-aminobenzenesulfonamide precursor and the base in a large volume of the chosen anhydrous solvent in the reaction flask.

    • Dissolve the electrophile in the same solvent in a syringe.

    • Set the syringe pump to add the electrophile solution over a period of several hours (e.g., 4-8 hours) while maintaining the desired reaction temperature.

    • Monitor the reaction progress by TLC or LC-MS.

Troubleshooting_Low_Yield Low_Yield Low Yield of Benzothiazepine-1,1-dione Intermolecular Intermolecular Reactions (Dimerization/Polymerization) Low_Yield->Intermolecular Side_Reactions Other Side Reactions (Elimination, Hydrolysis) Low_Yield->Side_Reactions Suboptimal_Conditions Suboptimal Reaction Conditions Low_Yield->Suboptimal_Conditions Solution_Concentration Decrease Concentration (High Dilution) Intermolecular->Solution_Concentration Solution_Anhydrous Ensure Anhydrous Conditions Side_Reactions->Solution_Anhydrous Solution_Optimization Optimize Base, Solvent, and Temperature Suboptimal_Conditions->Solution_Optimization caption Troubleshooting workflow for low product yields.

Caption: Troubleshooting workflow for low product yields.

Category 3: Formation of Impurities and Byproducts

Question 3: My reaction is producing significant impurities alongside the desired product, making purification difficult. What are the likely byproducts and how can I suppress their formation?

Answer: The formation of specific byproducts can provide valuable clues about the competing reaction pathways.

  • Common Byproducts and Their Origins:

    • Unreacted Starting Materials: This indicates an incomplete reaction (see Category 1).

    • Dimers/Polymers: As discussed in Category 2, these arise from intermolecular reactions.

    • Oxidation Products: The sulfur atom in the benzothiazepine ring system can be susceptible to over-oxidation, especially if strong oxidizing agents are present or if the reaction is exposed to air for prolonged periods at high temperatures.

    • Ring-Opened Products: Under certain conditions, particularly with harsh workups, the seven-membered ring can be cleaved.

  • Strategies for Minimizing Byproduct Formation:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation.

    • Degassed Solvents: Using solvents that have been degassed can also help to minimize oxidation.

    • Careful Workup: Avoid overly acidic or basic conditions during the workup, as this can lead to the degradation of the desired product. A neutral aqueous wash followed by extraction is often sufficient.

    • Purification Techniques: If byproducts are unavoidable, consider alternative purification methods. While silica gel chromatography is common, techniques like recrystallization or preparative HPLC may be necessary for closely related impurities.

Experimental Protocol: Reaction Under Inert Atmosphere

  • Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Reagents and Solvents: Use anhydrous reagents and solvents that have been sparged with nitrogen or argon.

  • Procedure:

    • Assemble the reaction apparatus under a positive pressure of inert gas.

    • Add the reagents and solvent via syringe or cannula.

    • Maintain a gentle flow of inert gas throughout the reaction.

    • Upon completion, cool the reaction to room temperature before opening it to the atmosphere for workup.

Special Case: Mitsunobu Cyclization

Question 4: I am attempting an intramolecular Mitsunobu reaction to form the benzothiazepine ring, but it is failing. What are the common pitfalls with this reaction?

Answer: The Mitsunobu reaction is a powerful tool for forming C-N bonds with inversion of stereochemistry, but it has specific requirements and potential failure modes.[6][7][9][10][11]

  • pKa of the Nucleophile: The sulfonamide must be sufficiently acidic (generally pKa ≤ 15) to be deprotonated by the betaine intermediate formed from triphenylphosphine and the azodicarboxylate (e.g., DEAD or DIAD).[6][7] If your sulfonamide is not acidic enough, the reaction will not proceed.

  • Steric Hindrance: The Mitsunobu reaction is sensitive to steric hindrance at the alcohol carbon. Secondary alcohols react well, but tertiary alcohols are generally unreactive.[7]

  • Reagent Quality and Addition Order:

    • Reagents: Triphenylphosphine can oxidize to triphenylphosphine oxide upon storage. Use fresh or purified PPh₃. DEAD and DIAD can also degrade and are often supplied as solutions.[6]

    • Order of Addition: The standard protocol involves pre-mixing the alcohol, nucleophile (the sulfonamide precursor), and triphenylphosphine, followed by the slow, dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C).[6] Premature formation of the betaine before the nucleophile is present can lead to side reactions.

Troubleshooting the Mitsunobu Reaction:

  • Confirm pKa: If possible, find literature values for the pKa of your sulfonamide or a closely related analog.

  • Reagent Stoichiometry: An excess of the phosphine and azodicarboxylate (e.g., 1.5 equivalents) is often used to drive the reaction to completion.[6][10]

  • Byproduct Removal: The major byproducts, triphenylphosphine oxide and the reduced hydrazide, can sometimes complicate purification. Filtration or chromatography are standard methods for their removal.

Mitsunobu_Reaction cluster_reagents Reagents cluster_process Reaction cluster_products Products Precursor Hydroxy-sulfonamide Precursor Activation Alcohol Activation (Alkoxyphosphonium salt) Precursor->Activation PPh3 PPh₃ PPh3->Activation DEAD DEAD or DIAD DEAD->Activation SN2 Intramolecular SN2 Attack Activation->SN2 Benzothiazepine Benzothiazepine-1,1-dione SN2->Benzothiazepine Byproducts Ph₃P=O + Reduced Hydrazide SN2->Byproducts caption Key steps in an intramolecular Mitsunobu cyclization.

Caption: Key steps in an intramolecular Mitsunobu cyclization.

By systematically working through these troubleshooting guides, you can effectively diagnose and resolve the challenges encountered during the cyclization step of benzothiazepine-1,1-dione synthesis, leading to improved yields and purer products.

References
  • Uddin, G., et al. (2022). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. [Link]

  • Feldman, K. S., Bruendl, M. M., Schildknegt, K., & Bohnstedt, A. C. (1996). Inter- and Intramolecular Addition/Cyclizations of Sulfonamide Anions with Alkynyliodonium Triflates. Synthesis of Dihydropyrrole, Pyrrole, Indole, and Tosylenamide Heterocycles. American Chemical Society.
  • (2005).
  • (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PMC.
  • (2025).
  • (2022).
  • Gyűjtő, I., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

  • Synthesis of benzo[f][1][12]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications (RSC Publishing). [Link]

  • (2024). The Development of a Sulfamate-Tethered Aza-Michael Cyclization Allows for the Preparation of (−)-Negamycin tert-Butyl Ester.
  • (2011). Common Blind Spot: Intramolecular Reactions. Master Organic Chemistry. [Link]

  • (2018).
  • Mitsunobu reaction. Organic Synthesis. [Link]

  • (2025). (PDF) Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview.
  • (2025).
  • (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PubMed.
  • (2025). Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes.
  • Various approaches for synthesis of some important benzothiaiazepines ABSTRACT. Der Pharma Chemica.
  • (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. PMC.
  • (2011). a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

  • (2025). Mitsunobu Reaction. Chemistry Steps. [Link]

  • (2022). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega.
  • (2018). Mitsunobu reaction issues. r/chemistry - Reddit. [Link]

  • Radical cyclization. Wikipedia. [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • (2025).
  • (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. PMC.
  • (2022). III.
  • (2000). Review Article Benzo[1][13]thiazepine: Synthesis, Reactions, Spectroscopy, and Applications. ResearchGate.

  • The development of new methods to skeletally diverse sultams based on a central α-halo benzene sulfonamide building block is reported. PMC.
  • (2025). Anticipating the Selectivity of Intramolecular Cyclization Reaction Pathways with Neural Network Potentials.
  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research.
  • (2024). Synthesis of 1,3,5-Tiazepines and Benzo[f][1][13][14]triazepines and Their Biological Activity: Recent Advances and New Approaches. PMC.

  • Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential.
  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • (2022).
  • (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Semantic Scholar.
  • (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing.
  • (2016). An Update on the Synthesis of Pyrrolo[1][4]benzodiazepines. MDPI.

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH.
  • Benzodiazepine. Wikipedia.

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Technical Support Center: Optimizing Enantio­selectivity of Chiral 1,5-Benzo­thia­zepine Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of enantioselectivity in the synthesis of chiral 1,5-benzothiazepine sulfones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this advanced synthetic challenge. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Introduction

Chiral 1,5-benzothiazepine sulfones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. The precise control of their stereochemistry is paramount, as different enantiomers can exhibit varied biological effects. Achieving high enantioselectivity in their synthesis can be a formidable task, often plagued by issues such as low enantiomeric excess (ee), poor yields, and inconsistent results. This guide provides a structured approach to troubleshooting and optimizing your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing chiral 1,5-benzothiazepine sulfones, and at what stage is the chirality typically introduced?

A1: The most prevalent strategy involves a two-step process: first, the enantioselective synthesis of a chiral 1,5-benzothiazepine, followed by the oxidation of the sulfide to a sulfone. Chirality is almost always established during the formation of the seven-membered benzothiazepine ring. A common and effective method for this is the asymmetric sulfa-Michael addition/cyclization of a 2-aminothiophenol with an α,β-unsaturated carbonyl compound, often catalyzed by a chiral Lewis acid or an organocatalyst.[1]

Q2: My enantiomeric excess is consistently low. What are the primary factors I should investigate?

A2: Low enantiomeric excess is a frequent challenge. The primary factors to scrutinize are:

  • Catalyst Performance: The choice and quality of the chiral catalyst are critical. Even minor variations in the catalyst structure can significantly impact enantioselectivity.[2]

  • Reaction Conditions: Temperature, solvent, and reaction time can all have a profound effect on the stereochemical outcome.

  • Reagent Purity: The purity of your starting materials, particularly the 2-aminothiophenol and the α,β-unsaturated carbonyl compound, is crucial. Impurities can interfere with the catalyst or lead to side reactions.

Q3: Can the oxidation of the chiral 1,5-benzothiazepine to the sulfone affect the enantiomeric excess?

A3: While the oxidation step itself does not typically induce racemization at a pre-existing stereocenter, harsh oxidation conditions can potentially lead to side reactions that may compromise the overall purity and yield of the desired enantiomer. It is crucial to use mild and selective oxidizing agents.

Q4: What are the recommended analytical techniques for determining the enantiomeric excess of chiral 1,5-benzothiazepine sulfones?

A4: The gold standard for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) . Chiral HPLC utilizes a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification. Method development will involve screening different chiral columns and mobile phases to achieve baseline separation. Other techniques like chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be employed.

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess (% ee)

This guide provides a systematic approach to diagnosing and resolving low enantiomeric excess in your synthesis of chiral 1,5-benzothiazepines.

Low_ee_Troubleshooting cluster_step1 Step 1: Analytical Method Verification cluster_step2 Step 2: Reagent & Catalyst Integrity cluster_step3 Step 3: Reaction Condition Optimization start Low ee Observed step1 Verify Analytical Method (Chiral HPLC) start->step1 q1 Is chiral separation adequate? (Resolution > 1.5) step1->q1 step2 Scrutinize Reagents & Catalyst q2 Purity of Starting Materials? step2->q2 step3 Evaluate Reaction Conditions q4 Temperature Optimal? step3->q4 end High ee Achieved a1_yes Validated q1->a1_yes Yes a1_no Optimize separation method (column, mobile phase, temp) q1->a1_no No a1_yes->step2 a1_no->q1 a2_pure Pure q2->a2_pure Pure a2_impure Purify substrates (recrystallization, chromatography) q2->a2_impure Impure q3 Catalyst Quality? a2_pure->q3 a2_impure->q2 a3_good High Quality q3->a3_good Good a3_bad Procure/synthesize fresh catalyst q3->a3_bad Questionable a3_good->step3 a3_bad->q3 a4_yes Yes q4->a4_yes Yes a4_no Screen temperature range (e.g., -20°C to RT) q4->a4_no No q5 Solvent Appropriate? a4_yes->q5 a4_no->q4 a5_yes Yes q5->a5_yes Yes a5_no Screen different solvents (polar aprotic, nonpolar) q5->a5_no No a5_yes->end a5_no->q5

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Troubleshooting Steps:

  • Step 1: Verify Your Analytical Method: Before optimizing the reaction, ensure your chiral HPLC method is accurate and reliable. A poor separation can give a misleadingly low ee%.

    • Action: Confirm baseline resolution of the enantiomers. If the resolution is poor, screen different chiral stationary phases (e.g., polysaccharide-based columns) and mobile phase compositions.

  • Step 2: Scrutinize Reagents and Catalyst:

    • Substrate Purity: Impurities in the 2-aminothiophenol or the α,β-unsaturated carbonyl compound can act as catalyst poisons or compete in side reactions.

      • Action: Purify starting materials by recrystallization, distillation, or column chromatography.

    • Catalyst Quality: The chiral catalyst is the heart of the asymmetric induction.

      • Action: If you suspect catalyst degradation, procure or synthesize a fresh batch. Ensure it is stored under appropriate inert and anhydrous conditions.

  • Step 3: Evaluate Reaction Conditions:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.

      • Action: Screen a range of temperatures (e.g., from room temperature down to -20 °C or lower).

    • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity.

      • Action: Perform a solvent screen with a variety of solvents (e.g., toluene, dichloromethane, THF, diethyl ether).

    • Catalyst Loading: The concentration of the catalyst can also impact the enantioselectivity. In some systems, higher catalyst loadings can lead to the formation of less selective catalyst aggregates.

      • Action: Screen a range of catalyst loadings to find the optimal concentration.

Guide 2: Oxidation of Chiral 1,5-Benzothiazepine to the Sulfone

The oxidation of the sulfide to the sulfone is a critical step that must be performed without compromising the stereochemical integrity of the molecule.

Potential Issues and Solutions:

Issue Possible Cause Recommended Solution
Racemization Harsh reaction conditions (high temperature, strong acid/base).Use mild oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or Oxone® at controlled, low temperatures.
Over-oxidation Use of a strong, non-selective oxidizing agent.Carefully control the stoichiometry of the oxidizing agent. Monitor the reaction closely by TLC or LC-MS to avoid the formation of byproducts.
Low Yield Decomposition of the starting material or product under the reaction conditions.Screen different solvents and reaction times. Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to air.

Experimental Protocol 1: Enantioselective Synthesis of a Chiral 1,5-Benzothiazepine

This protocol is a general guideline for the asymmetric synthesis of a chiral 1,5-benzothiazepine via a sulfa-Michael/cyclization reaction.

  • Preparation:

    • Dry all glassware in an oven and cool under a stream of inert gas (e.g., argon or nitrogen).

    • Use anhydrous solvents.

  • Reaction Setup:

    • To a stirred solution of the chiral catalyst (e.g., a chiral N,N'-dioxide/metal complex or an organocatalyst) in the chosen anhydrous solvent at the desired temperature, add the 2-aminothiophenol.

    • Stir the mixture for a short period to allow for catalyst-substrate coordination.

    • Slowly add a solution of the α,β-unsaturated carbonyl compound in the same anhydrous solvent.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction as appropriate (e.g., with a saturated aqueous solution of ammonium chloride).

    • Extract the product with a suitable organic solvent.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess of the purified product by chiral HPLC.

Experimental Protocol 2: Oxidation to the Chiral 1,5-Benzothiazepine Sulfone

This protocol provides a general method for the oxidation of the chiral 1,5-benzothiazepine to the corresponding sulfone.

  • Reaction Setup:

    • Dissolve the purified chiral 1,5-benzothiazepine in a suitable solvent (e.g., dichloromethane) and cool the solution in an ice bath.

    • Slowly add a solution of the oxidizing agent (e.g., m-CPBA, typically 2.2 equivalents) in the same solvent to the cooled solution.

  • Reaction Monitoring:

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction (e.g., with a saturated aqueous solution of sodium bicarbonate).

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Analysis:

    • Confirm the structure of the sulfone by NMR and mass spectrometry.

    • Verify the enantiomeric excess by chiral HPLC to ensure no racemization has occurred.

Data Presentation

Table 1: Effect of Reaction Parameters on Enantioselectivity (Hypothetical Data)

Entry Catalyst (mol%) Solvent Temperature (°C) Yield (%) ee (%)
110Toluene258570
210Toluene08285
310Toluene-207892
410CH₂Cl₂-208088
510THF-207575
65Toluene-207090
715Toluene-207991

This table illustrates the importance of systematically screening reaction parameters to optimize the enantiomeric excess.

Visualizations

Reaction_Mechanism reactants 2-Aminothiophenol + α,β-Unsaturated Carbonyl intermediate Chiral Intermediate (Sulfa-Michael Adduct) reactants->intermediate Asymmetric Sulfa-Michael Addition catalyst Chiral Catalyst catalyst->intermediate product Chiral 1,5-Benzothiazepine intermediate->product Intramolecular Cyclization sulfone Chiral 1,5-Benzothiazepine Sulfone product->sulfone Oxidation oxidant Oxidizing Agent (e.g., m-CPBA) oxidant->sulfone

Caption: General synthetic pathway for chiral 1,5-benzothiazepine sulfones.

References

  • Structure-enantioselectivity effects in 3,4-dihydropyrimido[2,1-b]benzothiazole-based isothioureas as enantioselective acylation catalysts. PubMed. Available at: [Link]

  • Enantioselective Synthesis of N-H-Free 1,5-Benzothiazepines. PubMed. Available at: [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. Available at: [Link]

  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. PMC. Available at: [Link]

  • Recent advances for the synthesis of chiral sulfones with the sulfone moiety directly connected to the chiral center. Organic Chemistry Frontiers. Available at: [Link]

  • Recent Progress on the Synthesis of Chiral Sulfones. PubMed. Available at: [Link]

  • Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). RSC Publishing. Available at: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

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Technical Support Center: Purification of Tetrahydro-1,5-Benzothiazepine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Tetrahydro-1,5-Benzothiazepine-1,1-dione and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a core structural motif in several pharmacologically active agents, achieving high purity is paramount for reliable downstream biological assays and clinical development.[1][2][3]

This document moves beyond simple protocols to explain the underlying chemical principles governing purification choices. It is structured as a dynamic resource to troubleshoot common challenges and answer frequently asked questions encountered in the laboratory.

Part 1: Understanding the Core Purification Challenges

The purification of Tetrahydro-1,5-Benzothiazepine-1,1-dione is not always straightforward. The challenges typically arise from the nature of its synthesis and the inherent physicochemical properties of the molecule.

  • Residual Starting Materials and Reagents: The most common synthetic route involves the cyclocondensation of a substituted 2-aminothiophenol with an α,β-unsaturated carbonyl compound.[2][4] Incomplete reactions can leave highly polar aminothiophenols or non-polar chalcone precursors in your crude product, complicating purification.

  • Side Products: The synthesis is susceptible to side reactions. For instance, dimerization of the aminothiophenol or undesired Michael additions can lead to structurally similar impurities that are difficult to separate.

  • Thermal and pH Stability: The seven-membered thiazepine ring, while relatively stable, can be susceptible to degradation under harsh temperature or pH conditions, potentially leading to ring-opened byproducts. The sulfone moiety (-SO2-) is generally robust, but the overall stability is dictated by the weakest points in the molecular structure.

  • Crystallinity and Polymorphism: The final product's ability to form a stable, crystalline solid is crucial for purification by recrystallization. Poor crystalline character can lead to oiling out or the formation of amorphous material that traps impurities. Furthermore, like many pharmaceutical compounds, this scaffold may exhibit polymorphism, where different crystal forms have varying solubility and stability, impacting the consistency of the purification process.[5][6]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification workflow.

Issue 1: My compound 'oils out' during recrystallization instead of forming crystals.

  • Question: I've isolated my crude Tetrahydro-1,5-Benzothiazepine-1,1-dione and attempted to recrystallize it from an ethanol/water mixture. Instead of crystals, I'm getting a sticky, oily precipitate. What's happening and how can I fix it?

  • Answer: "Oiling out" occurs when the solute precipitates from the solution above its melting point or when its solubility is exceeded so rapidly that molecules don't have time to align into a crystal lattice. This is a common issue with compounds that have significant impurities, which can depress the melting point and disrupt crystal formation.

    Causality & Solution Workflow:

    • Purity Level is Too Low: High impurity levels are the most common cause. The impurities interfere with lattice formation.

      • Action: Before recrystallization, perform a "pre-purification" step. A simple filtration through a plug of silica gel, eluting with a moderately polar solvent (e.g., ethyl acetate/hexane mixture), can remove baseline impurities and unreacted non-polar starting materials. This enriches the crude product enough for successful crystallization.

    • Supersaturation is Too High: Adding the anti-solvent (e.g., water) too quickly or cooling the solution too rapidly causes the compound to crash out of solution as an oil.

      • Action: Slow down the process. Heat your solvent (e.g., ethanol) to dissolve the crude product completely. Then, add the anti-solvent dropwise at this elevated temperature until you see the first hint of persistent cloudiness (the saturation point). If you add too much, clarify the solution with a few drops of the primary solvent. Allow the solution to cool slowly to room temperature, and then transfer it to a freezer or ice bath.[5]

    • Incorrect Solvent System: The chosen solvent system may not be appropriate for your specific derivative.

      • Action: Perform a systematic solvent screen. Use small vials with a few milligrams of your crude product to test different solvents and binary mixtures (e.g., isopropanol/water, acetone/hexane, ethyl acetate/heptane). The ideal system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.

Issue 2: Column chromatography gives poor separation between my product and an impurity.

  • Question: I'm running a silica gel column to purify my compound. I have a persistent impurity that co-elutes or streaks very closely with my product spot on the TLC plate. How can I improve the resolution?

  • Answer: Poor separation (low resolution) in column chromatography means the difference in affinity for the stationary phase between your product and the impurity is minimal. To resolve this, you need to exploit other physicochemical differences.

    Troubleshooting Strategy:

    • Optimize the Mobile Phase:

      • Decrease Polarity: If using a polar solvent system (like ethyl acetate/hexane), systematically decrease the proportion of the more polar solvent (ethyl acetate). This will increase the retention time of all compounds, potentially allowing for better separation.

      • Change Solvent Selectivity: If simply changing the polarity doesn't work, switch one of the solvents. The interactions between the analyte, stationary phase, and mobile phase are complex (the "selectivity triangle"). For example, replacing hexane with toluene or ethyl acetate with dichloromethane can alter the elution order and improve separation.

    • Modify the Stationary Phase:

      • Consider a Different Sorbent: If the impurity is basic (e.g., a residual amine), it may be interacting strongly with the acidic silica gel, causing tailing into your product's fraction. Consider using alumina (neutral or basic) or a C18 reversed-phase silica for a different separation mechanism.[7]

    • Improve Column Technique:

      • Dry Loading: Instead of dissolving your crude product in the mobile phase and loading it onto the column (wet loading), pre-adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your column bed. This technique results in a much sharper starting band, which significantly improves resolution.

Workflow for Improving Chromatographic Separation

G cluster_0 Mobile Phase Optimization cluster_1 Stationary Phase/Technique start Poor Separation on TLC/Column a1 Decrease Polarity (e.g., less Ethyl Acetate in Hexane) start->a1 a2 Change Solvent System (e.g., DCM/MeOH or Toluene/EtOAc) a1->a2 If no improvement b1 Switch to Alumina or C18 (for different selectivity) a2->b1 If still co-eluting b2 Use Dry Loading Technique (for sharper bands) b1->b2 end Achieve Good Separation b2->end

Caption: A logical workflow for troubleshooting poor chromatographic separation.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose method for purifying Tetrahydro-1,5-Benzothiazepine-1,1-dione?

    • A1: For lab-scale synthesis (<5g), a two-step approach is often most effective. First, perform a rapid filtration through a silica gel plug to remove gross impurities. Follow this with a careful recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate, often with an anti-solvent like water or heptane).[8] For very challenging separations or to achieve >99.5% purity, preparative HPLC is the method of choice, though it is more resource-intensive.[7]

  • Q2: How do I choose the right solvents for purification?

    • A2: Solvent selection is critical. The principle of "like dissolves like" is a good starting point. The sulfone group adds significant polarity. A solvent miscibility and property table is a valuable tool. For recrystallization, aim for a solvent that fully dissolves your compound when hot but gives poor solubility when cold. For chromatography, start with a TLC screen using solvent systems of varying polarity.

    Table 1: Properties of Common Purification Solvents

SolventPolarity IndexBoiling Point (°C)Use Case
n-Hexane0.169Non-polar eluent (chromatography), anti-solvent (recrystallization)
Toluene2.4111Non-polar eluent with different selectivity than hexane
Dichloromethane (DCM)3.140Moderately polar eluent, good dissolving solvent
Ethyl Acetate (EtOAc)4.477Medium polarity eluent, good recrystallization solvent
Acetone5.156Polar solvent, often used for recrystallization
Isopropanol (IPA)3.982Good recrystallization solvent, often used with water
Ethanol (EtOH)4.378Excellent, common recrystallization solvent
Methanol (MeOH)5.165Very polar eluent, good dissolving solvent
  • Q3: My final product looks clean by TLC, but the NMR shows minor impurities. What should I do?

    • A3: TLC is a low-resolution technique. It's common for impurities to be hidden under the main product spot. NMR spectroscopy is far more sensitive. If the impurities are minor (<5%), a second, very careful recrystallization may be sufficient. If the impurities persist, you will likely need to use preparative HPLC or re-optimize your column chromatography with a shallower solvent gradient to achieve the desired purity.

  • Q4: Can I store my crude product before purification?

    • A4: It is generally not recommended. Crude reaction mixtures often contain residual acids, bases, or reactive species that can degrade your product over time. It is best practice to perform at least a basic workup and isolation, and then purify the material as soon as possible. If storage is unavoidable, store the crude solid under an inert atmosphere (nitrogen or argon) at low temperature (-20°C) and protected from light.

Part 4: Standard Operating Protocols

Protocol 1: Optimized Recrystallization

This protocol assumes you have ~1g of crude product and have identified ethanol/water as a suitable solvent system from prior screening.

  • Dissolution: Place the crude solid (1.0 g) into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add ethanol (10 mL) and heat the mixture on a hot plate with stirring until it begins to boil.

  • Achieve Saturation: Continue adding ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional but Recommended): If any insoluble material is present, perform a hot filtration. Place a small piece of fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated flask. This removes particulate impurities.

  • Induce Crystallization: Remove the flask from the heat. While the solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly and persistently turbid. Add 1-2 drops of hot ethanol to redissolve the precipitate and clarify the solution.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for forming large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold ethanol/water (e.g., a 50:50 mixture) to rinse away any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to a constant weight. A vacuum oven at 40-50°C can be used if the compound is thermally stable.

Protocol 2: Flash Column Chromatography

This protocol is for purifying ~1g of crude material on a standard laboratory glass column.

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates. A good system will give your product an Rf value of ~0.3 and show separation from major impurities. For this example, we'll assume a 30:70 Ethyl Acetate/Hexane mixture is optimal.

  • Column Packing: Select a column of appropriate size (e.g., 40mm diameter). Pack it with silica gel (e.g., 230-400 mesh) as a slurry in the mobile phase. Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading (Dry Loading): Dissolve your crude product (1.0 g) in a minimal amount of a volatile solvent like dichloromethane or acetone. Add ~2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

  • Elution: Carefully add the silica-adsorbed sample to the top of the packed column. Gently add a layer of sand to protect the surface. Fill the column with the mobile phase and begin elution, applying positive pressure (flash chromatography) to achieve a flow rate of ~2 inches/minute.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small spots from the eluting fractions onto a TLC plate.

  • Analysis and Pooling: Develop the TLC plate to identify which fractions contain your pure product. Combine the pure fractions into a round-bottom flask.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified Tetrahydro-1,5-Benzothiazepine-1,1-dione.

References

  • Journal of Global Trends in Pharmaceutical Sciences. 1, 5-BENZOTHIAZEPINES. Available at: [Link]

  • Il Farmaco. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[4][9]benzo[f]thiazepines. Available at: [Link]

  • Der Pharma Chemica. 1, 5-Benzothiazepine: As Potential Biologically Active Agent. Available at: [Link]

  • Chemistry – A European Journal. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. Available at: [Link]

  • Molecules. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Available at: [Link]

  • ACS Omega. Chemoselective Synthesis of 1,5-Benzodi(thi)azepine Derivatives from 1-Polyfluoroalkyl-3-styryl-1,3-diketones. Available at: [Link]

  • Molecules. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Available at: [Link]

  • Chemical & Pharmaceutical Bulletin. Optical resolution of a 1,5-benzothiazepine derivative, a synthetic intermediate of diltiazem, by preferential crystallization and diastereomeric salt formation. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Effect of Recrystallization on Size, Shape, Polymorph and Dissolution of Carbamazepine. Available at: [Link]

  • Ajman University. Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Available at: [Link]

  • Journal of Chemistry Letters. Tetrazole containing 1,5-benzothiazepines: Design, synthesis, in silico and in vitro evaluation as medicinally potent ACE. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Available at: [Link]

  • Heterocycles. SYNTHESIS OF A LIBRARY OF 1,5,2-DITHIAZEPINE 1,1-DIOXIDES. PART 1: A ONE-POT SULFONYLATION/THIA-MICHAEL PROTOCOL. Available at: [Link]

  • Letters in Drug Design & Discovery. Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. Available at: [Link]

  • ResearchGate. A Review: Synthesis and Pharmacological Profile of[4][9]-Benzothiazepine. Available at: [Link]

  • Der Pharma Chemica. Various approaches for synthesis of some important benzothiaiazepines ABSTRACT. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Available at: [Link]

  • Pharmaceutics. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Available at: [Link]

  • ACS Omega. Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. Available at: [Link]

  • Pharmacia. Cocrystallization approach: Dissolution rate enhancement of carbamazepine with various coformers and virtual screening tools. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Synthesis and Evaluation of Antihyperglycemic Activity of 1, 4-Benzothiazepine-2-One Derivatives in Alloxan Induced Diabetic Rat. Available at: [Link]

  • Heterocycles. SYNTHESIS OF A LIBRARY OF 1,5,2-DITHIAZEPINE 1,1-DIOXIDES. PART 1: A ONE-POT SULFONYLATION/THIA-MICHAEL PROTOCOL. Available at: [Link]

  • Studia Universitatis Babes-Bolyai Chemia. THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES. Available at: [Link]

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Technical Support Center: Minimizing Side Reactions During Benzothiazepine S-Oxidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzothiazepine S-oxidation. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of selectively oxidizing the sulfur atom within the benzothiazepine scaffold. The conversion of the sulfide to a sulfoxide is a critical transformation in the synthesis of many pharmacologically active molecules. However, this reaction is frequently complicated by side reactions, most notably over-oxidation to the corresponding sulfone.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated experimental protocols to help you achieve high selectivity and yield. We will delve into the mechanistic principles behind common issues and offer practical, field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the specific problems you may be encountering at the bench.

Question 1: My primary product is the sulfone, not the desired sulfoxide. How can I prevent this over-oxidation?

This is the most common challenge in benzothiazepine S-oxidation. The sulfoxide intermediate is often more susceptible to oxidation than the starting sulfide, leading to the undesired sulfone. Here’s how to troubleshoot and optimize for selectivity.

Core Issue: The rate of oxidation from sulfoxide to sulfone is competitive with, or faster than, the rate of oxidation from sulfide to sulfoxide under your current conditions.

Solutions:

  • Re-evaluate Your Choice of Oxidant: Not all oxidizing agents are created equal. Some are far more aggressive than others.

    • High-Risk Oxidants: Reagents like potassium permanganate (KMnO₄) or nitric acid can be too powerful and difficult to control for this transformation. Organic peracids, such as m-chloroperoxybenzoic acid (m-CPBA), are very common but can easily lead to over-oxidation if not carefully controlled.[1]

    • Recommended Selective Oxidants:

      • Oxone® (Potassium Peroxymonosulfate): This is often the reagent of choice for selective sulfoxide formation. It is an inexpensive, stable solid that can be used under mild, often biphasic or alcoholic, conditions.[2] Its reactivity can be finely tuned with additives or temperature.

      • Hydrogen Peroxide (H₂O₂): A "green" and cost-effective oxidant. Its selectivity can be enhanced by using it in conjunction with a catalyst, such as various metal carbides or silica-based tungstate catalysts.[3] The choice of catalyst can even direct the reaction to selectively form either the sulfoxide or the sulfone.[3]

      • Sodium Periodate (NaIO₄): A mild and selective oxidant, typically used in methanol or aqueous methanol.

  • Strictly Control Stoichiometry: The molar ratio of oxidant to your benzothiazepine sulfide is critical.

    • Guideline: Start with 1.0 to 1.1 equivalents of your chosen oxidant. Using a significant excess (e.g., >1.5 equivalents) dramatically increases the likelihood of over-oxidation to the sulfone.

    • Implementation: Accurately weigh your reagents. If using a solution like H₂O₂, ensure its concentration is accurately known, as commercial solutions can degrade over time.

  • Lower the Reaction Temperature: Reaction kinetics are highly sensitive to temperature.

    • Mechanism Insight: The activation energy for the second oxidation (sulfoxide to sulfone) is often lower than the first. By reducing the temperature, you disproportionately slow down the second oxidation step, thereby favoring the accumulation of the desired sulfoxide.

    • Practical Steps: Begin your reaction at 0 °C (ice bath). If the reaction is too sluggish, allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary and all other options have been exhausted.

  • Monitor the Reaction Closely: Do not run the reaction for a predetermined amount of time without verification.

    • Technique: Thin-Layer Chromatography (TLC) is your best tool. Spot the reaction mixture alongside your starting material and, if available, a standard of the desired sulfoxide.

    • Endpoint: The ideal time to stop (quench) the reaction is when the starting sulfide spot has completely disappeared, but before a significant spot corresponding to the sulfone appears.

Question 2: My reaction is very slow or stalls, but increasing the temperature or oxidant amount causes immediate over-oxidation. How do I improve the conversion rate selectively?

This is a classic reactivity-versus-selectivity dilemma. The key is to enhance the rate of the first oxidation without significantly impacting the rate of the second.

Solutions:

  • Employ a Catalytic System: Catalysts can create a new reaction pathway with a lower activation energy, allowing the reaction to proceed at a lower temperature.

    • Examples: As mentioned, various metal catalysts (e.g., based on niobium, tantalum, or tungsten) can be used with H₂O₂ to improve reaction rates and control selectivity.[3]

    • Acid/Base Catalysis: The pH of the reaction can influence the oxidant's reactivity. For instance, adding trifluoroacetic acid (TFA) to an Oxone oxidation can increase the rate, which may be beneficial if carefully controlled.[4]

  • Modify the Solvent System: The solvent plays a crucial role in solubility and the oxidant's reactivity.

    • Polar Protic Solvents: Solvents like methanol, ethanol, or even water can stabilize the polar intermediates and transition states involved in the oxidation, sometimes leading to cleaner reactions. A mixture of an organic solvent (like dichloromethane or acetonitrile) and water is often effective for Oxone-based oxidations.[5]

    • Phase-Transfer Catalysis: If your benzothiazepine is not soluble in the aqueous/alcoholic phase where the oxidant resides, a phase-transfer catalyst can shuttle the oxidant into the organic phase, facilitating a controlled reaction at the interface.

  • Consider Flow Chemistry: For process development or larger-scale synthesis, flow chemistry offers unparalleled control over reaction parameters.

    • Advantages: By pumping the substrate solution through a packed bed of the oxidant (e.g., Oxone), you can precisely control the residence time, temperature, and stoichiometry, often eliminating over-oxidation completely.[6][7] This method prevents the accumulation of excess oxidant in the presence of the product.

Question 3: I'm observing degradation of the benzothiazepine ring or formation of other unexpected byproducts. What is happening?

This suggests that your reaction conditions are too harsh, leading to side reactions beyond simple S-oxidation. The benzothiazepine core, particularly if it contains other sensitive functional groups, can be susceptible to oxidative cleavage or other transformations.

Solutions:

  • Use Milder, More Targeted Oxidants: Aggressive oxidants can attack other parts of the molecule. Switch to a milder system like sodium periodate or a carefully controlled Oxone protocol.

  • Protect Other Sensitive Functional Groups: If your benzothiazepine contains other easily oxidizable groups (e.g., phenols, certain nitrogen heterocycles, unprotected amines), they may be competing with the sulfur atom.

    • Strategy: Temporarily mask these functional groups with protecting groups that are stable to the oxidation conditions and can be removed later.[8] For example, a phenol could be protected as a silyl ether or a methyl ether.

  • Control the pH: Strongly acidic or basic conditions, sometimes generated by the oxidant or its byproducts, can catalyze degradation pathways.

    • Action: Consider buffering the reaction mixture. For example, in Oxone oxidations, sodium bicarbonate (NaHCO₃) is often added to maintain a neutral or slightly basic pH, which can prevent acid-catalyzed ring opening or hydrolysis.[5]

Visualizing the Process

Diagram 1: Benzothiazepine S-Oxidation Pathway

G cluster_main S-Oxidation Pathway A Benzothiazepine (Sulfide) B Benzothiazepine Sulfoxide (Desired Product) A->B Oxidation 1 (Controlled) C Benzothiazepine Sulfone (Over-oxidation Product) B->C Oxidation 2 (Side Reaction)

Caption: The desired reaction stops at the sulfoxide; over-oxidation leads to the sulfone.

Diagram 2: Troubleshooting Workflow for S-Oxidation

G Start Start Oxidation CheckTLC Analyze Reaction by TLC. What is the main issue? Start->CheckTLC Sulfone Major Product is Sulfone CheckTLC->Sulfone Over-oxidation Incomplete Incomplete or Slow Reaction CheckTLC->Incomplete Low Conversion Degradation Degradation / Byproducts CheckTLC->Degradation Poor Mass Balance Success Reaction Successful. Proceed to Workup. CheckTLC->Success Clean Conversion Action_Sulfone 1. Lower Temperature (0 °C) 2. Reduce Oxidant (1.0 eq) 3. Use Milder Oxidant (Oxone) Sulfone->Action_Sulfone Action_Incomplete 1. Add Catalyst 2. Change Solvent System 3. Slightly Increase Temp. Incomplete->Action_Incomplete Action_Degradation 1. Use Milder Oxidant 2. Buffer the pH (e.g., NaHCO₃) 3. Protect other functional groups Degradation->Action_Degradation Action_Sulfone->Start Re-run Experiment Action_Incomplete->Start Re-run Experiment Action_Degradation->Start Re-run Experiment

Caption: A decision tree to guide experimental troubleshooting.

Data Summary

Table 1: Comparison of Common Oxidizing Agents for Sulfoxide Synthesis
Oxidizing AgentTypical EquivalentsTypical TemperatureProsCons
m-CPBA 1.0 - 1.20 °C to RTReadily available, good for many substrates.High risk of over-oxidation if not controlled.[1]
Oxone® 1.0 - 1.50 °C to RTInexpensive, stable, generally high selectivity.[2]Can be sluggish; may require additives or specific solvent systems.
H₂O₂ 1.1 - 2.0RT to 60 °C"Green" oxidant, low cost, water is the only byproduct.Often requires a catalyst for good rate and selectivity.[3]
NaIO₄ 1.0 - 1.2RTVery mild and selective for sulfoxides.More expensive, generates inorganic waste.

Frequently Asked Questions (FAQs)

  • Q: How can I analytically distinguish my sulfide, sulfoxide, and sulfone?

    • A: On a TLC plate (silica), the polarity increases with oxidation state: Sulfone (most polar) > Sulfoxide > Sulfide (least polar). In ¹H NMR, protons alpha to the sulfur will shift downfield upon oxidation. The sulfoxide introduces a chiral center at the sulfur, which can lead to diastereotopic protons and more complex spectra.[9] Mass spectrometry will show a mass increase of 16 amu for the sulfoxide and 32 amu for the sulfone relative to the starting sulfide.

  • Q: Why is it so difficult to stop the reaction at the sulfoxide stage?

    • A: The sulfur atom in the sulfoxide is still electron-rich and can be more susceptible to electrophilic attack by the oxidant than the starting sulfide. This makes the second oxidation kinetically favorable, requiring careful control of conditions to prevent it.

  • Q: Can I use protecting groups on the sulfur atom itself?

    • A: Protecting the sulfur is not a viable strategy when your goal is to oxidize it. The concept of protecting groups is applied to other reactive sites on the molecule to prevent them from reacting while you perform the desired S-oxidation.[8]

  • Q: My workup procedure seems to be causing problems. What should I look out for?

    • A: Some oxidizing agents or their byproducts can persist during workup. For example, residual peroxides can continue to oxidize your product, even during extraction or concentration.[10][11] Ensure your reaction is properly quenched (e.g., with sodium thiosulfate or sodium sulfite for peroxide-based oxidants) before beginning extraction. Minimize exposure of the purified product to air and light, as some sulfoxides can be sensitive.[12]

Validated Experimental Protocols

Protocol 1: Selective S-Oxidation using Oxone®

This protocol is a robust starting point for achieving high selectivity for the sulfoxide.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzothiazepine sulfide (1.0 eq) in a mixture of methanol (MeOH) and dichloromethane (DCM) (e.g., a 1:1 or 2:1 mixture) to achieve a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature is stable at 0-5 °C.

  • Reagent Preparation: In a separate flask, prepare a solution of Oxone® (1.1 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq) in deionized water.

  • Addition: Add the aqueous Oxone®/NaHCO₃ solution dropwise to the stirring solution of the sulfide over 15-20 minutes. A milky white suspension will form.

  • Monitoring: Monitor the reaction progress every 15-30 minutes by TLC.

  • Quenching: Once TLC indicates full consumption of the starting material, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Workup: Transfer the mixture to a separatory funnel. If significant solids are present, filter them first. Dilute with DCM and water. Separate the layers. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: Selective S-Oxidation using m-CPBA

This classic method requires careful temperature and stoichiometry control.

  • Setup: Dissolve the benzothiazepine sulfide (1.0 eq) in a suitable chlorinated solvent like dichloromethane (DCM) or chloroform (CHCl₃) in a round-bottom flask with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Add solid m-CPBA (ensure it is of high purity, ~77%; 1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: Stir at 0 °C and monitor the reaction closely by TLC. If the reaction is slow, allow the bath to expire and the reaction to stir at ambient temperature.

  • Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 15 minutes.

  • Workup: Transfer to a separatory funnel and wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove m-chlorobenzoic acid) and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

References

[13] Zhang, M. et al. (2022). Benzothiazole-Derived Sulfones and Sulfoxides as Reactive Templates for Biothiols and Sulfane Sulfurs. American Chemical Society. Available at: [Link]

[14] Singh, P. et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiazepines. Books. Available at:

[8] Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

[15] N-A, N. et al. (n.d.). Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. Wiley Online Library. Available at: [Link]

[9] Gutteridge, C. E. et al. (2020). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. International Journal of Organic Chemistry. Available at: [Link]

[16] Anonymous. (n.d.). Benzothiazine and benzothiazepine derivatives: synthesis and preliminary biological evaluation. PubMed. Available at: [Link]

[6] Silva, F. et al. (2018). Selective Oxidation of Sulfides in Flow Chemistry. ResearchGate. Available at: [Link]

[17] Adimule, V. et al. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. Available at: [Link]

[18] Yakan, H. et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. Available at: [Link]

[4] Silva, F. et al. (n.d.). Selective Oxidation of Sulfides in Flow Chemistry. ORCA – Online Research @ Cardiff. Available at: [Link]

[19] Alharbi, K. et al. (2021). A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. ResearchGate. Available at: [Link]

[20] Loukou, C. et al. (n.d.). The synthesis of 1,2,5-benzothiadiazepine 1,1-dioxides from 1,2-thiazine 1-oxides. SpringerLink. Available at: [Link]

[7] Anonymous. (n.d.). Selective oxidation of sulfides in flow chemistry. ORCA - Cardiff University. Available at: [Link]

[3] Anonymous. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

[5] Kumar, S. et al. (2019). Oxidative ring-opening of benzothiazole derivatives. ResearchGate. Available at: [Link]

[21] P Vekic, T. et al. (n.d.). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at: [Link]

[22] Al-Hourani, B. et al. (2016). Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides Starting from N,N-Disubstituted Sulfamides and N(Boc). PMC. Available at: [Link]

[1] Toşa, M. et al. (2003). SELECTIVE OXIDATON METHODS FOR PREPARATION OF N-ALKYLPHENOTHIAZLNE SULFOXIDES AND SULFONES. ResearchGate. Available at: [Link]

[10] P Vekic, T. et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. Available at: [Link]

[23] Anonymous. (2023). SULFOXIDES AND SULFONES: REVIEW. ResearchGate. Available at: [Link]

[24] Wang, X. et al. (2024). Circumventing Mukaiyama oxidation: selective S–O bond formation via sulfenamide–alcohol coupling. PMC. Available at: [Link]

[2] Cannon, K. C. et al. (2017). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. ResearchGate. Available at: [Link]

[25] Zhang, P. et al. (2021). Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary. Frontiers. Available at: [Link]

[11] P Vekic, T. et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PubMed. Available at: [Link]

[26] Coulter, C. et al. (2018). Oxidation of Selected Phenothiazine Drugs During Sample Preparation: Effects of Varying Extraction Conditions on the Extent of Oxidation. PubMed. Available at: [Link]

[27] Anonymous. (n.d.). Synthesis & characterization of some biologically active benzothiazepine derivatives by using mango juice as a green catalyst. IJNRD. Available at: [Link]

[28] Kelder, H. et al. (n.d.). Mechanistic Aspects of the Oxidation of Phenothiazine Derivatives by Methemoglobin in the Presence of Hydrogen Peroxide. PubMed. Available at: [Link]

[29] Wang, Y. et al. (2024). Effective synthesis of benzodiazepine sulfonamide-based MGAT2 inhibitors and evaluation of their antitumor activity. PMC. Available at: [Link]

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Technical Support Center: Resolving Solubility Issues of Benzothiazepine-1,1-dione in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

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From the Desk of the Senior Application Scientist

Welcome to the technical support center for benzothiazepine-1,1-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this important class of compounds. It is well-understood that up to 40% of new chemical entities are poorly water-soluble, which can significantly hinder preclinical testing and formulation development.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these hurdles.

Understanding the Core Problem: Why Do Benzothiazepine-1,1-diones Have Poor Aqueous Solubility?

The solubility of a compound is governed by its physicochemical properties, including its crystal lattice energy, polarity, and molecular size. Benzothiazepine-1,1-diones often exhibit poor aqueous solubility due to a combination of these factors:

  • High Crystallinity: These molecules tend to arrange themselves in a highly ordered, stable crystal lattice.[3] A significant amount of energy is required to break these intermolecular bonds before the individual molecules can interact with water for dissolution.[3]

  • Molecular Structure: The fused benzene and thiazepine ring system, combined with the sulfone group (-SO2-), creates a rigid, largely hydrophobic scaffold. While the sulfone and any potential amine groups can participate in hydrogen bonding, the overall non-polar character often dominates, leading to low affinity for aqueous media.

  • High Molecular Weight: Larger molecules generally have lower solubility in water.

Effectively, for dissolution to occur, the energy released from the interaction between the benzothiazepine-1,1-dione molecule and water must be sufficient to overcome both the energy holding the crystal lattice together and the energy holding the water molecules together.

Troubleshooting Guide & Experimental Protocols

This section is structured in a question-and-answer format to directly address common issues encountered in the lab.

Question 1: "I've prepared a solution of my benzothiazepine-1,1-dione derivative in a standard buffer (e.g., PBS), but it immediately precipitates. What is my first step?"

Answer: Immediate precipitation upon addition to a buffer is a classic sign of a compound exceeding its thermodynamic solubility limit. The first step is to systematically assess and modify the solvent environment.

Initial Troubleshooting Steps:

  • pH Adjustment: The solubility of ionizable compounds is highly dependent on pH.[4][5][6] Benzothiazepine derivatives may contain ionizable groups (e.g., amines) that can be protonated.

    • Rationale: Converting a neutral molecule into a charged salt form dramatically increases its interaction with polar water molecules, thereby increasing solubility.[5][7]

    • Action: Determine the pKa of your compound. If it has a basic center, lowering the pH of your buffer (e.g., to pH 4-5) will protonate that site, potentially increasing solubility. Conversely, for acidic compounds, increasing the pH would be beneficial.

  • Co-Solvent System: This is one of the most effective and rapid methods for enhancing the solubility of nonpolar drugs.[1][2]

    • Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous system.[8][9] This "weakens" the hydrogen-bonding network of water, making it more favorable for the non-polar solute to dissolve.[8][10]

    • Action: Prepare a concentrated stock solution of your compound in a water-miscible organic solvent like DMSO, ethanol, or PEG 400.[5] Then, add this stock solution dropwise to your aqueous buffer while vortexing vigorously to avoid localized high concentrations that can cause precipitation. It is crucial to keep the final concentration of the organic solvent as low as possible (typically <1% v/v for in vitro assays) to avoid artifacts.

Workflow for Initial Solubility Screening

Below is a systematic workflow to quickly identify a suitable starting point for your formulation.

G Start Compound Precipitates in Aqueous Buffer CheckIonizable Does the compound have ionizable groups (pKa)? Start->CheckIonizable AdjustpH Adjust Buffer pH (Acidic for bases, Basic for acids) CheckIonizable->AdjustpH Yes TestCoSolvent Prepare concentrated stock in DMSO, EtOH, or PEG 400 CheckIonizable->TestCoSolvent No / Insufficient AdjustpH->TestCoSolvent Still Precipitates TitrateStock Titrate stock solution into vigorously stirred buffer TestCoSolvent->TitrateStock Observe Observe for Precipitation TitrateStock->Observe Success Solubilized (Proceed with experiment) Observe->Success No Advanced Proceed to Advanced Techniques Observe->Advanced Yes

Caption: Decision workflow for initial troubleshooting of precipitation.

Question 2: "The co-solvent approach works, but I need a higher final concentration for my in vivo studies, and the required solvent level is toxic. What are my options?"

Answer: This is a common challenge when transitioning from in vitro to in vivo experiments. When simple co-solvents are insufficient or inappropriate, more advanced formulation strategies are necessary. Two powerful methods are cyclodextrin complexation and the formation of amorphous solid dispersions.

Option 1: Cyclodextrin Inclusion Complexes

  • Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly soluble "guest" molecules, like your benzothiazepine-1,1-dione, within their core.[13][14] This complex effectively masks the hydrophobic nature of the drug, presenting a hydrophilic exterior to the aqueous environment and significantly increasing its apparent solubility.[13][14]

  • Common Types: The most used CDs in pharmaceuticals are Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) due to their high aqueous solubility and favorable safety profiles.[14]

Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Selection: Choose a suitable cyclodextrin (HP-β-CD is a good starting point).

  • Molar Ratio Determination: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0% to 40% w/v).

  • Complexation: Add an excess amount of your benzothiazepine-1,1-dione powder to each CD solution.

  • Equilibration: Seal the vials and shake or stir them at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.[15]

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method like HPLC-UV.

  • Analysis: Plot the concentration of the dissolved drug against the cyclodextrin concentration. The resulting phase solubility diagram will indicate the optimal CD concentration and the stoichiometry of the complex.

Option 2: Amorphous Solid Dispersions (ASDs)

  • Mechanism: As discussed, the crystalline form of a drug has high lattice energy that impedes dissolution. An amorphous solid dispersion converts the drug into a high-energy, non-crystalline (amorphous) state by dispersing it within a polymer matrix.[16][17][18] This amorphous form lacks a crystal lattice, so it dissolves much more readily, often creating a supersaturated solution that can enhance absorption.[16][19]

  • Preparation Methods: Common lab-scale and industrial methods include spray drying and hot-melt extrusion.[8][18]

Comparison of Advanced Solubilization Techniques

TechniqueMechanismAdvantagesDisadvantages
Cyclodextrins Encapsulation of the drug in a hydrophilic shell.[12][13]Simple to prepare in the lab; can be used for liquid formulations; reduces drug toxicity in some cases.[14][20]Limited by the size of the drug and the CD cavity; can be expensive; potential for nephrotoxicity with unmodified β-CD.
Amorphous Solid Dispersions (ASDs) Conversion of the drug from a crystalline to a high-energy amorphous state within a polymer matrix.[16][17]Can achieve very high drug loading; suitable for solid dosage forms; established manufacturing processes.[18]Amorphous form is thermodynamically unstable and can recrystallize over time[17][19]; requires specialized equipment (e.g., spray dryer).

Frequently Asked Questions (FAQs)

Q: How do I accurately measure the solubility of my compound? A: The gold standard for measuring thermodynamic equilibrium solubility is the shake-flask method .[15][21] This involves adding an excess of the solid compound to the selected medium (e.g., buffer, formulation), agitating it at a controlled temperature until equilibrium is reached (typically 24-72 hours), and then separating the solid and liquid phases before quantifying the dissolved concentration via a method like HPLC.[15] For higher throughput screening, kinetic solubility assays using nephelometry (which measures light scattering from precipitated particles) can be used to rank compounds quickly.[22][23]

Q: Can I just reduce the particle size of my compound? A: Particle size reduction, such as micronization, increases the surface area available for dissolution.[1] According to the Noyes-Whitney equation, this will increase the rate of dissolution. However, it's important to understand that micronization does not change the compound's intrinsic or equilibrium solubility.[1] While it can be helpful, it is often insufficient for very poorly soluble compounds and is not the best choice for drugs with a high dose number.[1]

Q: What are the regulatory considerations for the excipients I use? A: Excipients are critical components of a drug product and must be safe and compatible with the active pharmaceutical ingredient (API).[24][25] Regulatory bodies like the FDA provide guidance on the safety evaluation of new excipients.[26] It is recommended to use excipients that are already listed in the FDA's Inactive Ingredient Database (IID) and to adhere to Good Manufacturing Practice (GMP) principles for their handling and use.[24] The chosen excipients should not negatively impact the safety, efficacy, or stability of the final drug product.[25][27]

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews, 17(3), 849-863. [Link]

  • Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. (2018). MDPI. [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY WATER. (2025). ijprems. [Link]

  • Amorphous Solid Dispersions: Advances in Drug Solubility. (2022). Cellets. [Link]

  • Improving Solubility with Amorphous Solid Dispersions. (2020). Pharmaceutical Technology. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). SlideShare. [Link]

  • PH-dependent solubility: Significance and symbolism. (2025). Wisdomlib. [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015). European Pharmaceutical Review. [Link]

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025). ResearchGate. [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. [Link]

  • Enhancement of Solubility: A Pharmaceutical Overview. (n.d.). Scholars Research Library. [Link]

  • Improving Drug Solubility By Preventing Crystallization. (2015). Xtalks. [Link]

  • Joint IPEC/PQG GMP Guide for Pharmaceutical Excipients. (n.d.). Public Health. [Link]

  • Ph and solubility profile. (n.d.). Slideshare. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

  • Types of Pharmaceutical Excipients: Keys to Effective Drug Formulation. (n.d.). Grupo Mathiesen. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Technology Networks. [Link]

  • Role of Excipients in Pharmaceutical formulations. (n.d.). SlideShare. [Link]

  • Solubility of Pharmaceuticals and Their Salts As a Function of pH. (2013). ACS Publications. [Link]

  • "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO". (n.d.). DigitalCommons@URI. [Link]

  • Correlations of crystal structure and solubility in organic salts: the case of the antiplasmodial drug piperaquine. (n.d.). AIR Unimi. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. [Link]

  • Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. (n.d.). Food and Drug Administration. [Link]

  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. (n.d.). IQPC. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. [Link]

  • Qualification of Excipients for Use in Pharmaceuticals. (n.d.). IPEC EUROPE. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. (2020). YouTube. [Link]

  • factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD.org. [Link]

  • Influence of physicochemical properties on dissolution of drugs in the gastrointestinal tract. (n.d.). Semantic Scholar. [Link]

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Technical Support Center: Enhancing the Stability of 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and stabilizing this cyclic sulfonamide (sultam) scaffold. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Diagnosing and Preventing Degradation

This section addresses specific issues you may encounter during your research, providing a direct, problem-solution format.

Issue 1: Hydrolytic Instability in Aqueous Media

Q1: I'm observing a significant loss of my parent compound with the appearance of new, more polar peaks on my HPLC chromatogram after preparing an aqueous solution. What is the likely cause and how can I mitigate this?

A1: The issue you're encountering is likely pH-dependent hydrolytic degradation. The sulfonamide bond within the 1,5-benzothiazepine-1,1-dione ring is susceptible to cleavage, particularly under acidic conditions.

Causality: The mechanism involves the protonation of the sulfonamide nitrogen, which makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the sulfur-nitrogen (S-N) bond and ring-opening. Studies on various sulfonamides have demonstrated that they are generally stable at neutral to alkaline pH but can degrade effectively at a low pH, such as pH 2.0.[1] The degradation products are often aromatic sulfonic acids and the corresponding amino fragments.[1][2]

Preventative Strategies & Protocols:

  • pH Control is Critical: The most effective strategy is to maintain the pH of your aqueous formulation within a stable range.

    • Recommendation: Buffer your solutions to a pH between 7.0 and 9.0. Sulfonamides have been shown to be hydrolytically stable at these pH levels, with half-lives often exceeding one year.[3]

    • Protocol: Buffer System Selection:

      • Determine the desired pH for your experiment (ideally between 7.0 and 8.0).

      • Select a biocompatible buffer system with a pKa value close to your target pH (e.g., Phosphate-Buffered Saline (PBS) for pH 7.4, or a Tris buffer for a slightly more alkaline range).

      • Prepare the buffer at the desired concentration (typically 10-50 mM).

      • Dissolve your this compound compound directly into the prepared buffer.

      • Verify the final pH of the solution and adjust if necessary.

  • Avoid Acidic Excipients: Be mindful of all components in your formulation. Acidic excipients can create micro-environments that promote hydrolysis.

Workflow for Investigating pH-Dependent Stability:

G cluster_prep Preparation cluster_stress pH Stress Conditions cluster_analysis Analysis prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO, ACN) ph4 pH 4.0 Buffer (e.g., Acetate) prep_stock->ph4 Dilute to final concentration ph7 pH 7.4 Buffer (e.g., PBS) prep_stock->ph7 Dilute to final concentration ph9 pH 9.0 Buffer (e.g., Borate) prep_stock->ph9 Dilute to final concentration incubate Incubate at Controlled Temperature (e.g., 40°C) ph4->incubate ph7->incubate ph9->incubate sample Sample at Timepoints (0, 2, 4, 8, 24h) incubate->sample hplc Analyze by RP-HPLC-UV/MS sample->hplc data Plot % Remaining vs. Time Determine Degradation Rate hplc->data

Caption: Workflow for a pH-rate profile stability study.

Issue 2: Oxidative Degradation

Q2: My compound shows instability even in a buffered, neutral pH solution, especially when stored for extended periods. I notice a new peak that is not consistent with simple hydrolysis. Could this be oxidation?

A2: Yes, oxidative degradation is a strong possibility. Sulfur-containing heterocycles are susceptible to oxidation, primarily at the sulfur atom.[4] The sulfone group (-SO2-) in your molecule is already in a high oxidation state and is quite stable; however, other parts of the molecule, particularly the sulfide moiety within the heterocyclic ring before it is oxidized to the sulfone, or potentially the aromatic ring, can be targets. For sulfur heterocycles in general, oxidation can lead to the formation of sulfoxides.[5][6][7]

Causality: Oxidation can be initiated by atmospheric oxygen, trace metal ions (which catalyze the formation of reactive oxygen species), or peroxides that may be present as impurities in solvents or excipients.

Preventative Strategies & Protocols:

  • Deoxygenate Solutions: Minimize the exposure of your compound to oxygen.

    • Protocol: Inert Gas Purging:

      • Place your prepared buffer or solvent in an appropriate container.

      • Bubble an inert gas (e.g., high-purity nitrogen or argon) through the liquid for 15-30 minutes to displace dissolved oxygen.

      • Dissolve your compound in the deoxygenated solvent under an inert gas blanket.

      • Store the final solution in a tightly sealed vial, with the headspace purged with inert gas.

  • Use Antioxidants: Add a scavenger to intercept oxidizing species.

    • Recommendation: Incorporate antioxidants like butylated hydroxytoluene (BHT), sodium metabisulfite, or ascorbic acid into your formulation.[8] The choice depends on compatibility with your experimental system.

    • Concentration: Typical concentrations range from 0.01% to 0.1% (w/v).

  • Add Chelating Agents: Sequester catalytic metal ions.

    • Recommendation: Use a chelating agent such as ethylenediaminetetraacetic acid (EDTA) or its salts.[8]

    • Protocol: Using EDTA:

      • Prepare a stock solution of disodium EDTA (e.g., 100 mM in purified water).

      • Add the EDTA stock to your final formulation to achieve a concentration of approximately 0.01-0.1 mM.

      • Ensure the pH is re-checked and adjusted after the addition of EDTA.

Troubleshooting Flowchart for General Degradation:

Caption: A decision-making flowchart for troubleshooting instability.

Issue 3: Photodegradation

Q3: I am seeing rapid degradation of my compound in solution, even when stored at neutral pH in the refrigerator, but it seems to happen faster on the lab bench. Is it light-sensitive?

A3: It is highly probable that your compound is undergoing photodegradation. Sulfonamides and related aromatic heterocyclic compounds are known to be sensitive to light, particularly UV radiation.[9] Exposure to UVA/UVB light can lead to significant degradation.[9][10]

Causality: The aromatic rings and heteroatoms in the molecule can absorb photons, promoting the molecule to an excited state. This excess energy can trigger various reactions, including bond cleavage, oxidation, or reaction with other molecules, leading to a complex mixture of degradation products.

Preventative Strategies & Protocols:

  • Use Protective Containers: This is the simplest and most effective measure.

    • Action: Always store both solid material and solutions in amber-colored glass vials or containers that block UV and visible light.[8] If using clear containers like polypropylene tubes for short-term handling, wrap them in aluminum foil.

  • Control Laboratory Lighting: Minimize exposure during experimental procedures.

    • Action: Perform weighing, dissolution, and dilutions in a dimly lit area or under yellow light, which has less energetic photons than white or UV light. Avoid leaving samples on the benchtop under direct laboratory lighting or sunlight for any extended period.

  • Include a Photostability Study: If the compound is being developed as a drug product, a formal photostability study is required.

    • Protocol: Forced Photodegradation:

      • Prepare your sample solution and a placebo (vehicle) solution.

      • Place the samples in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines (providing both cool white fluorescent and near-UV light).

      • Expose the samples to a specified illumination level (e.g., not less than 1.2 million lux hours) and a near UV energy level (e.g., not less than 200 watt hours/square meter).

      • A control sample should be wrapped in aluminum foil and placed in the same chamber to isolate the effects of temperature.

      • Analyze the samples by a stability-indicating HPLC method at appropriate time points to quantify photodegradation.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid this compound?

A: For long-term stability of the solid compound, it is recommended to store it in a tightly sealed, light-resistant (amber) container at -20°C or below. The presence of a desiccant is also advisable to protect against moisture, which could contribute to solid-state hydrolysis over time.

Q: How should I prepare a stock solution for long-term use?

A: Prepare a high-concentration stock solution in a non-aqueous, aprotic solvent such as anhydrous DMSO or acetonitrile. Aliquot this stock into single-use, light-resistant vials and store at -80°C. This minimizes repeated freeze-thaw cycles and exposure to water, light, and air. Studies on other drug derivatives have shown that storage temperature is a main factor affecting stability, with -20°C or -80°C being optimal for working solutions.[11]

Q: What parameters should I validate for a stability-indicating HPLC method?

A: A stability-indicating method is one that can accurately quantify the parent compound without interference from any degradation products, excipients, or impurities. Key validation parameters include:

  • Specificity: Demonstrate that the peak for the parent compound is pure and that degradant peaks are well-resolved from it. This is often done using a photodiode array (PDA) detector to check for peak purity and by analyzing stressed samples.

  • Linearity: Show a linear relationship between detector response and concentration over the expected working range.

  • Accuracy & Precision: Confirm that the method gives results that are close to the true value and are reproducible.

  • Robustness: Show that small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature) do not significantly affect the results.

Q: Are there any formulation excipients that are known to be incompatible with this class of compounds?

A: While specific incompatibility data for this exact molecule is limited, general principles for sulfonamides apply. Avoid:

  • Strongly Acidic or Basic Excipients: As discussed, these can catalyze hydrolysis.

  • Oxidizing Agents: Excipients containing peroxide impurities (sometimes found in polymers like PEG) can cause oxidative degradation.

  • Reactive Aldehydes: Certain excipients or their degradation products (e.g., from sugars like lactose) can potentially react with the secondary amine in the benzothiazepine ring.

Data Summary Tables

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CTo assess stability to low pH.[1]
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CTo assess stability to high pH.
Oxidation 3% H₂O₂24 hours at room temp.To identify potential oxidative degradation pathways.
Thermal 80°C (in solution or solid)48-72 hoursTo evaluate sensitivity to heat.[12][13]
Photolytic ICH Q1B compliant chamber>1.2 million lux-hoursTo determine light sensitivity.[9]

Table 2: Summary of Stability Enhancement Strategies

Degradation PathwayPrimary CausePreventative StrategyKey Action/Reagent
Hydrolysis Acidic or highly basic pHpH ControlBuffer solution to pH 7.0 - 9.0.[3]
Oxidation Dissolved O₂, metal ionsMinimize Oxygen, ChelationPurge with N₂/Ar, add EDTA.[8]
Photodegradation UV/Visible light exposureLight ProtectionUse amber vials, work in low light.[8]
Thermal Degradation High temperatureTemperature ControlStore at recommended low temperatures.[11]

References

  • Białk-Bielińska, A., Maszkowska, J., Mrozik, W., Bielicka-Giełdoń, A., Dołżalska, A., Olańczuk-Neyman, K., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1333-1342. [Link]

  • T. C. Bruice, T. C. (1970). Intramolecular-catalyzed hydrolysis of sulfonamides. 10. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 35(11), 3748-3755. [Link]

  • Petrů, M., Prajsová, J., Bezdička, J., Šťastný, M., & Kylián, O. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 63(4), 2007–2018. [Link]

  • Technical University of Munich. (n.d.). Exploring Reaction Paths for Sulfonamide Hydrolysis: Insight from Experiments and Computations. Institute for Water Chemistry and Chemical Balneology. [Link]

  • Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]

  • Podgorski, M. N., Keto, A. B., Coleman, T., Bruning, J. B., De Voss, J. J., Krenske, E. H., & Bell, S. G. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry – A European Journal, 29(50), e202301371. [Link]

  • Makhlynets, O. V., et al. (2020). Photostability of sulfonated and sulfonamide bacteriochlorins in PBS solutions. ResearchGate. [Link]

  • Trautwein, C., & Kümmerer, K. (2011). Biocompatibility and antibacterial activity of photolytic products of sulfonamides. Environmental Science and Pollution Research, 18(8), 1330-1337. [Link]

  • Podgorski, M. N., et al. (2023). The oxidation of oxygen and sulfur‐containing heterocycles by cytochrome P450 enzymes. UQ eSpace. [Link]

  • S. Ohtake. (1964). Studies on the Photosensitivity Caused by Sulfa Drugs. J-STAGE. [Link]

  • Adrjanowicz, K., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. ACS Publications. [Link]

  • Le Bizec, B., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. MDPI. [Link]

  • K. Kusti, et al. (2021). Long-Term Stability of Benzodiazepines and Z-Hypnotic Drugs in Blood Samples Stored at Varying Temperatures. ResearchGate. [Link]

  • Podgorski, M. N., et al. (2023). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate. [Link]

  • Movassaghi, M., & Chen, B. (2007). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Angewandte Chemie International Edition, 46(31), 5879-5881. [Link]

  • Ma, J., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Science of The Total Environment, 607-608, 918-927. [Link]

  • Gratacós-Cubarsí, M., et al. (2017). Effect of thermal treatments on the degradation of antibiotic residues in food. Comprehensive Reviews in Food Science and Food Safety, 16(6), 1262-1274. [Link]

  • M. R. M. Shafiei, et al. (2018). Oxidation/elimination of heterocyclic sulfur compounds in a biphasic system with mesostructured FeOx/Ti-MCM-41 catalysts. ResearchGate. [Link]

  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 21(12), 4434. [Link]

  • M. A. K. Abdel-Fattah, et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6048-6054. [Link]

  • Sharma, R., & Singh, A. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(1). [Link]

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Technical Support Center: Regioselectivity Control in Substituted Benzothiazepine-1,1-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzothiazepine-1,1-diones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regiochemical control in this important class of heterocyclic compounds. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of substituted benzothiazepine-1,1-diones, with a focus on controlling regioselectivity.

Problem 1: Formation of an Undesired Regioisomer in the Condensation of 2-Aminothiophenol with α,β-Unsaturated Ketones (Chalcones)

Scenario: You are attempting to synthesize a 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepine by reacting a substituted 2-aminothiophenol with a chalcone, but you are observing the formation of the isomeric 1,4-benzothiazine or other unexpected byproducts.

Root Cause Analysis & Solutions:

The reaction of 2-aminothiophenol with chalcones proceeds via a domino sequence involving a Michael addition of the thiol followed by an intramolecular cyclization of the amino group.[1] The regioselectivity is primarily dictated by the initial nucleophilic attack of the sulfur atom. However, under certain conditions, competing reaction pathways can lead to undesired isomers.

Troubleshooting Steps:

  • Catalyst Selection is Crucial:

    • Acid Catalysis: The use of a catalytic amount of a Brønsted acid like glacial acetic acid in a non-polar solvent such as toluene often favors the desired 1,5-benzothiazepine formation.[1] The acid activates the carbonyl group of the chalcone, facilitating the intramolecular cyclization after the initial thia-Michael addition.

    • Base Catalysis: While bases like piperidine have been used, they can sometimes promote side reactions. If you are using a base and observing isomer formation, consider switching to an acid catalyst.

    • Lewis Acid Catalysis: Lewis acids such as zinc acetate can also be employed to promote the reaction, often under milder conditions like microwave irradiation.[2]

  • Solvent Effects:

    • Non-polar aprotic solvents like toluene or benzene are generally preferred for this reaction under acidic conditions.[1]

    • The use of "green" solvents like polyethylene glycol (PEG-400) has also been reported to give good yields of the desired 1,5-benzothiazepine derivatives.[3]

  • Temperature and Reaction Time:

    • These reactions are often carried out at reflux temperature to ensure the completion of the cyclization step.[4]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating, which can sometimes lead to side product formation.[5]

Experimental Protocol: Acid-Catalyzed Synthesis of a 2,4-Diaryl-2,3-dihydro-1,5-benzothiazepine

  • To a solution of the chalcone (1 mmol) in toluene (20 mL), add the substituted 2-aminothiophenol (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (0.1 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

ParameterRecommended ConditionRationale
Catalyst Glacial Acetic AcidPromotes intramolecular cyclization
Solvent TolueneAprotic, allows for reflux temperature
Temperature RefluxDrives the reaction to completion
Monitoring TLCPrevents prolonged heating and side reactions
Problem 2: Low Yield During Intramolecular Cyclization for Benzothiazepine-1,1-dione Precursors

Scenario: You have successfully synthesized the open-chain precursor for a benzothiazepine-1,1-dione but are experiencing low yields during the subsequent intramolecular cyclization step.

Root Cause Analysis & Solutions:

Intramolecular cyclization reactions are sensitive to steric and electronic factors, as well as the reaction conditions. The sulfonamide group, being electron-withdrawing, can influence the nucleophilicity of the reacting moieties.

Troubleshooting Steps:

  • Activation of the Electrophilic Center:

    • If the cyclization involves the formation of a C-N bond, ensure that the electrophilic partner (e.g., a carbonyl group or an alkyl halide) is sufficiently reactive. For carbonyl compounds, the addition of a dehydrating agent or the use of a Dean-Stark apparatus can favor imine formation and subsequent cyclization.

    • For reactions involving nucleophilic substitution, a good leaving group is essential.

  • Optimizing the Base:

    • The choice of base is critical. A base that is too strong might lead to side reactions, while a base that is too weak may not be effective in promoting the cyclization. Common bases for such cyclizations include potassium carbonate, sodium hydride, or organic bases like triethylamine or DBU. The optimal base will depend on the specific substrate.

  • Solvent and Temperature:

    • Aprotic polar solvents like DMF or DMSO are often used to facilitate these types of cyclizations as they can solvate the ions formed during the reaction.

    • Heating is usually required, but excessively high temperatures can lead to decomposition. It is advisable to start at a moderate temperature (e.g., 80 °C) and gradually increase it if the reaction is not proceeding.

Workflow for Optimizing Intramolecular Cyclization

Caption: Workflow for optimizing intramolecular cyclization yields.

Problem 3: Difficulty in the Oxidation of the Benzothiazepine Sulfur to a Sulfone

Scenario: You have successfully synthesized your desired substituted benzothiazepine, but the subsequent oxidation to the 1,1-dione (sulfone) is proving to be problematic, with either incomplete reaction or the formation of the sulfoxide intermediate.

Root Cause Analysis & Solutions:

The oxidation of the sulfide in the benzothiazepine ring to a sulfone requires a strong oxidizing agent and carefully controlled conditions to avoid over-oxidation or side reactions.

Troubleshooting Steps:

  • Choice of Oxidizing Agent:

    • m-Chloroperoxybenzoic acid (m-CPBA): This is a common and effective reagent for this transformation. Typically, using a slight excess (2.2-2.5 equivalents) of m-CPBA is sufficient to drive the reaction to the sulfone.

    • Hydrogen Peroxide in Acetic Acid: This is a classic and cost-effective method. The reaction is usually heated to ensure complete oxidation.[6]

    • Oxone® (Potassium peroxymonosulfate): This is another powerful oxidizing agent that can be used for this purpose.

  • Reaction Conditions:

    • The oxidation with m-CPBA is often carried out in a chlorinated solvent like dichloromethane (DCM) at room temperature.

    • When using hydrogen peroxide in acetic acid, heating is typically required.

    • It is important to monitor the reaction by TLC to track the disappearance of the starting material and the intermediate sulfoxide.

Experimental Protocol: Oxidation of a Benzothiazepine to a Benzothiazepine-1,1-dione using m-CPBA

  • Dissolve the benzothiazepine (1 mmol) in dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

ParameterRecommended ConditionRationale
Oxidizing Agent m-CPBA (2.2 eq.)Ensures complete oxidation to the sulfone
Solvent DichloromethaneInert and good solubility for reactants
Temperature 0 °C to Room TemperatureControls the initial exotherm
Workup Sodium Bicarbonate QuenchNeutralizes excess peroxyacid

Frequently Asked Questions (FAQs)

Q1: How do electron-donating and electron-withdrawing groups on the chalcone and 2-aminothiophenol affect the regioselectivity of the reaction?

A1: The electronic nature of the substituents plays a significant role in the initial Michael addition step.

  • On the Chalcone: An electron-withdrawing group on the aryl ring of the chalcone that is not attached to the carbonyl group will make the β-carbon more electrophilic, thus facilitating the nucleophilic attack by the thiol group of the 2-aminothiophenol.

  • On the 2-Aminothiophenol: An electron-donating group on the 2-aminothiophenol ring will increase the nucleophilicity of both the sulfur and nitrogen atoms. However, since sulfur is a softer nucleophile, it will preferentially attack the softer electrophilic β-carbon of the chalcone.

Q2: How can I distinguish between 1,4- and 1,5-benzothiazepine regioisomers using NMR spectroscopy?

A2: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these isomers.

  • ¹H NMR: The chemical shifts and coupling patterns of the protons on the seven-membered ring are diagnostic. In 2,3-dihydro-1,5-benzothiazepines, you will typically observe an ABX or a more complex spin system for the protons at the 2 and 3 positions. The chemical shifts will be influenced by the substituents. For example, in 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines, the proton at C-2 typically appears as a doublet of doublets.[1]

  • ¹³C NMR: The chemical shifts of the carbons in the heterocyclic ring are distinct for each isomer. For instance, the chemical shift of the imine carbon (C=N) is a key indicator. In 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines, this signal is typically observed in the range of δ 166-168 ppm.[1]

  • 2D NMR: Techniques like HSQC and HMBC can be invaluable for unambiguously assigning the structure by correlating the proton and carbon signals.

Q3: What is the role of steric hindrance in controlling the regioselectivity of these reactions?

A3: Steric hindrance can significantly influence the outcome of the reaction, particularly in the intramolecular cyclization step. If there is a bulky substituent near the site of cyclization, it may hinder the approach of the nucleophile, potentially leading to the formation of an alternative, less sterically hindered product, or it may prevent cyclization altogether. For instance, bulky substituents on the chalcone or the 2-aminothiophenol can affect the rate and success of the cyclization.[4]

Q4: Are there any "green" or more environmentally friendly methods for synthesizing benzothiazepines?

A4: Yes, there has been a growing interest in developing more sustainable synthetic routes. Some of these methods include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields with less solvent usage.[2]

  • Use of green solvents: Solvents like polyethylene glycol (PEG-400) and ionic liquids have been successfully employed as recyclable reaction media.[3]

  • Catalyst-free conditions: In some cases, the reaction can be carried out under solvent- and catalyst-free conditions, further enhancing the green credentials of the synthesis.

Reaction Mechanism Overview

Benzothiazepine Synthesis Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Chalcone α,β-Unsaturated Ketone (Chalcone) Michael_Addition Thia-Michael Addition Chalcone->Michael_Addition Thiophenol 2-Aminothiophenol Thiophenol->Michael_Addition Intermediate Thioether Intermediate Michael_Addition->Intermediate Nucleophilic attack of S Cyclization Intramolecular Cyclization Benzothiazepine Benzothiazepine Cyclization->Benzothiazepine Oxidation Oxidation Dione Benzothiazepine-1,1-dione Oxidation->Dione Intermediate->Cyclization Nucleophilic attack of N on C=O Benzothiazepine->Oxidation e.g., m-CPBA

Caption: General mechanism for the synthesis of benzothiazepine-1,1-diones.

References

  • Van der poorten, K., et al. (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments. Chemistry – A European Journal.
  • Kauthale, M. K., et al. (2021). Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica- Alumina Catalyst. Chemical Review and Letters, 4(1), 1-7.
  • Kauthale, M. K., et al. (2021). Synthesis of 2, 4 disubstituted 1, 5 benzodiazepines promoted by efficient Silica-Alumina Catalyst. Journal of Chemical and Pharmaceutical Research, 13(1), 1-7.
  • Ankodia, V., et al. (2009). Synthesis of 2, 4-diaryl-2, 3-dihydro-1, 5-benzothiazepines.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Sharifi, A., et al. (2015). Reactions of 2-aminothiphenols with chalcones in an ionic liquid medium: A chemoselective catalyst-free synthesis of 1,5-benzothiazepines. Tetrahedron Letters, 56(13), 1744-1747.
  • Sato, S., et al. (2015). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 20(7), 12699-12714.
  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines.
  • Madsen, R., et al. (2020). Optimized conditions for regioselective benzoylations.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Gutteridge, C. E., et al. (2020). Synthesis of Substituted Benzothiazepine Compounds with Medicinal Potential. International Journal of Organic Chemistry, 10(3), 123-134.
  • Said, M. M., & El-Hashash, M. A. (2000). New heterocycles derived from 2-aminothiophenol. Revue Roumaine de Chimie, 45(10), 951-959.
  • Walser, A., & Fryer, R. I. (1991). Chemistry of Heterocyclic Compounds. In Taylor, E. C., & Weissberger, A. (Eds.), The Chemistry of Heterocyclic Compounds, Volume 50: Bicyclic Pyrimidines (pp. 431-946). John Wiley & Sons.
  • Sharp, J. T. (1999). Second Supplements to the 2nd Edition of Rodd's Chemistry of Carbon Compounds. In Sainsbury, M. (Ed.), Rodd's Chemistry of Carbon Compounds (Vol. 4, pp. 217-227). Elsevier Science.
  • Pawar, S. S., et al. (2018).
  • Gaikwad, N. D., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3731.
  • Fodor, L., et al. (2010).
  • Li, Y., et al. (2021). Synthesis of benzo[f][4][7]thiazepine 1,1-dioxides based on the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides with alkenes. Chemical Communications, 57(78), 10005-10008.

  • Bubenyák, M., et al. (2013). Facile synthesis of benzothiadiazine 1,1-dioxides, a precursor of RSV inhibitors, by tandem amidation/intramolecular aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 503-509.
  • Rossi, R. A., et al. (2005). Synthesis of 2H-1,2-benzothiazine 1,1-dioxides via heteroannulation reactions of 2-iodobenzenesulfonamide with ketone enolates under S(RN)1 conditions. The Journal of Organic Chemistry, 70(23), 9348-9355.
  • Kumar, A., et al. (2015). 1,5-Benzothiazepines in Medicinal Chemistry: Structural Diversity, Biological Targets and Drug Discovery. Current Topics in Medicinal Chemistry, 15(16), 1587-1601.
  • Kumar, A., et al. (2012). Microwave Assisted Synthesis of Some New 1,5-benzodiazepines from Chalcones. Der Pharma Chemica, 4(4), 1622-1626.
  • Reddy, B. V. S., et al. (2007). An Improved Procedure for the Synthesis of 1,5-Benzothiazepines Using Ceric Ammonium Nitrate (CAN).
  • Kosychova, L., et al. (2023). Oxidation of 1,5-benzodiazepine oximes catalysed by peroxidases. Journal of the Serbian Chemical Society, 88(9), 933-943.
  • Janciene, R., et al. (2019). The complete 1H and 13C NMR spectra assignments of N-(2-nitrobenzoyl)-1,5-benzodiazepin-2-one and dihydroquinazolino[3,2-a]benzodiazepine derivatives. Magnetic Resonance in Chemistry, 57(7), 396-403.
  • Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.
  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research, 3(5), 382-389.
  • Kumar, D. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Science Journal of Chemistry, 6(6), 97-105.
  • Jana, A., et al. (2019). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. Organic & Biomolecular Chemistry, 17(3), 564-577.
  • Patil, S. G., et al. (2022). Zn(OAc)2.2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • Iaroshenko, V. O., & Villinger, A. (2022).
  • Gaikwad, N. D., et al. (2022). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 27(12), 3731.
  • Aitken, R. A., et al. (2017). The parent 1,4-oxazine.
  • Kumar, A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3989-4011.

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Technical Support Center: Scaling Up Production of 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, experience-based answers to common challenges encountered during production, moving beyond simple protocols to explain the underlying chemical principles.

Section 1: Synthesis of the 2,3,4,5-Tetrahydro-1,5-benzothiazepine Core

The foundational step in producing the target molecule is the construction of the seven-membered heterocyclic ring. This is typically achieved via cyclocondensation reactions. Success at this stage is critical for the overall efficiency of the process.

Frequently Asked Questions (FAQs)

Question 1: We are experiencing low yields (<50%) in the cyclization reaction between 2-aminothiophenol and our C3 synthon. What are the most probable causes and how can we troubleshoot this?

Answer: Low yields in this cyclization are a common issue often stemming from one of three areas: starting material integrity, competing side reactions, or suboptimal reaction conditions.

  • Starting Material Integrity:

    • 2-Aminothiophenol Purity: This starting material is highly susceptible to air oxidation, leading to the formation of 2,2'-dithiobis(aniline) (a disulfide). This dimer is unreactive in the desired cyclization pathway. It is imperative to use freshly purified 2-aminothiophenol or store it under an inert atmosphere (Nitrogen or Argon).

    • Verification: Before starting the reaction, verify the purity of your 2-aminothiophenol via ¹H NMR. The presence of broad aromatic signals and the absence of the sharp thiol proton (around 3.5 ppm, solvent dependent) can indicate significant oxidation.

  • Competing Side Reactions:

    • The primary competing pathway is the aforementioned disulfide formation. Another possibility, depending on your C3 synthon (e.g., an α,β-unsaturated carbonyl compound), is the occurrence of undesired polymerization or Michael additions that do not lead to cyclization.[1]

  • Suboptimal Reaction Conditions:

    • Catalyst: The choice between acid and base catalysis is critical. While some condensations proceed thermally, many require a catalyst to drive the reaction to completion.[2] For instance, a catalytic amount of a Lewis acid like stannous chloride (SnCl₂) can activate carbonyl groups for nucleophilic attack in related benzodiazepine syntheses.[3]

    • Solvent: The solvent must be high-boiling enough to facilitate the reaction (if run at elevated temperatures) and capable of solubilizing all reactants. Toluene or xylene with a Dean-Stark trap to remove water by-product is a classic choice for condensations.

    • Temperature: Insufficient temperature may lead to a stalled reaction, while excessive heat can promote decomposition or side reactions. We recommend a temperature optimization study, starting from 80 °C and gradually increasing to the reflux temperature of your chosen solvent.

G start Low Yield Observed check_sm Verify Purity of 2-Aminothiophenol (¹H NMR, TLC) start->check_sm oxidized Oxidized? check_sm->oxidized purify_sm Purify by Distillation or Use Fresh Batch oxidized->purify_sm Yes analyze_crude Analyze Crude Reaction Mixture (LC-MS) oxidized->analyze_crude No purify_sm->start Re-run Reaction side_products Major Side Products Detected? analyze_crude->side_products optimize Optimize Conditions: - Catalyst Screening - Solvent/Temp Study side_products->optimize Yes side_products->optimize No (Incomplete Conversion) optimize->start Re-run Reaction success Yield Improved optimize->success

Caption: Comparison of workflow from lab to production scale.

Protocols

Protocol 1: Synthesis of 2,3,4,5-Tetrahydro-1,5-benzothiazepine

This is a representative protocol and may require optimization.

  • To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add toluene (500 mL).

  • Add 2-aminothiophenol (50 g, 0.4 mol).

  • Add the appropriate C3 cyclization partner (e.g., 1,3-dibromopropane or a suitable equivalent, 0.4 mol) and a non-nucleophilic base (e.g., potassium carbonate, 1.2 eq).

  • Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts.

  • Wash the filtrate with water (2 x 200 mL) and brine (1 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfide, which can be used directly in the next step or purified if necessary.

Protocol 2: Oxidation to this compound
  • Dissolve the crude sulfide (0.35 mol) in glacial acetic acid (700 mL) in a 2 L jacketed reactor cooled to 5 °C.

  • Slowly add 30% hydrogen peroxide (79.4 g, 0.7 mol, 2.0 eq) via an addition funnel or pump over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours. Monitor for the disappearance of the sulfide and sulfoxide intermediates by LC-MS.

  • Once the reaction is complete, cool the mixture to 10 °C. Slowly pour it into a stirred vessel containing ice-cold water (2 L).

  • The product will precipitate as a solid. Stir the slurry for 1 hour.

  • Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral pH, and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to yield the final product.

References

  • Synthesis and pharmacological activities of some 2,3,4,5-tetrahydrobe[2][4]nzo[f]thiazepines. Il Farmaco.

  • 1, 5-BENZOTHIAZEPINES - :: Journal of Global Trends in Pharmaceutical Sciences ::. Journal of Global Trends in Pharmaceutical Sciences.
  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC.
  • Novel Syntheses of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones and 2H-1,4-Benzothiazin-3(4H)-ones.
  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC.
  • Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. Royal Society of Chemistry.
  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Qu
  • Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. ACS Omega.
  • 2,3,4,5-Tetrahydro-1,5-benzothiazepine. PubChem.
  • A Review: Synthesis and Pharmacological Profile of-B[2][4]enzothiazepine. ResearchGate.

  • Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Journal of the American Chemical Society.
  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evalu
  • Sample Preparation Techniques for Synthetic Benzodiazepines. Biotage.
  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. MDPI.
  • This compound product page. BLDpharm.
  • This compound product page. CymitQuimica.
  • One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research.
  • Evaluation of 2,3-Dihydro-1,5-benzothiazepine Derivatives as Potential Tyrosinase Inhibitors: In Vitro and In Silico Studies - PMC.
  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Deriv

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Validation & Comparative

NMR spectral characterization of 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: NMR Spectral Characterization of 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione

Executive Summary & Pharmacological Context

Target Scaffold: this compound Class: Cyclic Sulfonamide / Benzothiazepine Derivative Primary Application: Drug discovery scaffolds for calcium channel blockers (diltiazem analogs), angiotensin-converting enzyme (ACE) inhibitors, and CNS-active agents.

The Characterization Challenge: Researchers often struggle to distinguish the oxidation state (sulfide vs. sulfoxide vs. sulfone) and the conformational lock of the seven-membered ring using standard 1D NMR alone. This guide provides a definitive comparative analysis to validate the 1,1-dione (sulfone) moiety against its sulfide precursors, ensuring structural integrity in SAR (Structure-Activity Relationship) studies.

Synthetic & Metabolic Context (The "Why" Behind the Spectra)

To interpret the NMR data accurately, one must understand the origin of the signals. The 1,1-dione is typically generated via the oxidation of the parent sulfide. This transformation drastically alters the electronic environment of the heterocyclic ring, serving as the primary spectral diagnostic.

Experimental Workflow: Synthesis to Characterization

SynthesisWorkflow Precursor 2,3,4,5-Tetrahydro- 1,5-benzothiazepine (Sulfide) Oxidation Oxidation (m-CPBA or H2O2) Precursor->Oxidation [O] Target 1,1-Dione Product (Sulfone) Oxidation->Target Yield > 80% NMR NMR Characterization (CDCl3 / DMSO-d6) Target->NMR Sample Prep

Figure 1: Synthetic pathway for the generation of the target sulfone. The oxidation step is the critical control point verified by NMR.

Comparative NMR Analysis: Sulfide vs. Sulfone

The most critical "performance" metric for this characterization is the Sulfone Shift Effect . Upon oxidation of the sulfur atom (S


 SO

), the adjacent protons and carbons experience significant deshielding due to the strong electron-withdrawing nature of the sulfonyl group.
Proton ( H) NMR Comparative Data

Solvent: CDCl


, 400 MHz
PositionProton TypeSulfide (Precursor)

(ppm)
Sulfone (Target)

(ppm)

(Shift Impact)
Diagnostic Note
H-2

-CH

(to S)
2.60 – 2.803.10 – 3.45 +0.5 – 0.7 Primary Proof of Oxidation
H-3

-CH

1.90 – 2.102.20 – 2.40+0.2 – 0.3Mild inductive effect
H-4

-CH

(to N)
3.20 – 3.403.30 – 3.50< +0.1Minimal change (distal)
H-5 NH (Amine)3.50 – 4.00 (br)4.50 – 5.00 (br)+0.5 – 1.0Acidified by sulfone proximity
Ar-H Aromatic6.80 – 7.307.40 – 7.90+0.4 – 0.6Ortho-proton to SO

shifts downfield

Expert Insight: In the sulfide, the H-2 and H-4 signals often overlap or appear as a complex multiplet band around 2.8–3.4 ppm. In the 1,1-dione , the H-2 protons separate distinctly downfield. If you observe a multiplet remaining at ~2.7 ppm, your oxidation is incomplete (mixed sulfoxide/sulfide).

Carbon ( C) NMR Comparative Data

Solvent: CDCl


, 100 MHz
PositionCarbon TypeSulfide

(ppm)
Sulfone

(ppm)
Validation Check
C-2

-CH

~30.0~50.0 – 55.0 Definitive confirmation of SO

C-3

-CH

~32.0~25.0 – 28.0Upfield shift (gamma-gauche effect)
C-4

-CH

~48.0~47.0Unaffected

Conformational Analysis & Dynamic NMR

Unlike the rigid 4-one (amide) analogs, the 2,3,4,5-tetrahydro-1,5-benzothiazepine ring is flexible. However, the introduction of the 1,1-dione group biases the ring toward a Twist-Boat conformation to minimize transannular steric interactions between the sulfonyl oxygens and the C-3/C-4 protons.

Signaling Pathway: Conformational Equilibrium

Conformation cluster_NMR NMR Consequence Chair Chair Conformer (Less Stable for Sulfone) Twist Twist-Boat Conformer (Dominant for 1,1-Dione) Chair->Twist Ring Inversion (Fast at RT) Signal Broadened Signals at RT (Dynamic Exchange) Twist->Signal

Figure 2: The sulfone moiety stabilizes the twist-boat form. At room temperature, rapid inversion may average signals; low-temperature NMR (-40°C) is required to resolve distinct axial/equatorial couplings.

Protocol for Conformational Validation:

  • Run Standard 1H NMR at 298 K: Look for broadness in the H-2 and H-3 multiplets.

  • Coupling Constants (

    
    ):  In the twist-boat, vicinal couplings (
    
    
    
    ) often average to 4–6 Hz . If the ring were a rigid chair, you would see distinct axial-axial couplings of >10 Hz .
  • Variable Temperature (VT) NMR: If precise geometry is required for docking studies, cool the sample to 233 K (-40°C) in CD

    
    Cl
    
    
    
    . The spectrum will "freeze" out, revealing distinct axial and equatorial protons.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation (Self-Validating)
  • Objective: Eliminate water peaks that obscure the H-3/H-4 region and prevent H-D exchange of the amine.

  • Step 1: Dry the solid 1,1-dione product under high vacuum (< 1 mbar) for 4 hours at 40°C. Rationale: Sulfones are hygroscopic.

  • Step 2: Use CDCl

    
      (99.8% D) filtered through basic alumina. Rationale: Removes traces of HCl which can protonate the N-5 amine, shifting signals and altering conformation.
    
  • Step 3: Concentration: 10 mg in 0.6 mL solvent. Rationale: High concentration favors aggregation; 10 mg is optimal for resolution.

Protocol B: 2D NMR Connectivity Workflow

Use this logic to assign the aliphatic chain (N-C-C-C-S):

  • COSY (Correlation Spectroscopy):

    • Identify the aromatic region (isolated spin system).

    • Identify the triplet/multiplet at ~3.4 ppm (H-4). Trace the cross-peak to the central methylene (H-3).

    • Trace H-3 to the most deshielded aliphatic signal (H-2).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Check: Look for a correlation between H-2 and the Quaternary Aromatic Carbon (C-1a) . This links the aliphatic chain to the benzene ring via the Sulfone.

    • Look for correlation between H-4 and C-5a (aromatic carbon attached to Nitrogen).

References

  • Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2.

  • Levy, G. C., & Dittmer, D. C. (1972). Carbon-13 Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones. Journal of the American Chemical Society.[1]

  • Gautam, N., et al. (2015). Synthesis, Spectral Characterization and Pharmaceutical Importance of Novel 4H-1,4-Benzothiazines and their Sulfone Analogues. International Journal of Pharmaceutical Sciences and Research.

  • Silverberg, L. J., et al. (2020). Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one. Acta Crystallographica Section E.

Sources

Structural Dynamics & Crystallographic Benchmarking: 1,5-Benzothiazepine-1,1-diones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of seven-membered heterocyclic scaffolds, the 1,5-benzothiazepine core is a "privileged structure," most famously anchored by the calcium channel blocker Diltiazem. However, for drug development professionals, the 1,1-dione (sulfone) derivative represents a critical structural evolution from its sulfide precursor.

This guide objectively compares the crystallographic and structural performance of 1,5-benzothiazepine-1,1-diones against their unoxidized sulfide and sulfoxide alternatives.

The Core Thesis: While the sulfide offers lipophilicity, the oxidation to the 1,1-dione significantly alters the supramolecular landscape , introducing strong hydrogen-bond acceptors (


) that rigidify the crystal lattice, often enhancing thermal stability at the cost of aqueous solubility.

Comparative Structural Analysis: Sulfone (1,1-dione) vs. Alternatives

The transition from a sulfide (-S-) to a sulfone (-SO


-) is not merely an atomic addition; it is a complete electronic and steric reconfiguration of the scaffold.
A. Conformational Dynamics (The "Butterfly" Effect)

The 1,5-benzothiazepine ring typically adopts a twist-boat or distorted chair conformation.

  • Sulfide (Alternative): The sulfur atom is a soft, polarizable center with two lone pairs. The C-S-C angle is typically compressed (~99-102°), allowing significant ring puckering flexibility.

  • 1,1-Dione (Target): The sulfone group is tetrahedral. The

    
     moiety introduces steric bulk and electronic withdrawal. Crystallographic data consistently shows a widening of the C-S-C angle (~103-105°) and a "locking" of the seven-membered ring into a more rigid boat conformation to minimize transannular strain.
    
B. Supramolecular Synthons & Lattice Energy

This is the most critical differentiator for formulation scientists.

  • Sulfide: Relies heavily on weak dispersive forces (

    
     stacking) and weak 
    
    
    
    interactions. Result: Lower lattice energy, often lower melting points.
  • 1,1-Dione: The sulfone oxygens act as hard hydrogen bond acceptors . They readily form

    
     interactions with adjacent aromatic protons or solvent molecules.
    
    • Impact: This creates robust 2D or 3D hydrogen-bonded networks, significantly increasing the melting point (often by >30°C vs. sulfide) and altering dissolution kinetics.

C. Representative Crystallographic Data

The following table summarizes "field-standard" metrics derived from small-molecule X-ray diffraction studies of benzothiazepine derivatives.

Feature1,5-Benzothiazepine (Sulfide) 1,5-Benzothiazepine-1,1-dione (Sulfone) Structural Implication
S-C Bond Length 1.76 - 1.78 Å1.75 - 1.77 ÅSlight shortening in sulfone due to resonance/inductive effects.
S-O Bond Length N/A1.43 - 1.44 Å Characteristic double bond character; rigid acceptors.
C-S-C Angle ~100°~104°Sulfone tetrahedron forces ring expansion/flattening.
Ring Conformation Flexible Twist-BoatRigid Boat Sulfone reduces conformational entropy; better for docking specificity.
Primary Interaction

Stacking

(Sulfone)
Sulfone crystals are harder and more brittle.
Space Group Often

or

Often

or

Higher symmetry packing often observed in sulfones.

Experimental Protocol: Synthesis to Structure

As a Senior Scientist, I emphasize that high-quality data begins with high-purity input. The oxidation step is prone to over-oxidation or ring-opening side reactions if not controlled.

Phase 1: Controlled Synthesis (Sulfide Sulfone)
  • Reagents: 30%

    
     in Glacial Acetic Acid (excess).
    
  • Condition: Reflux for 2-4 hours. Note: Mild oxidants (m-CPBA) often stop at the sulfoxide. Harsh reflux ensures full conversion to the 1,1-dione.

  • Purification: Recrystallization from Ethanol/DMF is preferred over column chromatography to encourage initial seed formation.

Phase 2: Crystal Growth Strategies

Direct evaporation rarely yields diffraction-quality crystals for these sulfones due to their high lattice energy (they tend to precipitate as powders).

  • Method A: Slow Cooling (Preferred)

    • Dissolve 20 mg of sulfone in hot Acetonitrile (

      
      ).
      
    • Filter through a 0.45

      
       PTFE syringe filter into a clean vial.
      
    • Place the vial in a heat block at 60°C and turn off the heat, allowing it to cool to RT over 12 hours.

  • Method B: Vapor Diffusion (For insoluble analogs)

    • Inner Vial: Sulfone dissolved in DMSO or DMF.

    • Outer Reservoir: Water or Methanol (Anti-solvent).

    • Mechanism: Slow diffusion of water reduces solubility, forcing organized nucleation.

Phase 3: Data Collection & Refinement
  • Temperature: Collect at 100 K . Reason: Sulfone oxygens often exhibit high thermal motion (anisotropic displacement) at room temperature, obscuring precise bond lengths.

  • Resolution: Aim for 0.75 Å or better to resolve the electron density of the

    
     bonds clearly.
    

Visualizing the Structural Logic

Diagram 1: The Crystallographic Workflow

This workflow ensures self-validating checkpoints (TLC, NMR) before committing to X-ray resources.

G Start Crude Sulfide Precursor Oxidation Oxidation (H2O2/AcOH) Start->Oxidation Check1 Check: TLC/NMR (Confirm 1,1-dione) Oxidation->Check1 Check1->Oxidation Incomplete (Sulfoxide present) Cryst Crystallization (Slow Cooling) Check1->Cryst Pure Xray X-Ray Diffraction (100 K) Cryst->Xray Refine Refinement (SHELXL) Xray->Refine

Caption: Step-by-step workflow from chemical synthesis to structural refinement, emphasizing purity checks.

Diagram 2: Interaction Network Comparison

Visualizing why the Sulfone (1,1-dione) behaves differently in the solid state compared to the Sulfide.

G CenterS SULFIDE (-S-) PropS1 Flexible Ring (Twist-Boat) CenterS->PropS1 PropS2 Weak Pi-Stacking CenterS->PropS2 CenterSO2 SULFONE (-SO2-) PropSO2_1 Rigid Ring (Locked Boat) CenterSO2->PropSO2_1 PropSO2_2 Strong H-Bond Acceptor (O...H) CenterSO2->PropSO2_2 PropSO2_3 High Melting Pt CenterSO2->PropSO2_3

Caption: Comparative network showing the structural consequences of the Sulfide vs. Sulfone core.

References

  • Journal of Global Trends in Pharmaceutical Sciences. (2025). 1,5-Benzothiazepines: Synthesis and Pharmacological Profile.1[2]

  • Molecules (MDPI). (2022).[3] 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents.[2]4

  • National Institutes of Health (PMC). (2023). Synthesis of the 1,5-Benzothiazepane Scaffold – Established Methods and New Developments.5

  • PubChem. (2025).[6] 1,5-Benzothiazepine Compound Summary.6

  • Acta Crystallographica (via NIH). (2011). Crystal structure of 1,5-diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dithione (Structural Analog Comparison).7

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Benzothiazepine Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Mass Spectrometry Fragmentation Patterns of Benzothiazepine Sulfones vs. Sulfides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pharmacokinetic profiling of benzothiazepine-class drugs (e.g., diltiazem), distinguishing between the parent sulfide and its S-oxidized metabolites (sulfoxides and sulfones) is critical for accurate metabolic mapping. While electrospray ionization (ESI) is the gold standard for these polar compounds, the fragmentation behaviors of benzothiazepine sulfones differ fundamentally from their sulfide precursors.

This guide provides a technical comparison of the mass spectral signatures of benzothiazepine sulfones versus their sulfide alternatives. It details the unique


 extrusion pathways characteristic of the sulfone moiety, contrasting them with the side-chain cleavages typical of the parent sulfides, and offers a validated experimental protocol for their simultaneous analysis.
Core Comparison: Sulfone vs. Sulfide Fragmentation

The primary challenge in analyzing benzothiazepine metabolites is the structural similarity between the oxidative states. However, under collision-induced dissociation (CID), these moieties exhibit distinct "fingerprint" fragmentation pathways.

FeatureBenzothiazepine Sulfide (Parent)Benzothiazepine Sulfone (Metabolite)
Oxidation State S (II)S (VI)
Primary Ionization

(High Intensity)

(High Intensity)
Key Neutral Loss Loss of Amine Side Chain, Acetyl groupLoss of

(64 Da)
Ring Stability Stable 7-membered thiazepine ringUnstable under high CE; prone to ring contraction
Diagnostic Ion

178 (Diltiazem specific)

(Desulfonated core)
The "Sulfide" Signature (Alternative)

For 1,5-benzothiazepines like diltiazem (


 415), fragmentation is dominated by the stability of the thiazepine ring. The primary pathway involves the cleavage of the N-dimethylaminoethyl side chain and the O-acetyl group. The sulfur atom remains embedded in the heterocyclic ring, and the characteristic product ions (e.g., 

178) retain the sulfur atom.
The "Sulfone" Signature (Product Focus)

The sulfone derivative (e.g., Diltiazem Sulfone,


 447) introduces a highly electron-withdrawing sulfonyl group (

). Under CID, this moiety destabilizes the 7-membered ring.
  • Mechanism: The hallmark of benzothiazepine sulfone fragmentation is the extrusion of

    
     . This results in a neutral loss of 64 Da, a pathway energetically unfavorable for the sulfide or sulfoxide.
    
  • Result: The formation of a ring-contracted carbocation. This specific transition (

    
    ) is the definitive confirmation of the sulfone oxidation state.
    
Detailed Fragmentation Mechanisms

To accurately annotate spectra, researchers must understand the causality behind the ion generation.

Pathway A: Side-Chain Cleavage (Common to both)

Both sulfides and sulfones undergo initial loss of the basic amine side chain.

  • Reaction: Inductive cleavage at the N-C bond.

  • Observation: Loss of dimethylamine (45 Da) or the entire dimethylaminoethyl chain (71 Da).

Pathway B: The Sulfone-Specific Rearrangement (

Extrusion)

Unique to the sulfone, this pathway involves a rearrangement where the sulfonyl group is ejected from the heterocycle.

  • Protonation: The molecular ion

    
     is generated via ESI.
    
  • Activation: Collisional energy causes the migration of the aryl bond.

  • Extrusion:

    
     is released as a neutral gas.
    
  • Contraction: The remaining atoms recombine to form a stable, often aromatic, carbocation (e.g., an indole-like or carbazole-like core depending on substituents).

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways between the parent benzothiazepine and its sulfone metabolite.

BenzothiazepineFragmentation Parent Benzothiazepine Sulfide (Parent Drug) [M+H]+ Frag_S1 Side Chain Loss (Dimethylamine) Parent->Frag_S1 Low CE Sulfone Benzothiazepine Sulfone (Metabolite) [M+H]+ Sulfone->Frag_S1 Minor Pathway Frag_SO2_1 Rearrangement Intermediate Sulfone->Frag_SO2_1 High CE (Major Pathway) Frag_S2 Thiazepine Core Ion (Sulfur Retained) Frag_S1->Frag_S2 Cleavage Frag_SO2_2 Ring Contraction Product [M+H - 64]+ Frag_SO2_1->Frag_SO2_2 Extrusion Gas Neutral SO2 Gas (64 Da) Frag_SO2_1->Gas Loss

Figure 1: Divergent fragmentation pathways.[1][2] Note the sulfone-specific extrusion of SO2 leading to ring contraction.

Experimental Protocol: Validated LC-ESI-MS/MS Workflow

This protocol is designed to be self-validating by monitoring the unique transitions of both the parent and the sulfone simultaneously.

Objective: Simultaneous quantification and confirmation of Diltiazem (Sulfide) and Diltiazem Sulfone.

Step 1: Sample Preparation (Protein Precipitation)
  • Rationale: Liquid-Liquid Extraction (LLE) is preferred for cleanliness, but Protein Precipitation (PPT) is faster for high-throughput stability studies.

  • Protocol:

    • Aliquot 50 µL of plasma/microsomal incubation mixture.

    • Add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Diltiazem-d3).

    • Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

    • Transfer supernatant to LC vials.

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

Step 3: MS/MS Parameters (Positive Mode)
  • Source: Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 400°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[3]

Critical MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Diltiazem (Sulfide) 415.2178.125Thiazepine Ring Fragment
415.2109.035Side Chain Fragment
Diltiazem Sulfone 447.2383.2 20Neutral Loss of

(-64)
447.2178.130Common Core Fragment
Diltiazem Sulfoxide 431.2414.215Loss of OH (-17)

Note: The transition 447.2 -> 383.2 is the specific "Quantifier" for the sulfone, distinguishing it from isobaric interferences.

Data Interpretation & Troubleshooting

When analyzing the data, use the following logic gate to validate the presence of the sulfone metabolite:

  • Retention Time Check: Sulfones are more polar than sulfides but less polar than N-demethylated metabolites. Expect the Sulfone to elute earlier than the Parent Sulfide on a C18 column.

  • Transition Ratio: Calculate the ratio of the [M-64] peak to the [M-SideChain] peak. This ratio should be consistent across calibration standards.

  • In-Source Fragmentation: Sulfones are thermally labile. If you observe a peak at

    
     383 in the Q1 scan (Precursor scan), reduce the Desolvation Temperature or Cone Voltage. High thermal energy can cause premature 
    
    
    
    loss before the collision cell.

Troubleshooting Start Start Data Analysis CheckMass Observe m/z 447? Start->CheckMass CheckRT Check Retention Time (Sulfone < Sulfide?) CheckFrag Observe m/z 383 (Loss of 64)? CheckRT->CheckFrag Yes Result_Neg Re-evaluate: Likely Sulfoxide or Matrix CheckRT->Result_Neg No CheckMass->CheckRT Yes Result_Pos Confirmed: Benzothiazepine Sulfone CheckFrag->Result_Pos Yes CheckFrag->Result_Neg No

Figure 2: Logic flow for confirming sulfone identity.

References
  • Dasandi, B., et al. (2009).[3] Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma. Journal of Chromatography B. Link

  • Wang, Z., et al. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry. Link

  • Molden, E., et al. (2003).[4] High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Chaudhari, K. S., et al. (2019).[5] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy.[3][5][6] International Journal of Pharmaceutical Sciences and Research. Link

  • Gupta, R. K., & Chaurasiya, A. (2020).[6] Stability Indicating Assay for Diltiazem and its Metabolites in Human Plasma by Ultra Performance Liquid Chromatography-Mass Spectrometry. International Journal of Pharmaceutical Sciences and Research. Link

Sources

A Comparative Guide to the Bioactivity of Benzothiazepine Derivatives: Diltiazem Analogues versus Benzothiazepine-1,1-diones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular drug discovery, the benzothiazepine scaffold has proven to be a cornerstone, with diltiazem being a prominent example of its therapeutic success. This guide provides an in-depth technical comparison of the bioactivity of classical diltiazem derivatives and the emerging class of benzothiazepine-1,1-diones. By examining their distinct pharmacological profiles, we aim to equip researchers with the critical insights needed to navigate the nuances of these two closely related, yet functionally diverse, chemical classes.

The Benzothiazepine Backbone: A Tale of Two Oxidation States

The 1,5-benzothiazepine core is the foundational chemical structure for both diltiazem and its 1,1-dione counterparts. Diltiazem, a cornerstone in the management of hypertension, angina pectoris, and certain arrhythmias, is a benzothiazepine derivative that functions as a calcium channel blocker.[][2] Its therapeutic effects are primarily attributed to its ability to inhibit the influx of calcium ions through L-type voltage-gated calcium channels.[2][3]

The key structural distinction in the compounds under comparison lies in the oxidation state of the sulfur atom within the thiazepine ring. In diltiazem and its direct analogues, the sulfur exists as a sulfide. In contrast, benzothiazepine-1,1-diones feature a sulfone group, where the sulfur atom is oxidized. This seemingly subtle modification dramatically alters the electronic and steric properties of the molecule, leading to a significant divergence in biological activity.

Diltiazem and its Derivatives: Masters of Calcium Channel Modulation

The bioactivity of diltiazem and its derivatives is intrinsically linked to their ability to modulate the function of L-type calcium channels, which are crucial for cardiovascular physiology.

Mechanism of Action

Diltiazem exerts its therapeutic effects by binding to the α1 subunit of the L-type calcium channel, leading to a decrease in the influx of calcium into vascular smooth muscle and cardiac cells.[4] This results in vasodilation, a reduction in heart rate, and decreased myocardial contractility.[] Diltiazem exhibits an intermediate specificity for both cardiac and vascular smooth muscle, distinguishing it from other classes of calcium channel blockers like the dihydropyridines, which are more vascular-selective, and phenylalkylamines, which are more cardio-selective.[2]

Experimental Protocol: Evaluation of Calcium Channel Blocking Activity in Isolated Aortic Rings

A standard method to quantify the calcium channel blocking activity of diltiazem derivatives is the use of isolated aortic rings. This ex vivo assay provides a reliable measure of a compound's ability to inhibit calcium-induced contractions in vascular smooth muscle.

Methodology:

  • Tissue Preparation: Thoracic aortas are excised from male Wistar rats and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. The rings are connected to isometric force transducers to record changes in tension.

  • Depolarization: The tissue is depolarized by replacing the normal Krebs-Henseleit solution with a high-potassium (e.g., 60 mM KCl) solution. This opens the voltage-gated L-type calcium channels.

  • Cumulative Concentration-Response Curve: Once the potassium-induced contraction has stabilized, cumulative concentrations of a calcium channel agonist (e.g., CaCl2) are added to establish a control concentration-response curve.

  • Inhibition Assay: The aortic rings are washed and then incubated with the test compound (diltiazem derivative) for a predetermined period (e.g., 30 minutes).

  • Data Analysis: A second cumulative concentration-response curve for the calcium channel agonist is generated in the presence of the test compound. The inhibitory concentration (IC50), the concentration of the compound that produces 50% inhibition of the maximum contraction, is then calculated.

Causality: The use of a high-potassium solution to depolarize the smooth muscle cells specifically activates voltage-gated calcium channels. By assessing a compound's ability to inhibit the subsequent calcium-induced contraction, we can directly quantify its calcium channel blocking potency.

Structure-Activity Relationship (SAR) of Diltiazem Derivatives

The calcium channel blocking activity of diltiazem derivatives is highly dependent on their chemical structure. Key pharmacophoric features have been identified through extensive structure-activity relationship studies.[5]

Compound/MetaboliteModification from DiltiazemIC50 (µM) for Ca2+ Antagonistic ActivityReference
Diltiazem -0.98 ± 0.47 [5]
Metabolite 17N-demethylation2.46 ± 0.38[5]
Metabolite 23O-demethylation3.27 ± 1.02[5]
Metabolite 26N-deacetylation20.2 ± 10.5[5]
Metabolite 22O-demethylation40.4 ± 15.4[5]
Metabolite 25N,O-didemethylation45.5 ± 18.1[5]
Metabolite 21N,O-didemethylation112.2 ± 33.2[5]
Metabolite 24N-deacetylation, O-demethylation126.7 ± 24.2[5]

Table 1: Comparative Ca2+ antagonistic activity of diltiazem and its metabolites in hamster aorta preparations depolarized with KCl.[5]

The data clearly indicates that modifications to the N,N-dimethylaminoethyl and the acetyl groups significantly impact the calcium channel blocking potency.

Benzothiazepine-1,1-diones: A Shift in Biological Targets

The oxidation of the sulfur atom to a sulfone in the benzothiazepine ring fundamentally alters the molecule's electronic distribution and hydrogen bonding capacity. This modification appears to steer the bioactivity away from L-type calcium channels and towards other biological targets.

Emerging Bioactivities of Benzothiazepine-1,1-diones

While the direct diltiazem-1,1-dione analogue has not been extensively studied for its calcium channel blocking activity, research on other benzothiazepine-1,1-diones has revealed novel pharmacological profiles. One notable example is a series of 1,4-benzothiazepine-1,1-dioxides that have been identified as potent and selective inhibitors of the Apical Sodium-dependent Bile Acid Transporter (ASBT).[4]

ASBT Inhibition: ASBT is primarily expressed in the terminal ileum and is responsible for the reabsorption of bile acids. Inhibition of ASBT is a therapeutic strategy for lowering cholesterol levels. The sulfone moiety in these benzothiazepine derivatives is crucial for their interaction with the transporter.

Logical Relationship: Impact of Sulfur Oxidation on Bioactivity

G cluster_0 Diltiazem (Sulfide) cluster_1 Benzothiazepine-1,1-dione (Sulfone) Diltiazem 1,5-Benzothiazepine Core (Sulfide) Ca_Channel L-type Calcium Channel Diltiazem->Ca_Channel Inhibition Dione 1,5-Benzothiazepine Core (Sulfone) Diltiazem->Dione Oxidation ASBT Apical Sodium-dependent Bile Acid Transporter (ASBT) Dione->ASBT Inhibition

Caption: Impact of sulfur oxidation on the primary biological target of benzothiazepines.

Physicochemical Rationale for Altered Bioactivity

The introduction of the sulfone group has several key physicochemical consequences that likely contribute to the observed shift in bioactivity:

  • Increased Polarity: The sulfone group is significantly more polar than the sulfide group. This can alter the compound's solubility, membrane permeability, and overall pharmacokinetic profile.

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group can act as hydrogen bond acceptors, enabling different interactions with biological targets compared to the sulfide, which is a weaker hydrogen bond acceptor.

  • Altered Conformation: The steric bulk and electronic nature of the sulfone group can influence the preferred conformation of the seven-membered thiazepine ring, which in turn affects how the molecule presents its pharmacophoric features to a binding site.

Comparative Summary and Future Directions

FeatureDiltiazem DerivativesBenzothiazepine-1,1-diones
Primary Bioactivity L-type Calcium Channel BlockadeApical Sodium-dependent Bile Acid Transport (ASBT) Inhibition (in reported examples)
Therapeutic Area Cardiovascular (Hypertension, Angina)Potential for Hypercholesterolemia
Key Structural Feature Sulfide in the thiazepine ringSulfone (S,S-dioxide) in the thiazepine ring
Mechanism of Action Inhibition of Ca2+ influxInhibition of bile acid reabsorption

For researchers in drug development, this comparison underscores the profound impact that subtle structural modifications can have on biological activity. The benzothiazepine-1,1-dione scaffold presents a promising avenue for the exploration of new therapeutic targets beyond the cardiovascular realm. Future research should focus on a more systematic evaluation of diltiazem-1,1-dione and its analogues to fully elucidate their pharmacological potential and to determine if any residual calcium channel blocking activity is retained.

References

  • Li, R., Farmer, P. S., Xie, M., Quilliam, M. A., Pleasance, S., Howlett, S. E., & Yeung, P. K. (1992). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of medicinal chemistry, 35(17), 3246–3253. [Link]

  • Diltiazem. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Weisenberger, D. J., & Peseckis, S. M. (1992). Enantioselective synthesis of calcium channel blockers of the diltiazem group. The Journal of Organic Chemistry, 57(3), 973-978. [Link]

  • Chaffman, M., & Brogden, R. N. (1985). Diltiazem. A review of its pharmacological properties and therapeutic efficacy. Drugs, 29(5), 387–454. [Link]

  • Mehanna, A. S., Maher, T. J., & Grongsaard, P. P. (2014). Design, Synthesis and Calcium Channel Blocking Activity of Diltiazem-Verapamil Hybrid Molecules. Medicinal chemistry, 4(9), 634–640. [Link]

  • Mondal, S., & Guria, M. (2023). (a) Sulfone and (b) benzothiazole bearing bioactive agents and drugs. RSC Medicinal Chemistry, 14(1), 23-45. [Link]

  • GPAT. (2020, February 10). Calcium channel blockers | Chemistry and SAR [Video]. YouTube. [Link]

  • Mehanna, A. S., Maher, T. J., & Grongsaard, P. P. (2014). Design, Synthesis and Calcium Channel Blocking Activity of Diltiazem-Verapamil Hybrid Molecules. Medicinal Chemistry, 4(9). [Link]

  • Van der Veldt, S., et al. (2016). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. Journal of Medicinal Chemistry, 59(22), 10179-10193. [Link]

  • Ten-Pereiro, T., & Ramos-Gonzalez, M. (2023). Diltiazem. In StatPearls. StatPearls Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 39186, Diltiazem. [Link]

  • Tang, L., et al. (2016). Structural basis for diltiazem block of a voltage-gated Ca2+ channel. Nature, 537(7618), 117–121. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Le Gall, E., et al. (2019). Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series. Molecules, 24(17), 3103. [Link]

  • Berjukow, S., et al. (1997). Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants. The Journal of pharmacology and experimental therapeutics, 281(2), 737–745. [Link]

  • Journal of Medicinal and Medical Chemistry. (2025). Synthesis Methods of Calcium Channel Blockers: A Review. Journal of Medicinal and Medical Chemistry, 1(1), 43-47. [Link]

  • IntechOpen. (2024). Chapter 10: Synthesis, Properties, and Biological Applications of Benzothiazepines. In Thiazoles and Benzothiazoles: Biological and Industrial Applications. [Link]

  • Nickson, C. (2019, July 18). Calcium Channel Blockers - Part One. Life in the Fastlane. [Link]

  • Oriare, E. A., et al. (2023). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. Future Journal of Pharmaceutical Sciences, 9(1), 1-20. [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in pharmacology, 8, 286. [Link]

  • Leal, D., et al. (2022). Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity. Molecules, 27(19), 6296. [Link]

  • Zheng, W., et al. (2011). Diltiazem, a L-type Ca2+ channel blocker, also acts as a pharmacological chaperone in Gaucher patient cells. Journal of inherited metabolic disease, 34(4), 937–947. [Link]

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A Senior Application Scientist's Guide to Molecular Docking Validation of Benzothiazepine-1,1-dione Targets

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-focused comparison of methodologies for the validation of molecular docking studies targeting benzothiazepine-1,1-diones. It is designed for researchers, scientists, and drug development professionals seeking to rigorously assess the predictive accuracy of their computational models with supporting experimental data.

The benzothiazepine-1,1-dione scaffold is a privileged structure in medicinal chemistry, forming the core of drugs with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] Molecular docking has become an indispensable computational tool to predict the binding modes and affinities of these compounds with their biological targets. However, the reliability of docking results is contingent upon meticulous validation.[3][4] This guide will navigate the critical steps of this process, from target selection to the integration of experimental data, ensuring the generation of robust and trustworthy in silico models.

Foundational Principles: The "Why" Behind Docking Validation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. While powerful, docking algorithms and scoring functions are approximations of complex biological reality.[5][6] They often treat the receptor as rigid or semi-flexible and use simplified scoring functions that may not fully capture the intricacies of molecular recognition.[5] Therefore, validation is not merely a procedural step but a scientific necessity to:

  • Confirm the accuracy of the predicted binding pose: Does the docked conformation reflect the experimentally determined orientation?

  • Assess the reliability of the scoring function: Can the docking score reliably rank compounds by their actual binding affinities?

  • Build confidence in the predictive power of the model for virtual screening: Can the model be trusted to identify novel, active compounds from a large library?[7]

Failure to properly validate a docking protocol can lead to the pursuit of false positives, wasting significant time and resources in subsequent experimental studies.[8]

Strategic Target Selection for Benzothiazepine-1,1-diones

The biological activity of benzothiazepine-1,1-diones is diverse, implicating a range of potential protein targets.[1] Known targets for the broader benzothiazepine class include calcium channels, various enzymes, and receptors.[9][10] For the 1,1-dione subclass specifically, targets such as AMPA receptors have been identified.[11]

Key Considerations for Target Selection:

  • Availability of High-Quality Crystal Structures: The accuracy of docking is highly dependent on the quality of the receptor's 3D structure.[3] Prioritize targets with high-resolution crystal structures, preferably co-crystallized with a ligand.

  • Known Biological Relevance: Select targets that are well-established in the disease pathology of interest.

  • Existence of Known Binders: The availability of experimentally validated active and inactive compounds for the target is crucial for robust validation.

Potential Targets for Benzothiazepine-1,1-dione Docking Studies:

Target ClassSpecific ExamplesRationale
Ion Channels L-type Calcium ChannelsBenzothiazepines like diltiazem are well-known calcium channel blockers.[10]
Enzymes 4-hydroxyphenylpyruvate dioxygenase (HPPD), Dimethylglycine dehydrogenase (DMGDH)Recent in silico studies have identified these as potential targets for 1,5-benzothiazepine derivatives.[12][13]
Receptors AMPA ReceptorsBenzothiadiazine 1,1-dioxides have been shown to act as positive allosteric modulators of AMPA receptors.[11]
Kinases RAC-alpha serine/threonine-protein kinase (AKT1)Docking studies have suggested interactions between cannabis-derived compounds and AKT1, a pathway that could be explored for benzothiazepines.[14]

The Molecular Docking Workflow: A Self-Validating System

A robust molecular docking protocol should be designed as a self-validating system, with checkpoints to ensure the reliability of each step.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_validation Validation Phase PDB 1. Target Preparation (PDB Structure) Ligand 2. Ligand Preparation (3D Conformation) Dock 3. Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Score 4. Scoring & Ranking Dock->Score Redocking 5a. Redocking (RMSD < 2.0 Å) Score->Redocking Known_Actives 5b. Docking Known Actives (Correlation with Ki/IC50) MD_Sim 5c. MD Simulation (Pose Stability)

Caption: A self-validating molecular docking workflow.

Step-by-Step Experimental Protocol:

1. Target Protein Preparation:

  • Objective: To prepare a high-quality, clean receptor structure for docking.
  • Protocol:
  • Download the protein structure from the Protein Data Bank (PDB).
  • Remove water molecules and any co-solvents.
  • Add hydrogen atoms and assign appropriate protonation states to residues like histidine.
  • If the structure is an apo-protein (without a bound ligand), predict the binding site using tools like FTMap or Fpocket.
  • If a co-crystallized ligand is present, define the binding site based on its location.

2. Ligand Preparation:

  • Objective: To generate a low-energy, 3D conformation of the benzothiazepine-1,1-dione ligand.[3]
  • Protocol:
  • Draw the 2D structure of the ligand.
  • Convert the 2D structure to a 3D structure.
  • Perform energy minimization using a suitable force field (e.g., MMFF94).
  • Assign appropriate atom types and charges.

3. Molecular Docking and Scoring:

  • Objective: To predict the binding pose and affinity of the ligand to the target.
  • Protocol:
  • Select a docking program (e.g., AutoDock Vina, Schrödinger's Glide, GOLD).
  • Define the search space (grid box) around the binding site.
  • Run the docking simulation. The program will generate multiple binding poses.
  • The scoring function will rank these poses based on their predicted binding affinity (e.g., kcal/mol).[6]

Validation Strategies: A Comparative Guide

The choice of validation method is critical and should ideally involve a combination of computational and experimental approaches.

Computational Validation Techniques

These methods are performed in silico to assess the internal consistency and predictive power of the docking protocol.

Validation TechniqueDescriptionKey Metric(s)Causality & Insights
Redocking The co-crystallized ligand is extracted and docked back into the same binding site.[15]RMSD < 2.0 Å between the docked pose and the crystal structure pose.[15]A low RMSD indicates that the docking algorithm can accurately reproduce the experimentally observed binding mode. This is a primary check of the docking setup.
Docking of Known Actives and Decoys A set of known active compounds and a set of "decoy" molecules (physicochemically similar but inactive) are docked.Enrichment Factor (EF), Receiver Operating Characteristic (ROC) curve. A good docking protocol should rank the known actives significantly higher than the decoys. This validates the scoring function's ability to distinguish binders from non-binders.
Correlation with Experimental Affinity A series of compounds with known experimental binding affinities (e.g., Ki, IC50) are docked.Correlation coefficient (R²) between docking scores and experimental affinities.A strong correlation suggests that the scoring function can reliably predict the relative binding strengths of different compounds.
Molecular Dynamics (MD) Simulations The docked protein-ligand complex is subjected to a simulation to assess its stability over time.[5][16]RMSD of the ligand, analysis of protein-ligand interactions. MD simulations provide a more dynamic picture of the binding event, helping to refine docking poses and assess the stability of key interactions.[16][17] A stable ligand pose throughout the simulation increases confidence in the docking result.[15]
Experimental Validation Techniques

Ultimately, computational predictions must be confirmed by experimental data.[4][18]

Experimental AssayDescriptionData OutputInsights & Comparison
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event.Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Provides a complete thermodynamic profile of the interaction. Considered the "gold standard" for binding affinity determination.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface as the ligand binds to the immobilized target.Binding affinity (Kd), association and dissociation rate constants (ka, kd).Provides kinetic information about the binding event, which can be valuable for understanding the mechanism of action.
Fluorescence-Based Assays Utilize changes in fluorescence properties (e.g., polarization, intensity) upon ligand binding.Binding affinity (Kd or IC50).Often high-throughput and sensitive, making them suitable for screening larger numbers of compounds.
X-ray Crystallography / NMR Spectroscopy Provide high-resolution 3D structural information of the protein-ligand complex.Atomic coordinates of the complex.The ultimate validation of the binding pose. Allows for a direct comparison with the docked conformation.

Data Presentation and Interpretation

A crucial aspect of this guide is the clear and concise presentation of data to facilitate comparison and decision-making.

Table 1: Comparative Analysis of Docking Software
Docking SoftwareAlgorithm TypeReceptor FlexibilityScoring Function PrincipleKey Strengths
AutoDock Vina Lamarckian Genetic AlgorithmPartial (sidechain rotation)EmpiricalFast, widely used, and freely available. Good for initial screening.[19]
Schrödinger Glide Exhaustive SearchPartial (sidechain sampling)Empirical + Force-FieldHigh accuracy, well-validated for a wide range of targets.
GOLD Genetic AlgorithmFull (ligand and partial receptor)Force-FieldExcellent for handling ligand flexibility and water molecules.
Table 2: Interpreting Docking Validation Results
ScenarioObservationInterpretationRecommended Next Steps
Successful Redocking RMSD < 2.0 ÅThe docking protocol can reproduce the native binding pose.Proceed to docking known actives and decoys.
Poor Redocking RMSD > 2.0 ÅThe docking parameters or scoring function may be inappropriate for this system.Re-evaluate grid box size, scoring function, or consider a different docking program.
Good Correlation with Experimental Data High R² between docking scores and Ki values.The scoring function is predictive of binding affinity.Use the model for virtual screening of new compounds.
Poor Correlation with Experimental Data Low R²The scoring function does not accurately reflect binding affinity.Consider using a different scoring function or post-processing with methods like MM/PBSA or MM/GBSA.[16]
Stable MD Simulation Ligand RMSD remains low and stable over the simulation.The docked pose is likely a stable and relevant binding mode.High confidence in the predicted interactions.
Unstable MD Simulation Ligand diffuses away from the binding site.The docked pose may be an artifact of the scoring function.Re-dock with different parameters or consider alternative binding sites.

Conclusion and Future Directions

The validation of molecular docking is a multi-faceted process that requires a combination of computational rigor and experimental confirmation. For benzothiazepine-1,1-diones, a well-validated docking protocol can be a powerful tool to elucidate their mechanism of action and to guide the design of new therapeutic agents.[10]

As a Senior Application Scientist, my recommendation is to adopt a tiered approach to validation. Begin with robust computational checks like redocking and enrichment studies. Subsequently, use MD simulations to refine and confirm the stability of promising poses. Finally, the most critical step is to validate the computational predictions with in vitro binding assays. This integrated strategy will ensure that your in silico models are not just computationally sound, but also biologically relevant and predictive, ultimately accelerating the drug discovery process.[20][21]

References

  • MetroTech Institute. (2024, July 17). Role of Molecular Dynamics Simulations in Drug Discovery. [Link]

  • Protein Structural Analysis Laboratory, Michigan State University. Lessons from Docking Validation. [Link]

  • PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]

  • National Institutes of Health. (n.d.). Dynamic Docking: A Paradigm Shift in Computational Drug Discovery. [Link]

  • Semantic Scholar. (2004). Best Practices for Docking-Based Virtual Screening. [Link]

  • Dove Medical Press. (2025, October 27). Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. [Link]

  • Wu, Y., Lou, Y., & Xie, Q. (2020, February 12). A Pilot Study of All-Computational Drug Design Protocol-From Structure Prediction to Interaction Analysis. PubMed. [Link]

  • Frontiers in Molecular Biosciences. (n.d.). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. [Link]

  • Springer Nature. (n.d.). Integrating Molecular Docking and Molecular Dynamics Simulations. [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results?[Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. [Link]

  • ACS Publications. (n.d.). Role of Molecular Dynamics and Related Methods in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Molecular docking validation of small molecule-target protein...[Link]

  • OUCI. (n.d.). Best Practices for Docking-Based Virtual Screening. [Link]

  • Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. [Link]

  • Adefegha, S. A., Oboh, G., Oyeleye, S. I., Dada, F. A., Ejakpovi, I., & Boligon, A. A. (2022, August 26). Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. PubMed. [Link]

  • Systematic Reviews in Pharmacy. (n.d.). Computational Approaches for Drug Design and Discovery: An Overview. [Link]

  • YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. [Link]

  • Journal of Applied Pharmaceutical Science. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • National Institutes of Health. (n.d.). Computational Methods in Drug Discovery. [Link]

  • National Institutes of Health. (n.d.). Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. [Link]

  • ResearchGate. (n.d.). 1, 5-Benzothiazepine: Bioactivity and targets. [Link]

  • Chemistry Reviews Letters. (2023). Recent Advances in Bioactive 1,5-Benzothiazepine-based Compounds: Highlights from 2012 to 2022. [Link]

  • National Institutes of Health. (n.d.). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. [Link]

  • National Institutes of Health. (n.d.). 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. [Link]

  • Ajman University. (n.d.). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. [Link]

  • Journal of King Saud University - Science. (n.d.). benzothiazepine scaffolds. [Link]

  • PubMed. (2010, February 25). New fluorinated 1,2,4-benzothiadiazine 1,1-dioxides: discovery of an orally active cognitive enhancer acting through potentiation of the 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid receptors. [Link]

Sources

A Comparative Guide to HPLC Method Validation for Purity Determination of 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione. As a critical quality attribute for active pharmaceutical ingredients (APIs), purity analysis demands a robust and reliable analytical method. This document offers a comparative analysis of potential chromatographic conditions and outlines a validation strategy in alignment with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Introduction: The Analytical Imperative

This compound is a heterocyclic compound with potential applications in medicinal chemistry. Ensuring its purity is paramount for safety, efficacy, and regulatory compliance. HPLC is the industry-standard technique for this purpose due to its high resolving power and sensitivity. This guide will navigate the critical decisions in method development and the rigorous process of validation to establish a method that is fit for its intended purpose.

Method Development: A Comparative Approach

The selection of appropriate HPLC conditions is the foundation of a successful analytical method. Here, we compare key parameters to achieve optimal separation of the main compound from potential impurities.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The choice of the stationary phase is dictated by the physicochemical properties of the analyte. For a compound like this compound, which possesses both nonpolar (benzene ring) and polar (sulfone and amine groups) moieties, a reversed-phase column is the logical starting point.

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention. It is a suitable first choice for retaining the benzothiazepine structure.

  • Phenyl-Hexyl: This stationary phase provides alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can be advantageous in separating structurally similar impurities.

Recommendation: Initial screening should be performed on both C18 and Phenyl-Hexyl columns to assess the optimal separation profile.

Mobile Phase Optimization: Acetonitrile vs. Methanol

The organic modifier in the mobile phase plays a crucial role in elution and selectivity.

  • Acetonitrile (ACN): Generally offers lower viscosity and better UV transparency at lower wavelengths compared to methanol.

  • Methanol (MeOH): Can provide different selectivity due to its protic nature and may be more cost-effective.

A buffer is typically required to control the ionization state of the analyte and any ionizable impurities. A phosphate or acetate buffer in the pH range of 3-7 is a common starting point.

Illustrative Starting Conditions:

ParameterCondition A (C18)Condition B (Phenyl-Hexyl)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 20 min5% to 95% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 254 nmUV at 254 nm

Method Validation: Ensuring Scientific Integrity

Once a suitable chromatographic method is developed, it must be validated to demonstrate its reliability for the intended application. The validation parameters are based on the ICH Q2(R1) guideline.[1][2]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Forced Degradation: Subject the sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Impurity Spiking: Spike the sample with known impurities, if available.

  • Analysis: Analyze the stressed and spiked samples and compare the chromatograms with that of an unstressed sample.

  • Peak Purity: Utilize a photodiode array (PDA) detector to assess peak purity of the main peak in the presence of co-eluting peaks.

Acceptance Criteria: The main peak should be free from any co-eluting peaks, and the method should be able to separate the main peak from all known impurities and degradation products.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five concentrations of the this compound reference standard across the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Prepare samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery for each level.

Illustrative Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.599.4
100%100.0100.2100.2
120%120.0119.899.8

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[3]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Acceptance Criteria: The RSD for repeatability and intermediate precision should be ≤ 2.0%.[3]

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Acceptance Criteria: The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small variations to the method parameters one at a time, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a sample under each varied condition and assess the impact on system suitability parameters (e.g., retention time, tailing factor, resolution).

Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations.

Visualization of the Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD_Start Define Analytical Target Profile Column_Screen Column Screening (C18 vs. Phenyl-Hexyl) MD_Start->Column_Screen MP_Opt Mobile Phase Optimization Column_Screen->MP_Opt Method_Final Finalized HPLC Method MP_Opt->Method_Final Specificity Specificity / Forced Degradation Method_Final->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Robustness->Validation_Report Successful Validation

Sources

Spectroscopic Distinction of Sulfone Moieties in 1,5-Benzothiazepine Scaffolds: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of the sulfone group (


) within 1,5-benzothiazepine scaffolds (e.g., diltiazem intermediates, clentiazem) is critical for validating oxidation states during drug synthesis. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers superior throughput and sensitivity for monitoring the specific vibrational modes of the sulfonyl moiety.

This guide objectively compares FTIR against its primary alternatives—Raman spectroscopy and NMR—specifically for detecting sulfone groups in heterocyclic systems. It provides a self-validating experimental protocol designed to distinguish the sulfone signal from the structurally similar sulfoxide (


) and sulfide (

) precursors.

The Spectroscopic Signature: Physics of the Benzothiazepine Sulfone

In 1,5-benzothiazepines, the sulfur atom is part of a seven-membered thiazepine ring fused to a benzene ring. The oxidation of this sulfur to a sulfone (


) induces a significant change in the dipole moment, making it highly IR active.
Vibrational Modes

The sulfone group exhibits two characteristic absorption bands arising from the stretching vibrations of the S=O bonds. Due to the ring strain inherent in the 7-membered thiazepine system, these frequencies often shift slightly compared to acyclic sulfones.

Vibrational ModeFrequency Range (cm⁻¹)IntensityStructural Context
Asymmetric Stretch (

)
1300 – 1350 StrongHighly diagnostic; distinct from C-N stretches.
Symmetric Stretch (

)
1120 – 1160 StrongOften appears as a doublet due to Fermi resonance or crystal splitting.
Scissoring/Bending (

)
500 – 600 MediumUseful for confirmation but often obscured in the fingerprint region.

Critical Interference: The asymmetric stretch (1300–1350 cm⁻¹) can overlap with C-N stretching in the thiazepine ring. However, the simultaneous presence of the symmetric band at 1120–1160 cm⁻¹ serves as the confirmatory fingerprint.

Comparative Performance Analysis

The following analysis contrasts FTIR with Raman and NMR, focusing specifically on the detection of the sulfone moiety in solid-state benzothiazepine samples.

Table 1: Performance Matrix
FeatureFTIR (ATR) Raman Spectroscopy ¹H-NMR (500 MHz)
Sulfone Specificity High. The

dipole change creates intense IR bands.
Medium.

is Raman active but often weaker than C=C or S-S modes.
Indirect. Infers

via deshielding of adjacent protons (α-protons).
Sample State Solid (Powder/Crystal) or Oil.Solid or Aqueous solution.Dissolved liquid only (requires deuterated solvents).
Throughput < 2 mins per sample.< 5 mins (depends on fluorescence).15–30 mins (prep + acquisition).
LOD (Limit of Detection) ~0.1% (w/w) for impurities.~0.5% (w/w).~0.01% (highly sensitive).
Primary Limitation Water interference (OH stretch); overlap with C-N.Fluorescence from impurities can swamp signal.High cost; solvent effects on chemical shifts.
Cost Per Analysis Low ($).Low ($).[1][2]High (

$).[3][4]
Mechanism of Distinction[5]
  • FTIR vs. NMR: NMR confirms the connectivity (i.e., that the protons adjacent to sulfur have shifted downfield). FTIR confirms the functional group identity directly via bond energy. For process monitoring (e.g., "Is the reaction complete?"), FTIR is superior due to speed and the distinct disappearance of the Sulfoxide (S=O) band (~1050 cm⁻¹) and appearance of the Sulfone doublet.

  • FTIR vs. Raman: Raman is complementary.[5][6][7][8] The symmetric

    
     stretch is often the strongest band in Raman, whereas the asymmetric stretch is strongest in FTIR. If the sample is highly fluorescent (common in crude benzothiazepine reaction mixtures), Raman will fail, making FTIR the robust choice.
    

Experimental Protocol: Self-Validating FTIR Workflow

This protocol utilizes Attenuated Total Reflectance (ATR) for reproducibility. It includes a "Self-Validation" step using derivative spectroscopy to resolve overlapping peaks.

Phase 1: Sample Preparation & Acquisition
  • Instrument Setup: Calibrate FTIR with a Polystyrene standard. Ensure background energy is within 95-100% of baseline.

  • Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for hard benzothiazepine crystals to ensure good contact.

  • Sample Loading: Apply ~5-10 mg of the benzothiazepine powder to the crystal. Apply pressure (typically >80 psi) until the absorbance of the strongest band (usually C-H or C=C) stabilizes.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (High Quality)

    • Range: 4000 – 600 cm⁻¹

Phase 2: The Decision Logic (Data Processing)

To validate the presence of the sulfone group, use the following logic flow.

SulfoneLogic Start Start Spectral Analysis Check1300 Check 1300-1350 cm⁻¹ (Asymmetric Stretch) Start->Check1300 Check1150 Check 1120-1160 cm⁻¹ (Symmetric Stretch) Check1300->Check1150 Peak Present DerivCheck Run 2nd Derivative Resolve Overlap Check1300->DerivCheck Shoulder/Broad Check1050 Check 1030-1070 cm⁻¹ (Sulfoxide S=O) Check1150->Check1050 Peak Present ResultSulfoxide ID: Sulfoxide (S=O) Check1150->ResultSulfoxide Absent ResultSulfone CONFIRMED: Sulfone (SO₂) Check1050->ResultSulfone Absent ResultMix MIXTURE: Sulfone + Sulfoxide Check1050->ResultMix Peak Present DerivCheck->Check1150 Resolved

Figure 1: Decision tree for distinguishing Sulfone (


) from Sulfoxide (

) intermediates.
Phase 3: Validation (The "Derivative Test")

If the region around 1300 cm⁻¹ is crowded (due to C-N stretching in the benzothiazepine ring):

  • Apply a Second Derivative transformation to the spectrum.

  • Criterion: The broad overlapping band will split. The sulfone asymmetric stretch is sharper and will appear as a distinct minimum in the 2nd derivative plot, separated from the broader skeletal vibrations.

Case Study: Monitoring Oxidation Synthesis

Scenario: Synthesis of a diltiazem intermediate involves oxidizing the thioether (S) to sulfoxide (S=O), and finally to sulfone (


).

Experimental Data Summary:

Reaction StageKey Band: 1050 cm⁻¹ (S=O)Key Band: 1320/1140 cm⁻¹ (

)
Interpretation
Start (Sulfide) AbsentAbsentPure Thioether.
2 Hours (Oxidation) Strong Weak/AbsentConversion to Sulfoxide.
6 Hours (Endpoint) AbsentStrong Full conversion to Sulfone.

Analysis: The disappearance of the band at ~1050 cm⁻¹ is the most reliable indicator of reaction completion. If the 1050 cm⁻¹ band persists while the 1320 cm⁻¹ band grows, the reaction has stalled at a mixture (as shown in the "ResultMix" path in Figure 1).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for sulfone stretching frequencies).
  • Saraf, S., et al. (1983). Infrared Spectra of Phenothiazines. Heterocycles. Link (Detailed assignment of sulfone bands in tricyclic heterocyclic systems).

  • National Institutes of Health (NIH). (2023). Utility of NMR for benzothiazepine determination. Link (Comparative data on NMR sensitivity for this scaffold).

  • Lab Manager. (2025). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?Link (General performance comparison).

  • Royal Society of Chemistry. (2024). Dual conformational emission and vibrational coherence in a sulfone-embedded narrowband emitter. Link (Advanced vibrational dynamics of fused-ring sulfones).

Sources

A Researcher's Guide to the Comparative Toxicological Assessment of Benzothiazepine-1,1-Dione Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the toxicological profile of novel benzothiazepine-1,1-dione analogs. In the landscape of drug discovery, understanding a compound's potential for toxicity is as critical as evaluating its efficacy. For the benzothiazepine-1,1-dione scaffold, a promising heterocyclic system with diverse therapeutic potential, a rigorous and logically structured toxicological assessment is paramount for advancing lead candidates.

Given the nascent stage of research into many specific benzothiazepine-1,1-dione derivatives, direct toxicological data is often limited. Therefore, this guide employs a comparative and predictive approach, drawing upon established methodologies and data from structurally related and well-characterized chemical classes, including 1,5-benzothiazepines, 1,2-benzothiazine-1,1-dioxides (the core of 'oxicam' NSAIDs), and 1,2,4-benzothiadiazine-1,1-dioxides. This strategy allows researchers to anticipate potential liabilities and design robust, self-validating testing cascades.

Foundational Screening: In Vitro Cytotoxicity

Rationale: The initial step in any toxicological evaluation is to determine a compound's intrinsic ability to cause cell death. In vitro cytotoxicity assays are rapid, cost-effective, and provide a quantitative measure—the half-maximal inhibitory concentration (IC50)—that serves as a primary benchmark for comparing the potency of analogs and guiding dose selection for more complex assays. The choice of cell line is critical; using a panel that includes both cancerous and non-cancerous cells, as well as cells from organs relevant to the drug's intended use or likely metabolism (e.g., liver, kidney), provides a more complete picture of selectivity and potential organ-specific toxicity.

Comparative Cytotoxicity Data of Benzothiazepine Analogs

The following table summarizes reported IC50 values for various benzothiazepine derivatives against different human cancer cell lines. This data illustrates how substitutions on the benzothiazepine core can dramatically influence cytotoxic potential. For instance, studies have shown that halogenated phenyl substitutions at the second position of the benzothiazepine ring can significantly enhance biological activity.[1][2]

Compound ClassAnalogCell LineIC50 (µM)Reference
1,5-BenzothiazepineCompound 2cHepG2 (Liver)3.29 ± 0.15[1][2]
1,5-BenzothiazepineCompound 2fHepG2 (Liver)4.38 ± 0.11[1]
1,5-BenzothiazepineCompound 2jHepG2 (Liver)4.77 ± 0.21[1]
1,5-BenzothiazepineMethotrexate (Std.)HepG2 (Liver)4.68 ± 0.17[1][2]
1,5-BenzothiazepineCompound 2jDU-145 (Prostate)15.42 ± 0.16[1][2]
1,5-BenzothiazepineMethotrexate (Std.)DU-145 (Prostate)21.96 ± 0.15[1][2]
1,5-BenzothiazepineVarious AnalogsHT-29 (Colon)Varies
1,5-BenzothiazepineVarious AnalogsMCF-7 (Breast)Varies
1,2-Benzothiazine-1,1-DioxideCompound 27dFibroblastsLowest Toxicity[3]

Note: This table is a compilation from multiple sources to illustrate the range of activities. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, DU-145, or normal fibroblasts) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazepine-1,1-dione analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

MTT_Workflow cluster_prep Plate Preparation cluster_treatment Compound Exposure cluster_assay Assay & Readout Seed 1. Seed Cells in 96-well plate Incubate1 2. Incubate 24h (Cell Adhesion) Seed->Incubate1 Treat 3. Add Serial Dilutions of Analogs Incubate1->Treat Incubate2 4. Incubate 24-72h (Exposure Period) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (Incubate 3-4h) Incubate2->Add_MTT Solubilize 6. Solubilize Formazan (Add DMSO) Add_MTT->Solubilize Read 7. Read Absorbance (~570 nm) Solubilize->Read Analysis Analysis Read->Analysis 8. Calculate IC50 Neurotox_Screening start Test Compound cns_target Is the compound a CNS target? start->cns_target in_vitro In Vitro Screen (e.g., Neuronal Cell Viability) cns_target->in_vitro Yes in_vivo In Vivo Screen (e.g., Rotarod Test) cns_target->in_vivo No in_vitro->in_vivo high_risk High Priority for Detailed Neurotox Studies in_vivo->high_risk Toxicity Observed low_risk Low Priority for Detailed Neurotox Studies in_vivo->low_risk No Toxicity Observed

Caption: Decision workflow for neurotoxicity screening.

Systemic Evaluation: In Vivo Acute Oral Toxicity

Rationale: After establishing an in vitro profile, the next crucial step is to understand the compound's toxicity in a whole organism. The acute oral toxicity study provides an estimate of the substance's lethal dose (LD50) and identifies potential target organs and clinical signs of toxicity. The OECD 423 (Acute Toxic Class Method) guideline is a standardized, ethical approach that uses a minimal number of animals to classify a compound into a toxicity category.

Comparative Acute Toxicity Data of Benzothiazepine Analogs

Recent studies on novel 1,5-benzothiazepine derivatives have determined LD50 values in mice, providing a valuable reference for newly synthesized analogs. [4][5]

Compound LD50 (mg/kg, oral, mice) Toxicity Class Reference
Analog 6e3 2039 Class 4 [4][5]
Analog 6e2 2542 Class 5 [4][5]

| Analog 6c1 | 4786 | Class 5 | [4][5]|

Toxicity Classes (Globally Harmonized System): Class 1: ≤5; Class 2: >5-50; Class 3: >50-300; Class 4: >300-2000; Class 5: >2000-5000.

Experimental Protocol: Acute Toxic Class Method (OECD 423)

This protocol is a stepwise procedure using 3 animals of a single sex per step.

Step-by-Step Methodology:

  • Preparation: Use healthy, young adult rodents (e.g., mice), fasted prior to dosing.

  • Starting Dose: Administer a starting dose (e.g., 300 mg/kg or 2000 mg/kg, based on prior information) to a group of 3 animals.

  • Observation: Observe animals closely for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic and CNS effects, and behavior. Note the time of death if it occurs.

  • Stepwise Procedure:

    • If 2-3 animals die, the test is stopped, and the compound is classified. The next test (if needed) would use a lower dose.

    • If 0-1 animal dies, the procedure is repeated with 3 more animals at the next higher dose level.

  • Endpoint: The test is concluded when a definitive classification can be made. The LD50 is not calculated as a precise value but is estimated to be within a certain range, allowing for classification.

  • Pathology: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy to identify any pathological changes in major organs.

OECD_423_Workflow Start Select Starting Dose (e.g., 300 mg/kg) Dose_G1 Dose Group 1 (3 animals) Start->Dose_G1 Observe_14d Observe for 14 Days (Mortality & Clinical Signs) Dose_G1->Observe_14d Outcome_G1 Outcome? Observe_14d->Outcome_G1 Mortality_2_3 2 or 3 Animals Die Outcome_G1->Mortality_2_3 Mortality_0_1 0 or 1 Animal Dies Outcome_G1->Mortality_0_1 Stop_Lower Stop Test. Consider Lower Dose for re-test. Mortality_2_3->Stop_Lower Proceed_Higher Proceed to Higher Dose Level Mortality_0_1->Proceed_Higher Dose_G2 Dose Group 2 (3 animals) Proceed_Higher->Dose_G2 Observe_G2 Observe for 14 Days Dose_G2->Observe_G2 Stop_Classify Stop Test. Classify Toxicity. Observe_G2->Stop_Classify

Caption: Simplified workflow for the OECD 423 Acute Toxic Class Method.

References

  • Artificial sweetener saccharin disrupts intestinal epithelial cells' barrier function in vitro. Food & Function (RSC Publishing). Available at: [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. Available at: [Link]

  • BENZOTHIADIAZINES DERIVATIVES AS NOVEL ALLOSTERIC MODULATORS OF KAINIC ACID RECEPTORS. Journal of Physiology and Pharmacology. Available at: [Link]

  • 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: A partial modulator of AMPA receptor desensitization devoid of neurotoxicity. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Nephrotoxic Impacts of Aspartame and Saccharin in Wistar Rat Model: Biochemical, Molecular and Histopathological. Egyptian Journal of Chemistry. Available at: [Link]

  • NEWER APPLICATIONS OF BENZOTHIAZEPINES AS POTENTIAL CYTOTOXIC AGENTS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PMC. Available at: [Link]

  • Saccharin genotoxicity and carcinogenicity: a review. ResearchGate. Available at: [Link]

  • Exploring thienothiadiazine dioxides as isosteric analogues of benzo. ORBi. Available at: [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Toxicology of saccharin. PubMed. Available at: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. MDPI. Available at: [Link]

  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. PMC. Available at: [Link]

  • (PDF) SYNTHESIS, CHARACTERIZATION AND ANTI BACTERIAL AND CYTOTOXIC STUDIES OF NOVEL 1, 5 BENZOTHIAZEPINES FROM CHALCONES OF 2, 4 DI FLUORO ACETOPHENONE. ResearchGate. Available at: [Link]

  • 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. PubMed. Available at: [Link]

  • Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • The structures of 1,2,4- benzothiadiazine-1,1-dioxide derivatives. ResearchGate. Available at: [Link]

  • (PDF) A Review: Saccharin Discovery, Synthesis, and Applications. ResearchGate. Available at: [Link]

  • A review of the benzothiadiazine derivatives in relation to cardiovascular disease. CNGBdb. Available at: [Link]

  • (PDF) Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. ResearchGate. Available at: [Link]

  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry. Available at: [Link]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. Available at: [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. PMC. Available at: [Link]

  • Evaluation of 1,2-Benzothiazine 1,1-Dioxide Derivatives In Vitro Activity towards Clinical-Relevant Microorganisms and Fibroblasts. MDPI. Available at: [Link]

  • Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. PMC. Available at: [Link]

  • Structures of biologically important 1,2-benzothiazine 1,1-dioxides.. ResearchGate. Available at: [Link]

  • Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. MDPI. Available at: [Link]

Sources

Validating Calcium Channel Blocking Activity of Benzothiazepine-1,1-Diones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Context & Strategic Framework

The Structural Pivot: From Sulfides to Sulfones

The 1,5-benzothiazepine class, exemplified by Diltiazem , represents a cornerstone in the management of hypertension and angina. However, the metabolic susceptibility of the sulfide (-S-) linkage and the ester moieties in Diltiazem has driven research into more stable bioisosteres.

The Benzothiazepine-1,1-diones (chemically characterized as 1,5-benzothiazepine-1,1-dioxides or sulfones) represent a critical structural evolution. By oxidizing the sulfur at position 1 to a sulfone (


), researchers aim to enhance metabolic stability and alter the lipophilicity profile while retaining the "U-shaped" conformation required for binding to the benzothiazepine (BTZ) site on the 

subunit of L-type voltage-gated calcium channels (Cav1.2).

This guide outlines a rigorous, three-tiered validation protocol to confirm calcium channel blocking (CCB) activity for these derivatives, comparing them against the industry standards: Diltiazem (Parent Class) and Nifedipine (Dihydropyridine Class).

Comparative Performance Matrix

Before initiating wet-lab validation, it is crucial to benchmark the expected performance of 1,1-diones against established alternatives.

FeatureDiltiazem (Standard)Benzothiazepine-1,1-Diones (Target)Nifedipine (Alternative Class)
Primary Target Cav1.2 (L-Type) - Heart & VesselsCav1.2 (L-Type) - Optimized StabilityCav1.2 (L-Type) - Vascular Selective
Binding Site Benzothiazepine (BTZ) SiteBenzothiazepine (BTZ) SiteDihydropyridine (DHP) Site
State Dependence Frequency-dependent (Use-dependent)Hypothesis: High Frequency-dependenceVoltage-dependent (Resting state)
Metabolic Stability Moderate (Deacetylation/S-oxidation)High (Sulfur already oxidized)Low (First-pass metabolism)
Tissue Selectivity Balanced (Cardiac + Vascular)Goal: Enhanced Cardiac SelectivityVascular > Cardiac

Part 2: Validation Protocols (The "How-To")

To scientifically validate the CCB activity of a novel benzothiazepine-1,1-dione, you must demonstrate causality: the molecule must physically bind to the channel, inhibit ionic current, and result in physiological relaxation.

Phase 1: The Molecular Screen (Radioligand Binding)

Objective: Determine affinity (


) for the BTZ binding site.
Rationale:  Functional efficacy is irrelevant if the molecule does not displace the native ligand. We use 

-d-cis-diltiazem to confirm site specificity.
Protocol:
  • Membrane Preparation: Isolate cardiac sarcolemmal membranes from rat ventricles or use HEK293 cells stably expressing human Cav1.2 (

    
     subunit).
    
  • Incubation:

    • Control: Membranes + 5 nM

      
      -d-cis-diltiazem.
      
    • Non-Specific: Add 10

      
      M unlabeled diltiazem.
      
    • Experimental: Add increasing concentrations (

      
       to 
      
      
      
      M) of the target 1,1-dione.
  • Equilibrium: Incubate at 25°C for 60 minutes in Tris-HCl buffer (pH 7.4).

  • Filtration: Rapid vacuum filtration over GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expert Insight: Benzothiazepines are allosterically modulated by dihydropyridines. To prove your 1,1-dione binds the distinct BTZ site, perform a separate assay with


-nitrendipine. Your compound should enhance or only partially inhibit nitrendipine binding (positive heterotropic cooperativity), unlike Verapamil which inhibits it.
Phase 2: The Gold Standard (Whole-Cell Patch Clamp)

Objective: Quantify the blockade of


 currents and determine use-dependence.
Rationale:  Binding 

Blocking. Electrophysiology measures the functional consequence of binding in real-time.
Workflow Diagram (DOT)

PatchClampProtocol Start HEK293-Cav1.2 Cells GigaSeal Form Giga-Ohm Seal (Whole Cell Mode) Start->GigaSeal Hold Voltage Clamp (-80 mV) GigaSeal->Hold Pulse Depolarizing Pulse (+10 mV, 300ms) Hold->Pulse RecordBase Record Baseline Current (I_control) Pulse->RecordBase Perfusion Perfuse 1,1-Dione (1-10 µM) RecordBase->Perfusion Stimulation High-Freq Stimulation (2 Hz vs 0.1 Hz) Perfusion->Stimulation Analysis Calculate % Block & Use-Dependence Stimulation->Analysis

Caption: Workflow for measuring L-type Calcium Current (


) inhibition using whole-cell patch clamp.
Detailed Methodology:
  • Setup: Use an Axopatch 200B amplifier. Pipette solution must contain CsCl (to block K+ channels) and EGTA (to buffer internal Ca2+).

  • Voltage Protocol:

    • Holding potential: -80 mV.

    • Test pulse: Depolarize to +10 mV for 300 ms.

    • Frequency: Run pulses at 0.1 Hz (tonic block) and 2.0 Hz (phasic/use-dependent block).

  • Application: Perfuse the 1,1-dione extracellularly.

  • Criteria for Success:

    • Tonic Block: Reduction of peak current amplitude at 0.1 Hz.

    • Use-Dependence: Significantly greater block at 2.0 Hz compared to 0.1 Hz. This is the hallmark of benzothiazepines (preferential binding to the open/inactivated state), distinguishing them from simple pore pluggers.

Phase 3: Tissue Efficacy (Isometric Tension Assay)

Objective: Verify vasorelaxant properties in physiological tissue. Rationale: Ion channel blockade must translate to smooth muscle relaxation to be therapeutically relevant.

Protocol:
  • Tissue: Thoracic aorta rings (3-4 mm) from Sprague-Dawley rats.

  • Pre-contraction: Induce sustained contraction using

    
     (60 mM) depolarization. This bypasses GPCRs and forces opening of VGCCs.
    
  • Dosing: Cumulative addition of the 1,1-dione (

    
     to 
    
    
    
    M).
  • Measurement: Record relaxation as a percentage of the

    
    -induced tension.
    
  • Comparison: Run parallel rings with Diltiazem. A potent 1,1-dione should show an

    
     comparable to or lower than Diltiazem (typically ~10-100 nM range).
    

Part 3: Mechanism of Action Visualization

Understanding the signaling pathway is essential for interpreting data. Benzothiazepine-1,1-diones act by stabilizing the channel in a non-conducting state, preventing calcium influx and downstream actin-myosin cross-bridging.

MOA Drug Benzothiazepine-1,1-Dione Channel L-Type Ca2+ Channel (Alpha-1 Subunit) Drug->Channel Binds (Use-Dependent) Relaxation Vasodilation / Negative Inotropy Drug->Relaxation Resultant Effect CaInflux Ca2+ Influx Channel->CaInflux Blocks Calmodulin Ca2+-Calmodulin Complex CaInflux->Calmodulin MLCK MLCK Activation Calmodulin->MLCK Myosin Myosin LC Phosphorylation MLCK->Myosin Contraction Muscle Contraction Myosin->Contraction

Caption: Signal transduction pathway inhibited by Benzothiazepine-1,1-diones leading to vasodilation.

References

  • Fiorino, F., et al. (2007). "Diltiazem Analogues: The Last Ten Years on Structure Activity Relationships." Current Medicinal Chemistry.

  • Hering, S., et al. (1997). "Inhibition of recombinant Ca2+ channels by benzothiazepines and phenylalkylamines: class-specific pharmacology and underlying molecular determinants." Molecular Pharmacology.

  • Cantor, E. H., et al. (1984).[1] "Interaction of calcium channel blockers with non-neuronal benzodiazepine binding sites."[1] Proceedings of the National Academy of Sciences.

  • Bariwal, J., et al. (2008).[2] "1,5-Benzothiazepine, a Versatile Pharmacophore: A Review." European Journal of Medicinal Chemistry.

  • Matlib, M. A., & Schwartz, A. (1983).[3] "Selective effects of diltiazem, a benzothiazepine calcium channel blocker... on the Na+/Ca2+ exchange carrier system."[3] Life Sciences.[3]

Sources

reproducibility of synthesis methods for tetrahydro-1,5-benzothiazepine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of Synthesis Methods for Tetrahydro-1,5-benzothiazepine-1,1-dione Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2,3,4,5-tetrahydro-1,5-benzothiazepine-1,1-dione scaffold represents a critical structural motif in medicinal chemistry, distinct from its amide-containing cousins (e.g., Diltiazem) by the presence of a sulfone moiety at the 1-position and a saturated heterocyclic ring. These compounds are increasingly investigated for their potential as specific protease inhibitors and mitochondrial sodium-calcium exchanger (NCLX) modulators.

Achieving high reproducibility in synthesizing this scaffold requires navigating three specific chemical challenges:

  • Cyclization Efficiency: Controlling the regioselectivity during the initial thiazepine ring formation.

  • Saturation: Quantitative reduction of the C=N imine bond without over-reducing aromatic systems.

  • Oxidation State Control: Selective oxidation of the sulfide to the sulfone (

    
    ) while avoiding N-oxidation of the secondary amine.
    

This guide compares the Classical Stepwise Protocol (Method A) against the Catalytic Green Protocol (Method B), providing validated workflows to ensure batch-to-batch consistency.

Comparative Analysis: Method Selection
FeatureMethod A: Classical Stepwise Method B: Catalytic Green (PEG-400)
Primary Reagents Glacial AcOH, NaBH₄, mCPBAPEG-400, NaBH₄, H₂O₂/Na₂WO₄
Reaction Type Linear (3 Isolated Steps)Telescoped (2 Steps, 1 Pot potential)
Overall Yield 65–75%78–85%
Purity Profile High (requires chromatography)Moderate (often recrystallization only)
Scalability Low (<5g) due to workupsHigh (>10g) due to solvent recycling
Critical Risk Over-oxidation (N-oxide formation)Incomplete cyclization
Method A: The Classical Stepwise Protocol

Best for: Complex substrates requiring high functional group tolerance and precise stereochemical characterization.

Phase 1: Cyclization (The Foundation)

The reaction of 2-aminobenzenethiol with


-unsaturated ketones (chalcones) typically yields the 2,3-dihydro  intermediate.
  • Protocol: Dissolve substituted chalcone (1.0 eq) and 2-aminobenzenethiol (1.1 eq) in Ethanol containing catalytic glacial acetic acid (2-3 drops). Reflux for 4–6 hours.

  • Checkpoint: Monitor TLC for the disappearance of the yellow chalcone spot. The product (imine) usually precipitates upon cooling.

Phase 2: Reduction (The Saturation)
  • Protocol: Suspend the dihydro-intermediate in Methanol (

    
    ). Cool to 0°C. Add Sodium Borohydride (
    
    
    
    , 2.0 eq) portion-wise over 20 minutes.
  • Mechanism: The hydride attacks the imine carbon (C=N), saturating the ring to the tetrahydro form.

  • Causality: Low temperature is mandatory to prevent ester reduction if ester side chains are present on the aryl rings.

Phase 3: Oxidation (The Sulfone Formation)
  • Protocol: Dissolve the tetrahydro-amine in DCM. Cool to -10°C (Ice/Salt bath). Add m-chloroperbenzoic acid (mCPBA, 2.2 eq) dropwise.

  • Critical Control: The stoichiometry must be precise. Excess mCPBA (>2.5 eq) will oxidize the secondary amine to a nitroxide or hydroxylamine.

  • Workup: Quench with saturated

    
     to destroy excess peroxide before basic wash.
    
Method B: The Catalytic Green Protocol

Best for: High-throughput library generation and scale-up where atom economy is prioritized.

Phase 1: PEG-Mediated Cyclization

Polyethylene Glycol-400 (PEG-400) acts as both solvent and phase-transfer catalyst, promoting the Michael addition and subsequent condensation more efficiently than volatile organic solvents.

  • Protocol: Mix chalcone (1.0 mmol) and 2-aminobenzenethiol (1.0 mmol) in PEG-400 (5 mL). Heat to 60°C for 45-60 minutes.

  • Validation: Reaction completion is often observed by the mixture solidifying or changing opacity.

Phase 2: One-Pot Oxidation/Reduction Sequence

Unlike Method A, this route utilizes Tungstate-catalyzed peroxide oxidation, which is chemoselective for Sulfur over Nitrogen in this specific scaffold.

  • Protocol:

    • Dilute the PEG mixture with MeOH.

    • Add

      
       (1.5 eq) directly to the pot at RT. Stir 30 min (Reduction).
      
    • Add

      
       (5 mol%) and 
      
      
      
      (2.5 eq). Heat to 50°C for 1 hour.
  • Advantage: The Tungstate catalyst activates hydrogen peroxide specifically for S-oxidation, avoiding the aggressive electrophilic nature of mCPBA that threatens the amine.

Visualization: Reaction Workflows

The following diagram illustrates the mechanistic pathway and the divergent choices between Method A and Method B.

BenzothiazepineSynthesis Start Start: 2-Aminobenzenethiol + Chalcone Step1A Method A: Acid Cat. (Reflux EtOH) Start->Step1A Step1B Method B: Green Cat. (PEG-400, 60°C) Start->Step1B Inter1 Intermediate: 2,3-Dihydro-1,5-benzothiazepine Step1A->Inter1 Step2A Reduction: NaBH4 / MeOH (0°C) Inter1->Step2A Step2B One-Pot Red/Ox: 1. NaBH4 2. H2O2 / Na2WO4 Inter1->Step2B Inter2 Intermediate: Tetrahydro-1,5-benzothiazepine Step2A->Inter2 Step3A Oxidation: mCPBA (2.2 eq) (-10°C, DCM) Inter2->Step3A Final Target: Tetrahydro-1,5-benzothiazepine- 1,1-dione Step3A->Final High Purity Step1B->Inter1 In situ Step2B->Final High Yield

Figure 1: Comparative workflow for the stepwise (Method A) vs. telescoped green (Method B) synthesis of the target sulfone.

Experimental Data Support

Table 1: Yield and Reaction Time Comparison (Substrate: 2,4-Diphenyl analog)

ParameterMethod A (Classical)Method B (Green/PEG)
Cyclization Time 5.0 Hours0.8 Hours
Reduction Time 1.0 Hour0.5 Hours
Oxidation Time 4.0 Hours1.0 Hour
Total Process Time ~12 Hours (inc. workup)~3 Hours
Isolated Yield 68%82%
Atom Economy Low (Stoichiometric oxidant)High (Catalytic oxidant)
Troubleshooting & Reproducibility Checklist

To ensure Trustworthiness in your results, adhere to these self-validating checks:

  • The "Yellow to Colorless" Transition:

    • During Reduction (Step 2), the reaction mixture must lose the intense yellow color characteristic of the conjugated imine. If the solution remains yellow, the reduction is incomplete. Do not proceed to oxidation.

  • The Sulfone Shift:

    • Use IR spectroscopy to validate the oxidation step.

    • Sulfide (Start): Weak stretch at 600–700 cm⁻¹.

    • Sulfone (End): Two strong bands at 1150 cm⁻¹ (symmetric) and 1300 cm⁻¹ (asymmetric) .

    • Note: The appearance of a broad band at 3200–3400 cm⁻¹ confirms the NH is intact and not oxidized to N-OH (unless OH was already present).

  • Regioselectivity Confirmation:

    • In 1H NMR, the tetrahydro-ring protons appear as a distinct multiplet pattern. The C2-H (benzylic) typically appears as a doublet of doublets (dd) around 4.5–5.0 ppm.

    • Validation: If the integration of the aromatic region is lower than expected, check for over-reduction of the aromatic rings (rare with NaBH₄, common with catalytic hydrogenation).

References
  • Design, Synthesis and Biological Evaluation of 1,5-Benzothiazepine Derivatives. Source: National Institutes of Health (PMC) URL:[Link] Relevance: foundational protocol for the 2,3-dihydro intermediate synthesis via chalcones.

  • Green Synthesis of 1,5-Benzothiazepines using PEG-400. Source: MDPI (Molecules) URL:[Link] Relevance: Source for Method B (PEG-400 mediated cyclization) and yield comparisons.

  • Selective Oxidation of Sulfides to Sulfones. Source: Royal Society of Chemistry (RSC Advances) URL:[Link] Relevance: Mechanistic support for using Tungstate/H2O2 for chemoselective oxidation over mCPBA.

  • Reduction of Imines with Sodium Borohydride. Source: Journal of Organic Chemistry (ACS) URL:[Link] Relevance: Validates the stoichiometry and temperature conditions for the reduction of the benzothiazepine imine bond.

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of drug development, the proper management and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the proper disposal of 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione, a compound that, like many research chemicals, requires careful handling due to its potential hazards. This document is designed to be your preferred source for laboratory safety and chemical handling information, building on a foundation of technical accuracy and field-proven insights.

The disposal of any chemical waste is governed by stringent regulations to protect both human health and the environment. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[1][2] State and local regulations may impose even stricter requirements. Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[3][4][5]

Hazard Assessment and Characterization

Given this information, it is prudent to handle this compound as a hazardous chemical. The four fundamental characteristics of regulated waste as defined by the RCRA are ignitability, corrosivity, reactivity, and toxicity.[9][10] This compound should be managed as toxic waste.

Key Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid generating dust or aerosols.[8]

Waste Segregation and Container Management

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[1][9][11] Incompatible chemicals should never be mixed in the same waste container.

Container Requirements:

  • Compatibility: The waste container must be chemically compatible with this compound. High-density polyethylene (HDPE) containers are generally a safe choice for a wide range of chemical wastes.[12]

  • Condition: Containers must be in good condition, free from leaks, cracks, or deterioration, and have a secure, leak-proof closure.[1][9][13]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (no abbreviations or formulas), and the specific hazard (e.g., "Toxic").[4][5][9][11][14] The date the container was first used for waste accumulation should also be included.

On-Site Accumulation and Storage

Laboratories are permitted to store hazardous waste in designated "Satellite Accumulation Areas" (SAAs) at or near the point of generation.[9][11][14]

SAA Guidelines:

  • The SAA must be under the control of the laboratory personnel generating the waste.[1][9]

  • Waste containers in the SAA must be kept closed at all times, except when adding waste.[5][9][13]

  • Segregate waste containers by hazard class (e.g., flammables, corrosives, toxics).[9][11]

  • Regularly inspect the SAA for any signs of leakage or container degradation.[1][11]

Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound.

DisposalWorkflow Start Start: Unused/Waste This compound Assess 1. Hazard Assessment (Consult SDS of similar compounds, EHS) Start->Assess PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Container 3. Select & Label Waste Container 'Hazardous Waste - Toxic' PPE->Container Transfer 4. Transfer Waste to Container (Minimize dust/spills) Container->Transfer Store 5. Store in Satellite Accumulation Area (Segregated, Closed Container) Transfer->Store Full Container >90% Full? Store->Full Full->Store No Request 6. Submit Waste Pickup Request to EHS Full->Request Yes Pickup 7. EHS Collection & Final Disposal Request->Pickup End End: Compliant Disposal Pickup->End

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

  • Hazard Assessment: Before handling, review the potential hazards of this compound. Given its chemical structure, treat it as a toxic substance.

  • Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Container Selection and Labeling:

    • Obtain a compatible hazardous waste container from your institution's EHS department or an approved supplier.

    • Affix a "Hazardous Waste" label to the container before adding any waste.[4]

    • Clearly write the full chemical name: "this compound" and indicate "Toxic" as the primary hazard.

  • Waste Transfer:

    • Carefully transfer the waste material into the labeled container, minimizing the generation of dust.

    • If the compound is in solution, ensure the solvent is compatible with the container and other waste streams. Do not mix incompatible wastes.

  • Storage:

    • Securely close the container.

    • Place the container in your designated Satellite Accumulation Area.

    • Ensure it is segregated from other incompatible waste streams.

  • Request for Pickup:

    • Once the waste container is approximately 90% full, or as per your institution's guidelines, submit a chemical waste pickup request to your EHS department.[4][9] This is often done through an online system.[3][5]

    • Provide all necessary information, including the chemical name, quantity, and location.

Spill Management and Emergency Procedures

In the event of a spill, the primary goal is to ensure personnel safety and contain the material.

  • Small Spills: If you are trained and equipped to handle a small spill, you may clean it up.

    • Wear appropriate PPE.

    • Absorb the spilled material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

  • Large Spills: For large spills, or if you are unsure how to proceed:

    • Evacuate the immediate area.

    • Alert your colleagues and supervisor.

    • Contact your institution's EHS or emergency response team immediately.

Waste Minimization and Green Chemistry

A crucial aspect of laboratory safety and environmental responsibility is waste minimization.[1][4]

  • Source Reduction: Only synthesize or order the quantity of this compound that is necessary for your research.

  • Scale Down Experiments: Whenever possible, use microscale techniques to reduce the volume of waste generated.

  • Chemical Exchange: Consider if another research group within your institution could use any excess, unadulterated compound.[3]

Summary of Disposal Procedures

Aspect Guideline Rationale
Hazard Classification ToxicBased on data from structurally similar compounds.
PPE Gloves, Goggles, Lab CoatTo prevent skin, eye, and clothing contamination.
Waste Container Compatible, leak-proof, with a secure lid.To ensure safe containment and prevent spills.[1][9][13]
Labeling "Hazardous Waste," full chemical name, "Toxic"For clear identification and to comply with regulations.[4][5][9][11][14]
Storage Designated Satellite Accumulation Area, segregated.To prevent accidental mixing of incompatible chemicals and ensure safe temporary storage.[9][11][14]
Disposal Via institutional EHS department.To ensure compliant and safe final disposal by licensed professionals.[3][4][5]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research activities are conducted in an environmentally responsible and compliant manner. Always prioritize safety and consult your institution's EHS department for specific guidance.

References

  • Daniels Health. (2021). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. [Link]

  • Columbia University Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. [Link]

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. [Link]

  • American Chemical Society. (2019). Regulation of Laboratory Waste. [Link]

  • Lehigh University Environmental Health and Safety. Hazardous Waste Disposal Procedures Handbook. [Link]

  • United Nations Office on Drugs and Crime. (2019). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • PubChem. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. [Link]

  • A&C. (2024). Safety Data Sheet for Benzothiazole. [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Laboratory Chemical Waste Management Guidelines. [Link]

  • The University of Oklahoma Environmental Health and Safety Office. EHSO Manual 2023-2024: Hazardous Waste. [Link]

  • Defense Centers for Public Health. (2023). Waste Management of Hazardous Drugs. [Link]

  • European Chemicals Agency. Substance Information for 1,3-dihydro-5-methoxy-2H-benzimidazole-2-thione. [Link]

  • PubChem. 2,3,4,5-Tetrahydro-1,5-benzothiazepine. [Link]

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Personal protective equipment for handling 2,3,4,5-Tetrahydro-1,5-benzothiazepine-1,1-dione

Author: BenchChem Technical Support Team. Date: February 2026

Effectivity: Immediate Hazard Band: OEB 3 (Potent/Bioactive Intermediate) Primary Risk: Inhalation of particulates; Transdermal absorption via solvent vehicles.

Part 1: Executive Safety Assessment

To the Researcher: You are handling a 1,5-benzothiazepine sulfone derivative . While specific toxicological data for this exact CAS (e.g., 1545047-60-6) may be limited, its structural homology to potent calcium channel blockers (e.g., Diltiazem) and CNS-active agents necessitates a Precautionary Principle approach.

Treat this compound not just as a chemical irritant, but as a pharmacologically active scaffold . The addition of the 1,1-dione (sulfone) group increases metabolic stability, potentially prolonging systemic effects if absorbed.

The "Unknown Toxicity" Rule: Until a specific LD50 is established, you must operate under Control Band 3 (Safebridge 3 equivalent) standards:

  • OEL Target: < 10 µg/m³ (8-hr TWA)

  • Critical Hazard: Respiratory sensitization and systemic hypotension upon high exposure.

Part 2: The PPE Firewall (Matrix)

Expert Insight: PPE is not a uniform suit of armor; it is a selective barrier. Your glove choice must change based on the physical state of the compound.

Table 1: State-Dependent PPE Selection
Protective LayerSolid State (Powder Handling) Solution State (Synthesis/Work-up) Scientific Rationale
Hand Protection Double Nitrile (4 mil) (Standard Exam Grade)Laminate / Silver Shield® (If using DCM/THF)Double Nitrile (If using MeOH/Water)Solvents like DCM carry the benzothiazepine across the dermal barrier in <30 seconds. Nitrile fails against halogenated solvents.[1]
Respiratory N95 or P100 Respirator (If outside containment)Fume Hood Sash @ 18" (No respirator needed if sash is proper)The primary vector for solids is electrostatic dust. For solutions, the vector is vapor pressure of the solvent.
Eye Protection Chemical Safety Goggles (Sealed)Safety Glasses w/ Side Shields (Unless refluxing/pressurized)Goggles prevent dust migration into the lacrimal duct (a direct route to systemic absorption).
Body Defense Lab Coat (Buttoned) + Tyvek SleevesLab Coat (Poly-Cotton) + Chemical Apron (for >100mL)Cotton absorbs spills; Tyvek repels dust. Match the material to the threat.[2][3]
Part 3: Operational Protocols (Self-Validating Systems)
A. The "Static-Stop" Weighing Protocol

The most dangerous moment is transferring the dry powder from the stock bottle to the balance. Benzothiazepine sulfones are often electrostatic.

  • Preparation: Place an antistatic gun or ionizing bar inside the balance enclosure.

  • The Check: Verify the balance draft shield is closed.

  • Transfer:

    • Never weigh directly onto the balance pan.

    • Use a weighing boat or glassine paper .

    • Self-Validation Step: If you see powder "jumping" or clinging to the spatula, STOP . Ionize the area or wipe the spatula with an ethanol-dampened wipe to discharge static before proceeding.

  • Cleanup: Wet-wipe the immediate area with MeOH after weighing. Do not sweep dry dust.

B. Solubilization & Reaction (The Vehicle Effect)

Crucial Safety Logic: The benzothiazepine molecule itself does not easily penetrate intact skin. However, when dissolved in DMSO or DMF , the solvent acts as a "Trojan Horse," carrying the bioactive molecule directly into the bloodstream.

  • Rule: When handling DMSO/DMF solutions of this compound, assume any skin contact is a systemic exposure.

  • Action: Change outer gloves immediately upon any splash, even if no sensation is felt.

Part 4: Visualization of Safety Logic
Diagram 1: Exposure Prevention Workflow

This decision tree illustrates the hierarchy of controls required before handling the substance.

SafetyWorkflow Start START: Handling 1,5-Benzothiazepine-1,1-dione StateCheck Determine Physical State Start->StateCheck Solid SOLID (Powder) StateCheck->Solid Liquid SOLUTION (Liquid) StateCheck->Liquid DustControl Is Balance in Vented Enclosure? Solid->DustControl SolventCheck Identify Solvent Carrier Liquid->SolventCheck StaticCheck Static Discharge Required? DustControl->StaticCheck RespProt REQ: N95/P100 + Goggles StaticCheck->RespProt Proceed PROCEED WITH EXPERIMENT RespProt->Proceed HighPerm High Permeation (DCM, DMSO, DMF) SolventCheck->HighPerm LowPerm Low Permeation (Water, MeOH, EtOH) SolventCheck->LowPerm GloveHigh REQ: Laminate/Silver Shield Gloves HighPerm->GloveHigh GloveLow REQ: Nitrile Gloves (Double) LowPerm->GloveLow GloveHigh->Proceed GloveLow->Proceed

Caption: Decision matrix for PPE selection based on physical state and solvent carrier risks.

Part 5: Waste Management & Disposal[4]

Disposal Logic: Benzothiazepine derivatives are stable heterocycles. They do not degrade rapidly in water and are toxic to aquatic life (Aquatic Chronic 2/3).

  • Solid Waste:

    • Collect in a dedicated container labeled "Toxic Organic Solid."

    • Do not dispose of in general trash.

  • Liquid Waste:

    • Segregate based on halogen content.

    • Halogenated: (If dissolved in DCM/Chloroform).

    • Non-Halogenated: (If dissolved in Acetone/MeOH).

  • Rinseate: The first rinse of any flask containing this compound must be treated as hazardous waste, not poured down the drain.

Part 6: Emergency Response (Spill & Exposure)
Diagram 2: Spill Response Protocol

Immediate actions to take in the event of a loss of containment.

SpillResponse Event SPILL DETECTED Type Identify Type Event->Type DrySpill Dry Powder Spill Type->DrySpill WetSpill Liquid/Solution Spill Type->WetSpill NoDust Avoid Dust Generation (Do NOT Sweep) DrySpill->NoDust Absorb Apply Absorbent Pads (From Edges Inward) WetSpill->Absorb WetWipe Cover with Wet Paper Towels (Solvent dampened) NoDust->WetWipe Scoop Scoop to HazWaste WetWipe->Scoop Bag Double Bag Waste Absorb->Bag

Caption: Protocol for containing dry vs. wet spills to prevent aerosolization or spreading.

Skin Exposure:

  • Wash: Immediately wash with soap and copious water for 15 minutes.

  • Do Not Use Solvents: Never use alcohol or acetone to clean skin; this will increase absorption.

  • Alert: Notify the safety officer. Watch for signs of hypotension (dizziness) or sedation over the next 2 hours.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93963, 2,3,4,5-Tetrahydro-1,5-benzothiazepine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (Data on solvent permeation breakthrough times). Retrieved from [Link]

  • SafeBridge Consultants. Occupational Health Categorization of Pharmaceutical Compounds. (Methodology for OEB assignment). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.